Temuterkib

Catalog No.
S534056
CAS No.
1951483-29-6
M.F
C22H27N7O2S
M. Wt
453.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Temuterkib

CAS Number

1951483-29-6

Product Name

Temuterkib

IUPAC Name

6,6-dimethyl-2-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-5-(2-morpholin-4-ylethyl)thieno[2,3-c]pyrrol-4-one

Molecular Formula

C22H27N7O2S

Molecular Weight

453.6 g/mol

InChI

InChI=1S/C22H27N7O2S/c1-22(2)19-15(20(30)29(22)9-8-28-10-12-31-13-11-28)14-17(32-19)16-4-6-23-21(25-16)26-18-5-7-24-27(18)3/h4-7,14H,8-13H2,1-3H3,(H,23,25,26)

InChI Key

JNPRPMBJODOFEC-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

LY-3214996; LY 3214996; LY 3214996.

Canonical SMILES

CC1(C2=C(C=C(S2)C3=NC(=NC=C3)NC4=CC=NN4C)C(=O)N1CCN5CCOCC5)C

The exact mass of the compound 6,6-Dimethyl-2-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-5-(2-morpholin-4-ylethyl)thieno[2,3-c]pyrrol-4-one is 453.1947 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action and Binding

Author: Smolecule Technical Support Team. Date: February 2026

Temuterkib acts as an ATP-competitive inhibitor, binding directly to the ATP-binding site of ERK1 and ERK2 to block their kinase activity [1] [2]. This action halts the transmission of signals through the MAPK pathway.

While the exact crystal structure of this compound bound to ERK1/2 is not detailed in the search results, other ERK inhibitors like SCH772984 provide insight into potential binding mechanisms. SCH772984 binds in a unique manner, inducing a novel allosteric pocket adjacent to the ATP site. This binding involves a distorted conformation of the phosphate-binding loop (P-loop) and an outward movement of the αC helix, a mechanism associated with slow dissociation rates and prolonged target engagement [3]. As a fellow ATP-competitive inhibitor, this compound's binding is likely situated in the canonical ATP-binding pocket of ERK1/2 [4].

The table below summarizes the core binding and mechanism information for this compound.

Feature Description
Drug Name This compound (formerly LY3214996, LY-3214996) [2]
Primary Target ERK1 (MAPK3) and ERK2 (MAPK1) [2]
Mechanism ATP-competitive inhibitor [1] [2]
Binding Site ATP-binding pocket of ERK1/2 [4]
Key Structural Context ERK1/2 have a low propensity for the "DFG-out" conformation, and most known inhibitors, including this compound, exhibit a type-I binding mode ("DFG-in") [4] [3].

Quantitative Profiling and Potency

This compound demonstrates high potency and selectivity in preclinical studies. The following table summarizes its key quantitative profile.

Parameter Value / Result
Biochemical IC₅₀ (ERK1) 5 nM [1] [5] [6]
Biochemical IC₅₀ (ERK2) 5 nM [1] [5] [6]
Cellular IC₅₀ (p-RSK1) 0.43 µM [1]
Selectivity Highly selective for ERK1/2; effective against tumor cells with BRAF, NRAS, or KRAS mutations [1] [6]
In Vivo Efficacy Significant tumor growth inhibition or regression in xenograft models (e.g., BRAF-mutant melanoma, KRAS-mutant colorectal, lung, and pancreatic cancers) [1]
Key Preclinical Model Findings Overcomes resistance to BRAF inhibitors (e.g., vemurafenib) in melanoma models; shows synergistic effects when combined with a CDK4/6 inhibitor (abemaciclib) [1]

Experimental Protocols

The search results provide a detailed methodology for the biochemical assay used to determine this compound's IC₅₀ against ERK1 and ERK2 [1].

Biochemical Assay for ERK1/2 Inhibition [1]

  • Assay Type: LanthaScreen TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay.
  • Enzymes: Human ERK1 (final concentration 3.6 nM) or ERK2 (final concentration 1.7 nM).
  • Reaction Buffer: 50 mM HEPES (pH 7.4), 10 µM ATP, 5 mM MgCl₂, 200 nM GFP-ATF2(19-96) substrate, 0.1 mM EGTA, 0.01% Triton X-100, and 1 mM DTT.
  • Compound Preparation: this compound was prepared in DMSO solution (final concentration 4% v/v) at increasing concentrations.
  • Procedure:
    • The enzyme-inhibitor mixture was incubated in a 384-well Proxi plate at room temperature for 60 minutes.
    • The reaction was stopped by adding a stop buffer containing 10 mM EDTA and 2 nM Tb-anti-pATF2 (Thr71) antibody.
    • The plate was incubated for another 60 minutes at room temperature.
  • Detection & Analysis:
    • The plate was read on an Envision plate reader (excitation 340 nm).
    • The TR-FRET ratio was calculated (emission at 520 nm / emission at 495 nm).
    • IC₅₀ values were determined from a concentration-response curve, and the apparent Ki was calculated using the Cheng-Prusoff equation.

ERK1/2 Signaling Pathway Context

To understand this compound's role, it's crucial to see its place in the MAPK signaling cascade, a pathway deregulated in approximately 40% of human cancers [4].

G cluster_cell Cell Extracellular Extracellular RTK Receptor Tyrosine Kinase (RTK) Extracellular->RTK Growth Factor RAS RAS (GTP-bound) RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK Phosphorylation ERK ERK1/2 (Inactive) MEK->ERK Dual Phosphorylation (T185/Y187 for ERK2) pERK ERK1/2 (Active, Phosphorylated) ERK->pERK NuclearPore Nuclear Pore pERK->NuclearPore Translocation Transcription Altered Gene Expression (Cell Proliferation, Survival) NuclearPore->Transcription Inhibitor This compound Inhibitor->ERK ATP-competitive Inhibition

This compound inhibits the MAPK pathway by directly targeting ERK1/2.

References

Temuterkib initial discovery and development

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Signaling Pathway

Temuterkib acts on the Mitogen-Activated Protein Kinase (MAPK) pathway, a key signaling cascade often dysregulated in cancer. This pathway, typically involved in cell proliferation and survival, is illustrated below.

g cluster_inhib This compound Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK 1/2 MEK->ERK RSK p90RSK ERK->RSK Phosphorylates NUC Nucleus ERK->NUC Translocates to PRO Proliferation Cell Survival ERK->PRO RSK->PRO T This compound T->ERK Inhibits

This compound inhibits ERK1/2, blocking downstream signals for cell proliferation.

As shown in the diagram, this compound directly inhibits ERK1/2, preventing the phosphorylation of downstream substrates like p90RSK and blocking the transcription of genes that drive cell proliferation and survival [1] [2]. It is particularly effective in tumor cells with mutations in BRAF, NRAS, or KRAS [1].

Preclinical Profile and Key Data

Extensive preclinical studies validate this compound's potency and therapeutic potential.

In Vitro and Cellular Activity

The table below summarizes key cellular and in vitro findings.

Assay/Model Finding/Result
Cellular Target (pRSK1) Inhibition Potently inhibits cellular phospho-RSK1 in BRAF and RAS mutant cell lines [1].
Cell Proliferation Panel Tumor cells with MAPK pathway alterations (BRAF, NRAS, KRAS mutations) are generally sensitive to LY3214996 [1].
Central Nervous System (CNS) Penetration Identified as a brain-active ERK inhibitor in a screen using a novel bioluminescent indicator (KiMBI), a finding not predicted by chemical properties alone [3].
In Vivo Efficacy and Pharmacokinetics (PK)

In vivo studies demonstrate strong anti-tumor activity and favorable drug properties.

Model/Property Finding/Result
In Vivo Efficacy (Xenografts) Significant tumor growth inhibition in BRAF or NRAS mutant melanoma, and BRAF/KRAS mutant colorectal, lung, and pancreatic cancer models [1].
Pharmacokinetics (Preclinical) Good PK properties; for example, in dog: AUCoral 23800 nM*hr, Clearance 12.1 mL/min/kg, Bioavailability 75.4% [1].
Combination Therapy (CDK4/6i) Combination with CDK4/6 inhibitor (abemaciclib) is well-tolerated, causing potent tumor growth inhibition or regression in KRAS mutant colorectal and NSCLC models [1].

Technical Protocols: Bioanalytical Method for Quantification

A validated Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) method simultaneously quantifies this compound and other analytes in biological samples [4]. The workflow is illustrated below.

g S1 Sample Collection (Plasma, Brain Tumor, CSF) S2 Protein Precipitation (Sample Preparation) S1->S2 S3 LC-MS/MS Analysis S2->S3 S4 Data Analysis S3->S4 A1 Column: Phenomenex Kinetex F5 (100 mm x 2.1 mm, 2.6 µm) S3->A1 A2 Mobile Phase: A) 5mM Ammonium Formate + 0.1% Formic Acid; B) ACN:MeOH (1:1) S3->A2 A3 Detection: Sciex QTRAP 6500+ Positive Electrospray Ionization (ESI+) S3->A3 A4 Run Time: 3.8 minutes S3->A4

LC-MS/MS workflow for quantifying this compound concentrations in biological samples.

This method was crucial for a Phase 0/2 clinical trial (NCT04391595) investigating this compound and abemaciclib in recurrent Glioblastoma (GBM), enabling measurement of drug penetration into brain tumors [4].

Clinical Development Overview

This compound is under clinical investigation for various solid tumors. The table below summarizes its current status.

Development Phase Conditions Under Investigation Key Details / Trial Identifier
Phase II Pancreatic Cancer, Colorectal Cancer, Non-Small Cell Lung Cancer, KRAS Mutation-Related Tumors [5] Trial NCT04916236 (Recruiting) [1]
Phase I/II Colorectal Cancer [5] Combination therapy, late-stage disease [5]
Phase I Relapsed Acute Myeloid Leukemia, Solid Tumors [5] [6] Includes healthy subject studies (NCT04033341, completed) [1]
No Recent Reports Glioblastoma, Non-Small Cell Lung Cancer (specific combinations) [5] Development status should be verified for the latest updates [5]

References

Pharmacokinetic (PK) & Pharmacodynamic (PD) Data

Author: Smolecule Technical Support Team. Date: February 2026

Key quantitative data on Temuterkib's concentration in biological matrices from a clinical study are summarized in the table below.

Matrix Analyte Key PK Finding Context & Details
Human Plasma LY3214996 (this compound) Measurable concentrations Validated LC-MS/MS method range: 0.2–500 nM [1]
Human Brain Tumor LY3214996 (this compound) Measurable concentrations Evidence of CNS penetration; method range: 0.2–500 nM [1]
Cerebrospinal Fluid (CSF) LY3214996 (this compound) Measurable concentrations Evidence of CNS penetration; method range: 0.2–500 nM [1]
Mouse Brain ERK Inhibition (via KiMBI) Robust signal inhibition Identified as a brain-active ERK inhibitor via novel imaging [2]

This compound's physicochemical properties support its potential for brain penetration, with a calculated lipophilicity (CLogP) of 2.53 and a polar surface area of 117.0 Ų [1].

Experimental Protocols for PK/PD Assessment

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Bioanalysis

A validated method simultaneously quantifies this compound, abemaciclib, and its metabolites in human plasma, brain tumor, and cerebrospinal fluid [1]:

  • Sample Preparation: simple one-step protein precipitation [1]
  • Chromatography: uses a Phenomenex Kinetex F5 column (100 mm × 2.1 mm, 2.6 μm) with isocratic elution [1]
  • Mobile Phase: 5 mM ammonium formate with 0.1% formic acid (Mobile Phase A) and acetonitrile:methanol (1:1, V/V, Mobile Phase B) [1]
  • Mass Spectrometry: Sciex QTRAP 6500+ mass spectrometer with positive electrospray ionization in Multiple Reaction Monitoring (MRM) mode [1]
  • Run Time & Injection Volume: total run time of 3.8 minutes with a 2 μL injection volume [1]
  • Unbound Fraction Determination: uses an optimized equilibrium dialysis method [1]
Kinase-Modulated Bioluminescent Indicators (KiMBIs) for In Vivo PD

This novel, ATP-independent biosensor technology non-invasively visualizes this compound target engagement in the brains of living mice [2]:

  • Principle: engineered NanoLuc luciferase whose activity is directly modulated by ERK activity [2]
  • Design: fusion protein topology with NanoBiT fragments, an ERK substrate peptide, and a WW phospho-binding domain [2]
  • Output: ~10-fold increase in bioluminescence upon ERK pathway inhibition [2]
  • Application: enables longitudinal imaging of drug pharmacodynamics in the same animal, identifying this compound as brain-penetrant [2]

Mechanism of Action and Signaling Pathway

This compound inhibits ERK1 and ERK2, key terminal kinases in the MAPK/ERK pathway. This pathway, hyperactive in many cancers, regulates cell proliferation and survival. The following diagram illustrates the pathway and drug target:

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Nuclear Nucleus ERK->Nuclear Translocates Prolif Transcription & Cell Proliferation Nuclear->Prolif Inhibitor This compound Inhibitor->ERK Inhibits

Inhibition of ERK1/2 by this compound prevents the phosphorylation of downstream nuclear and cytoplasmic substrates, disrupting the expression of genes that drive uncontrolled cancer cell proliferation and survival [3] [4].

Research Context and Significance

  • Clinical Trial Synergy: The PK/PD data directly support an ongoing Phase 0/2 clinical trial (NCT04391595) investigating this compound combined with abemaciclib for recurrent glioblastoma [1] [5]
  • Novel Assessment Tool: The KiMBI technology represents a significant advancement for in vivo pharmacodynamic assessment, revealing that theoretical predictions of brain penetration can differ from empirically measured efficacy [2]
  • High-Throughput Model Validation: this compound showed excellent performance (Z-score = 0.86) in a C. elegans high-throughput screening pipeline, confirming pharmacological conformity between human and model MAPK/ERK pathways [6]

References

Quantitative In Vitro Efficacy Profile

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Value Experimental Context / Details
IC50 (ERK1) 5 nM Biochemical assay [1] [2]
IC50 (ERK2) 5 nM Biochemical assay [1] [2]
Cellular Potency (p-RSK1 IC50) 0.43 µM BRAF and RAS mutant cancer cell lines; RSK1 is a direct downstream substrate of ERK [2].
Antiproliferative Activity Sensitive Tumor cell panels with BRAF, NRAS, or KRAS mutations show general sensitivity to Temuterkib in proliferation assays [1] [2].

Experimental Protocols for Key Assays

To help you interpret and potentially replicate these findings, here are the methodologies for the key experiments cited.

Biochemical ERK1/2 Inhibition Assay

This assay measures the direct inhibition of the ERK1 and ERK2 enzymes.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified ERK1 and ERK2 proteins in a cell-free system.
  • Method: The specific biochemical assay protocol is not detailed in the available sources. However, standard practices involve incubating the purified ERK enzymes with a known substrate in the presence of ATP and a titrated dose of the inhibitor (this compound). The remaining kinase activity is measured by detecting the amount of phosphorylated substrate using techniques like ELISA or a luminescence-based readout. The IC50 value is then calculated from the dose-response curve [1] [2].
Cellular Target Engagement (p-RSK1 Inhibition)

This assay confirms that this compound effectively inhibits its target within a living cell system.

  • Objective: To measure the inhibition of ERK-mediated phosphorylation of the downstream protein RSK1 in cancer cell lines.
  • Method:
    • Cell Line Selection: Use BRAF or RAS mutant cancer cell lines (e.g., from melanoma, colorectal, or pancreatic cancer).
    • Compound Treatment: Treat cells with increasing concentrations of this compound.
    • Cell Lysis and Analysis: After treatment, lyse the cells and analyze the lysates using Western Blotting.
    • Detection: Probe the Western blot with an antibody specific for phosphorylated RSK1 (p-RSK1). A separate antibody for total RSK1 or a loading control (e.g., GAPDH) is used to normalize the results.
    • Quantification: The signal intensity of p-RSK1 bands is quantified. The concentration at which this compound reduces p-RSK1 levels by 50% is reported as the cellular IC50 [1] [2].
Cellular Proliferation/Viability Assay

This functional assay evaluates the compound's ability to inhibit cancer cell growth.

  • Objective: To assess the sensitivity of a panel of cancer cell lines to the anti-proliferative effects of this compound.
  • Method:
    • Cell Panel: A diverse panel of tumor cell lines is screened, including those with and without alterations in the MAPK pathway (BRAF, NRAS, KRAS mutations).
    • Dosing: Cells are exposed to a range of this compound concentrations.
    • Proliferation Readout: Cell viability or proliferation is measured after a set time (e.g., 72-96 hours) using a standard assay like MTT, CellTiter-Glo (ATP-based luminescence), or similar.
    • Data Analysis: Dose-response curves are generated, and the results are analyzed to determine which molecular subtypes of cancer are most sensitive to this compound treatment. Cells with MAPK pathway alterations are generally found to be sensitive [1] [2].

Mechanism of Action and Signaling Pathway

This compound acts at the terminus of the RAS-RAF-MEK-ERK signaling cascade, a pathway critical for cell growth and survival that is hyperactive in many cancers [3]. The following diagram illustrates this pathway and where this compound acts.

G cluster_pathway MAPK/ERK Pathway Growth_Factors Growth Factor Stimuli RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK RAS RAS (GTP-bound) RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK RSK1 p90RSK1 ERK->RSK1 Proliferation Cell Proliferation & Survival ERK->Proliferation RSK1->Proliferation Mutations Oncogenic Mutations (BRAF, RAS) Mutations->RAS Mutations->RAF This compound This compound (LY3214996) ERK1/2 Inhibitor This compound->ERK

Figure: this compound inhibits the terminal kinases ERK1/2 in the MAPK pathway, blocking signals from upstream oncogenic mutations and suppressing cancer cell proliferation.

References

Mechanism of Action & Basic Pharmacology

Author: Smolecule Technical Support Team. Date: February 2026

Temuterkib is a potent, selective, and ATP-competitive inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2) [1]. ERK1/2 are core components of the RAS/RAF/MEK/ERK (MAPK) pathway, a key signaling cascade that regulates cell growth, proliferation, and survival, and is dysregulated in a large proportion of human cancers [2]. By inhibiting the terminal kinases in this pathway, this compound targets a critical node for oncogenic signaling.

The diagram below illustrates the position of this compound within the MAPK signaling cascade and its therapeutic context.

G cluster_pathway MAPK/ERK Signaling Pathway cluster_combination Combination Strategy RTK Receptor Tyrosine Kinase (RTK) RAS RAS (e.g., KRAS) RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK CellProliferation Cell Proliferation & Survival ERK->CellProliferation This compound This compound (LY3214996) ERK1/2 Inhibitor This compound->ERK Direct Inhibition ComboTherapy Enhanced Efficacy & Overcoming Resistance This compound->ComboTherapy Synergistic Combination SHP2_Inhib e.g., Batoprotafib SHP2 Inhibitor SHP2_Inhib->RAS Upstream Inhibition SHP2_Inhib->ComboTherapy Synergistic Combination SOS1_Inhib e.g., BI-3406 SOS1 Inhibitor SOS1_Inhib->RAS Upstream Inhibition SOS1_Inhib->ComboTherapy Synergistic Combination MEK_Inhib e.g., Trametinib MEK Inhibitor MEK_Inhib->MEK Vertical Inhibition MEK_Inhib->ComboTherapy Synergistic Combination

This compound inhibits terminal ERK1/2 kinases in the MAPK pathway, a key node in cancer signaling.

Quantitative Profile & Key Preclinical Data

The table below summarizes core quantitative data on this compound's activity and pharmacokinetic/pharmacodynamic relationships from preclinical studies.

Parameter Value / Result Experimental Context / Assay Details

| Biochemical Potency (IC₅₀) | ERK1: 5 nM ERK2: 5 nM | Assay Protocol: LanthaScreen TR-FRET assay. Reactions with ERK1 (3.6 nM) or ERK2 (1.7 nM) in kinase buffer (50 mM HEPES pH 7.4, 10 µM ATP, 5 mM MgCl₂, 200 nM GFP-ATF2 substrate, 0.01% Triton X-100, 1 mM DTT). IC₅₀ determined from concentration-response curve after 60 min RT incubation [1]. | | Cellular Potency (IC₅₀) | p-RSK1: 0.43 µM | Measured in cancer cell lines with BRAF or RAS mutations as a downstream marker of ERK pathway inhibition [1]. | | In Vivo Efficacy (Tumor Growth Inhibition) | HCT116 (KRAS-mutant CRC): 31% regression Colo205 (BRAF-mutant CRC): 76% regression MiaPaCa-2 (KRAS-mutant pancreatic): 66% regression A375 (BRAF V600E melanoma): Complete responses (4/6 animals) | Models: Subcutaneous xenograft models. Dosing: Oral administration (e.g., 100 mpk qd). Efficacy demonstrated as single agent in models with BRAF, KRAS, NRAS, and MEK1 mutations [1]. | | Key Pharmacodynamic (PD) Relationship | Tumor growth inhibition correlated with compound exposure and inhibition of p-p90RSK1 in tumors [1]. | |

Key Experimental Protocols

The methodologies from pivotal studies are detailed below to facilitate experimental replication and understanding.

  • Biochemical ERK1/2 Kinase Assay [1]: Reactions were initiated by adding ERK1 or ERK2 enzyme at final concentrations of 3.6 nM or 1.7 nM, respectively, prepared in a kinase buffer. The buffer consisted of 50 mM HEPES (pH 7.4), 10 µM ATP, 5 mM MgCl₂, 200 nM GFP-ATF2 peptide as the substrate, 0.1 mM EGTA, 0.01% Triton X-100, and 1 mM DTT. The reaction mixture, which included increasing concentrations of this compound, was incubated in a 384-well ProxiPlate for 60 minutes at room temperature. The reaction was stopped by adding EDTA and a terbium-conjugated anti-pATF2 antibody. The TR-FRET ratio was measured, and IC₅₀ values were determined from the concentration-response curve.

  • High-Throughput In Vivo Screening (C. elegans model) [3]: This pipeline used a fluorescence-based image analysis of vulva development in C. elegans as a readout for MAPK/ERK activity. Synchronized first-stage larvae (L1) were incubated in a solution containing the test compound and inactivated E. coli (as food). The assay quantified drug efficacy and toxicity based on the resulting vulval phenotype, with a throughput of approximately 800 wells per hour. In this system, this compound produced an excellent assay Z-score of 0.86, indicating robust and reliable detection.

  • Noninvasive Brain Penetrance Assessment (ERK KiMBI) [4]: A kinase-modulated bioluminescent indicator (ERK KiMBI) was expressed in the mouse brain. This genetically encoded sensor reports ERK inhibition by producing light. Mice were administered this compound, and bioluminescence was imaged longitudinally. This technique allowed for noninvasive, real-time assessment of drug activity in the brain, identifying this compound as a brain-active ERK inhibitor.

Clinical Development & Therapeutic Potential

  • Clinical Trial Status: this compound has been evaluated in Phase I clinical trials (e.g., NCT02857270) for advanced malignancies [5] [1]. As of the latest data, no ERK inhibitor has received FDA approval [2].
  • Combination Therapy Strategies: Research highlights the potential of this compound in rational combination regimens. A prominent strategy is vertical inhibition of the MAPK pathway, such as combining this compound with upstream inhibitors (SHP2 or SOS1 inhibitors) or with MEK inhibitors, which has been shown to be highly effective in preclinical models [6]. It also shows synergy with other agents, such as the CDK4/6 inhibitor abemaciclib and the pan-RAF inhibitor LY3009120 [1].
  • Therapeutic Context & Cardiotoxicity Note: this compound is designed to overcome resistance to upstream BRAF and MEK inhibitors in cancers like melanoma and colorectal cancer [1]. However, a study in a zebrafish model of anthracycline-induced cardiotoxicity found that while low-dose this compound was therapeutic, it induced dose-dependent cardiotoxicity at higher doses [7]. This underscores the need for careful dosing optimization in its therapeutic application.

Key Insights for Researchers

  • Strategic Positioning: As a terminal ERK1/2 inhibitor, this compound offers a promising approach to counter resistance mechanisms that often arise from upstream inhibition in the MAPK pathway.
  • Promising Combinatorial Synergy: The most compelling preclinical data involves combination therapies, particularly vertical pathway inhibition, which should be a key focus area for future clinical development.
  • Critical Safety Consideration: The observed dose-dependent cardiotoxicity in models highlights a vital parameter that must be monitored and managed in future studies and potential clinical use [7].

References

Temuterkib background and significance

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Significance

Temuterkib directly targets the mitogen-activated protein kinase 1 and 3 (MAPK1/ERK2 and MAPK3/ERK1), which are core components of the Ras-Raf-MEK-ERK signaling pathway [1] [2]. This pathway regulates critical cellular processes like proliferation, survival, and differentiation, and its dysregulation is a hallmark of many cancers.

The strategic significance of inhibiting ERK, the terminal node of this pathway, is its potential to overcome resistance that often develops to upstream inhibitors (such as BRAF or MEK inhibitors) in cancers like melanoma. Preclinical studies show this compound has antitumor activity in models with acquired resistance to BRAF inhibitors [2]. Furthermore, a 2023 study using a novel biosensor (ERK KiMBI) identified this compound as a brain-penetrant inhibitor, suggesting potential for treating primary brain tumors or brain metastases [3].

G Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Nuclear_Events Proliferation, Survival, Differentiation ERK->Nuclear_Events Resistance Resistance to upstream inhibition (e.g., BRAFi) Resistance->ERK Bypasses This compound This compound (ERK1/2 Inhibitor) This compound->ERK Direct Inhibition

Diagram of this compound's mechanism of action in the MAPK/ERK pathway.

Preclinical Efficacy and Experimental Data

Quantitative Biochemical and Cellular Activity

This compound demonstrates high potency and selectivity in preclinical models. The following table summarizes key quantitative findings:

Model Type Experimental Findings / Activity Citation
Biochemical Assay (IC₅₀) ERK1: 5 nM; ERK2: 5 nM [2] [4]
Cellular Assay (p-RSK1 IC₅₀) 0.43 µM [2]
In Vivo Tumor Growth Inhibition Significant regression in BRAF-mutant (76%), KRAS-mutant (31-66%) xenografts [2]
Brain Penetrance Identified as brain-active via ERK KiMBI imaging, a key differentiator [3]
Detailed Experimental Protocols

For research reproducibility, here are methodologies from key studies:

  • Enzyme Assay (Biochemical Ki Determination)

    • Assay Type: LanthaScreen TR-FRET assay [2].
    • Reaction: ERK1/2 enzyme, kinase buffer (HEPES, ATP, MgCl₂), GFP-ATF2 substrate, and this compound in DMSO [2].
    • Detection: Reaction stopped with EDTA and Tb-anti-pATF2 antibody. TR-FRET ratio measured (520 nm / 495 nm) [2].
    • Analysis: IC₅₀ determined from concentration-response curve; apparent Ki calculated using Cheng-Prusoff equation [2].
  • Cell-Based Assay (Proliferation Inhibition)

    • Procedure: this compound tested against a panel of tumor cell lines with various MAPK pathway alterations (e.g., BRAF, NRAS, KRAS mutations) [2].
    • Measurement: Inhibition of cell proliferation is measured. Tumor cells with MAPK pathway alterations are generally sensitive [2].
  • In Vivo Efficacy Studies

    • Models: Subcutaneous xenograft models from colorectal, melanoma, pancreatic, and NSCLC cancers with BRAF, KRAS, NRAS, or MEK1 mutations [2].
    • Dosing: Oral administration as a single agent [2].
    • Endpoint: Tumor volume measurement and calculation of % tumor growth inhibition or regression [2].

Clinical Development Status

As of the latest updates in 2024 and 2025, this compound is in Phase I clinical trials for Refractory Acute Myeloid Leukemia [5]. GlobalData's analysis indicates that Phase I drugs for this condition have a 68% phase transition success rate (PTSR) [5].

Development has been reported across multiple cancer types, with the highest phases reached being Phase II for general cancer and pancreatic cancer, and Phase I/II for colorectal cancer [6]. However, no recent reports of development have been identified for acute myeloid leukemia, glioblastoma, and non-small cell lung cancer as of April 2025, which may suggest a refinement of the clinical development strategy [6].

Research Implications

This compound represents a promising strategic approach in oncology therapeutics. Its role as a brain-penetrant ERK inhibitor opens avenues for treating CNS malignancies [3]. The robust single-agent activity in RAS-mutant models, a historically difficult-to-drug target, is particularly significant [2]. Furthermore, the potential to overcome resistance to upstream pathway inhibition and its efficacy in combination therapies (e.g., with CDK4/6 or pan-RAF inhibitors) suggests multiple paths for clinical application [2].

References

Clinical Development Landscape

Author: Smolecule Technical Support Team. Date: February 2026

As of late 2025, Temuterkib is under development by Eli Lilly and Company and collaborators for a range of oncology indications [1] [2]. The table below summarizes its key clinical development highlights.

Attribute Details
Highest Phase of Development Phase II (for solid tumors, pancreatic cancer) [2]
Mechanism of Action Selective inhibitor of ERK1 and ERK2 [3] [4]
Key Indications Under Study Metastatic Pancreatic Cancer, Colorectal Cancer (CRC), Non-Small Cell Lung Cancer (NSCLC), Advanced Solid Tumors, Acute Myeloid Leukemia (AML), Glioblastoma (GBM) [1] [2] [5]
Route of Administration Oral [1]
Notable Combination Therapy Being evaluated with a CDK4/6 inhibitor in preclinical models [3]

The drug's development is focused on cancers with mutations in the RAS/RAF/MEK/ERK pathway [3]. Its Phase Transition Success Rate (PTSR) for Refractory Acute Myeloid Leukemia is benchmarked at 68% for progression from Phase I to Phase II [1].

Mechanism of Action & Signaling Pathway

Temoterkib acts at the terminal end of the MAPK/ERK pathway, a key signaling cascade regulating cell growth, proliferation, and survival [6]. Dysregulation of this pathway is implicated in approximately 40% of all human cancers [6]. The following diagram illustrates the pathway and this compound's site of action.

g Growth Factor Growth Factor RTK (Receptor Tyrosine Kinase) RTK (Receptor Tyrosine Kinase) Growth Factor->RTK (Receptor Tyrosine Kinase) RAS RAS RTK (Receptor Tyrosine Kinase)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK1/2 ERK1/2 MEK->ERK1/2 Transcription Factors (e.g., RSK1) Transcription Factors (e.g., RSK1) ERK1/2->Transcription Factors (e.g., RSK1) This compound This compound This compound->ERK1/2 Inhibits Cell Proliferation & Survival Cell Proliferation & Survival Transcription Factors (e.g., RSK1)->Cell Proliferation & Survival

Diagram of the MAPK/ERK pathway and this compound inhibition.

By directly targeting ERK1/2, this compound aims to suppress oncogenic signaling downstream of common upstream mutations (e.g., in BRAF, RAS), making it a potential therapeutic strategy for tumors that have developed resistance to upstream inhibitors like BRAF or MEK inhibitors [7] [3].

Preclinical Research Protocol

A 2024 study established a high-throughput in vivo pipeline for discovering MAPK/ERK inhibitors using C. elegans, which was successfully validated with this compound [7]. This protocol is valuable for researchers screening or characterizing novel ERK inhibitors.

Workflow Overview

The experimental workflow uses vulva development in *C. elegans* as a phenotypic readout for MAPK/ERK activity. Inhibition results in a "vulvaless" phenotype, while overactivation causes a "multivulva" phenotype [7]. The diagram below outlines the key stages of this assay.

g Worm Synchronization Worm Synchronization L1 Larval Stage L1 Larval Stage Worm Synchronization->L1 Larval Stage Compound Exposure (96-well plate) Compound Exposure (96-well plate) L1 Larval Stage->Compound Exposure (96-well plate) High-Throughput Imaging High-Throughput Imaging Compound Exposure (96-well plate)->High-Throughput Imaging Controlled Conditions:\l- 0.5% DMSO\l- UV-killed E. coli OP50 food source\l- ~25 worms/well Controlled Conditions: - 0.5% DMSO - UV-killed E. coli OP50 food source - ~25 worms/well Compound Exposure (96-well plate)->Controlled Conditions:\l- 0.5% DMSO\l- UV-killed E. coli OP50 food source\l- ~25 worms/well Details Phenotype Analysis (Vulval Development) Phenotype Analysis (Vulval Development) High-Throughput Imaging->Phenotype Analysis (Vulval Development) Key Readouts:\l- Drug Efficacy (Vul phenotype)\l- Toxicity\l- Pathway Specificity Key Readouts: - Drug Efficacy (Vul phenotype) - Toxicity - Pathway Specificity Phenotype Analysis (Vulval Development)->Key Readouts:\l- Drug Efficacy (Vul phenotype)\l- Toxicity\l- Pathway Specificity Measures

Workflow of the high-throughput C. elegans assay for ERK inhibition.

Key Experimental Details
  • Strains Used: The protocol utilizes wild-type and mutant strains (e.g., lin-15(n765) and lin-1(e1777)) to test compounds in both wild-type and pathway-activated backgrounds [7].
  • Assay Performance: The throughput was 800 wells per hour with an average of 25.5 animals per well. The assay yielded an excellent Z'-factor of 0.86 for this compound, indicating a robust and reliable assay [7].
  • Pathway Specificity Testing: Specificity is confirmed using gain-of-function mutants upstream (e.g., lin-15) and downstream (e.g., lin-1) of ERK in the pathway. A compound is pathway-specific if it rescues the Muv phenotype in upstream but not downstream mutants [7].
  • Validation: In a blinded screen of 433 anticancer compounds, the pipeline successfully identified four MEK inhibitors among seven positive hits, confirming its predictive value [7].

Research Priorities and Future Directions

Based on the current developmental status, key research priorities for this compound include:

  • Advancing Combination Regimens: Preclinical data shows This compound combined with a CDK4/6 inhibitor is well-tolerated and results in potent tumor growth inhibition or regression in KRAS mutant models [3]. Translating such combinations into clinical trials is a critical next step.
  • Expanding into Hematologic Cancers: While much focus is on solid tumors, this compound is also being investigated for Acute Myeloid Leukemia [1] [5], representing an important expansion of its potential application.
  • Overcoming Resistance in MAPK-pathway cancers: Its position as a terminal ERK inhibitor makes it a strong candidate for treating tumors resistant to upstream BRAF or MEK inhibitors [7] [3].

References

Comprehensive Application Notes and Protocols for Temuterkib (LY3214996)

Author: Smolecule Technical Support Team. Date: February 2026

Temuterkib (LY3214996) is a potent, selective, and orally available inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2). It is primarily used in preclinical research to target cancers with mutations in the MAPK pathway, such as those involving BRAF, NRAS, or KRAS. The following document provides detailed physicochemical data, handling instructions, and standardized protocols for its use in both in vitro and in vivo studies.

Biological Background and Significance

This compound functions as a highly selective ATP-competitive inhibitor of ERK1 and ERK2, with reported IC₅₀ values of 5 nM for each enzyme in cell-free biochemical assays. [1] [2] [3] Its primary mechanism of action in a cellular context is the potent inhibition of phosphorylated RSK1 (p-RSK1), a key downstream effector of the ERK pathway. [1] [3] This action is particularly effective in halting the proliferation of tumor cells dependent on MAPK signaling. Research has demonstrated that this compound exhibits significant anti-tumor activity in various human cancer xenograft models, including melanoma, colorectal, lung, and pancreatic cancers. [1] Furthermore, it has shown promise in overcoming resistance to BRAF inhibitors and can be effectively combined with other agents, such as CDK4/6 inhibitors, leading to tumor regression in KRAS-mutant models. [1] [2]

The diagram below illustrates the primary signaling pathway targeted by this compound and its downstream effects:

G RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK RSK RSK ERK->RSK TargetGenes Cell Proliferation & Survival Genes ERK->TargetGenes RSK->TargetGenes Mutations BRAF, NRAS, KRAS Mutations Mutations->RAS Activates     This compound This compound This compound->ERK Inhibits

Figure 1: this compound Mechanism of Action. This compound selectively inhibits ERK1/2, a key node in the MAPK signaling pathway. This pathway is often constitutively activated by mutations in upstream components like BRAF, NRAS, or KRAS, leading to uncontrolled cell proliferation and survival through downstream effectors like RSK and other transcription factors.

Solubility and Storage Conditions

Proper handling and storage are critical for maintaining the stability and efficacy of this compound in experimental settings.

Solubility Profile

The solubility of this compound has been characterized in various solvents relevant for biological assays, as shown in the table below.

Table 1: Solubility of this compound in Common Laboratory Solvents

Solvent Solubility Concentration (Approx.) Notes
DMSO Soluble 27.5 mg/mL (60.63 mM) [1] Primary solvent for stock solutions. Hygroscopic; use fresh DMSO.
16.67 mg/mL (36.75 mM) [2] Slightly lower solubility reported; batch variations possible.
Ethanol Soluble 15 mg/mL (33.07 mM) [1] Suitable for dilution.
16 mg/mL [3] Consistent with other data.
Water Insoluble < 1 mg/mL [2] [3] Not recommended for direct dissolution.
Storage and Stability
  • Solid Form: For long-term stability, store the powder at -20°C. Under these conditions, the compound remains stable for at least 3 years. [2] [4] Short-term storage at 4°C for up to 2 years is also acceptable. [2]
  • Stock Solutions: Solutions in DMSO can be stored for up to 1 year at -80°C or 6 months at -20°C. [2] To prevent loss of potency due to freeze-thaw cycles, it is recommended to prepare single-use aliquots.
  • Shipping: The compound is stable at ambient temperature and can be shipped without cooling measures. [1]

Experimental Protocols

Protocol 1: Preparing Stock Solutions for In Vitro Studies

This protocol is for creating a concentrated stock solution suitable for cell culture experiments.

  • Calculation: Determine the mass of this compound needed to achieve the desired stock concentration (e.g., 10 mM).
  • Reconstitution: Gently warm the compound vial to room temperature. Add the calculated volume of high-quality, fresh DMSO to dissolve the powder. For example, to make a 10 mM solution, add 2.20 mL of DMSO to 10 mg of compound (MW = 453.56 g/mol). [2] [4]
  • Mixing: Vortex or sonicate the solution briefly to ensure complete dissolution, clarifying it into a homogeneous liquid. [2]
  • Aliquoting: Dispense the stock solution into small, single-use aliquots to minimize freeze-thaw cycles.
  • Storage: Store aliquots at -80°C for long-term use (up to 1 year). [2]
  • Working Dilutions: Further dilute the DMSO stock into pre-warmed cell culture media immediately before use. The final DMSO concentration in cell assays should typically not exceed 0.1% to avoid cytotoxicity.
Protocol 2: In Vivo Dosing Formulation and Administration

This protocol outlines a validated method for preparing a homogeneous dosing solution for oral administration (o.g.) in animal models like mice. [1] [2] [3]

Formulation: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH₂O [1] [3]

The workflow for preparing the in vivo dosing formulation is as follows:

G Start Clarified DMSO Stock Solution (60 mg/mL) Step1 Add 50 µL stock to 400 µL PEG300 Start->Step1 Step2 Mix to clarify Step1->Step2 Step3 Add 50 µL Tween 80 Step2->Step3 Step4 Mix to clarify Step3->Step4 Step5 Add 500 µL ddH₂O Step4->Step5 Final Final Solution 3 mg/mL (6.61 mM) Step5->Final

Figure 2: Workflow for Preparing In Vivo Dosing Formulation. The solvents must be added sequentially with mixing in between to ensure a clear, homogeneous solution ready for administration.

  • Dosage: A common effective dosage used in mouse xenograft models is 100 mg/kg, administered orally. [1] [3]
  • Stability: The prepared formulation should be used immediately for optimal results. [1] [3]

Quality Control and Best Practices

  • Purity: The compound is typically available with high purity (e.g., >99.9%). [3] Confirm the certificate of analysis for your specific batch.
  • Solvent Order: When preparing in vivo formulations, it is critical to add solvents in the specified order to achieve a clear solution. If the solution becomes cloudy, gentle heating and/or sonication can be used to aid dissolution. [2]
  • Safety: this compound is for research use only and is not for human or veterinary diagnostic or therapeutic use. [1]

References

Comprehensive Application Notes and Protocols: Temuterkib (LY3214996) IC₅₀ Determination for ERK1/2 Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to ERK1/2 Signaling and Therapeutic Targeting

The mitogen-activated protein kinase (MAPK) pathway, also known as the RAS-RAF-MEK-ERK cascade, represents one of the most critical signaling networks in cancer biology, regulating fundamental cellular processes including proliferation, differentiation, and survival. ERK1 (MAPK3) and ERK2 (MAPK1) serve as the terminal kinases in this pathway, sharing approximately 84% sequence identity and functioning as central regulators that phosphorylate both cytosolic and nuclear substrates. Dysregulation of ERK signaling occurs in approximately 40% of all human cancers, frequently driven by mutations in upstream components such as RAS, RAF, or MEK, making ERK1/2 attractive therapeutic targets for precision oncology. The development of selective ERK inhibitors addresses the clinical challenge of acquired resistance to upstream targeted therapies while potentially mitigating pathway reactivation through feedback mechanisms.

Temuterkib (LY3214996) emerges as a selective, ATP-competitive, and orally bioavailable inhibitor of both ERK1 and ERK2, demonstrating promising anticancer activity in preclinical models with various MAPK pathway alterations. As a research tool and clinical candidate, precise characterization of its inhibitory potency through IC₅₀ determination is essential for understanding its pharmacological profile, optimizing dosing regimens, and predicting therapeutic efficacy. These application notes provide detailed methodologies for quantifying this compound's inhibitory activity against ERK1/2 through biochemical, cellular, and target engagement assays, supporting rigorous investigation of its mechanism of action and potential applications in cancer research and drug development.

This compound Profile and Key Properties

Table 1: Key Characteristics of this compound (LY3214996)

Parameter Value Experimental Context
ERK1 Biochemical IC₅₀ 5 nM LanthaScreen TR-FRET assay [1]
ERK2 Biochemical IC₅₀ 5 nM LanthaScreen TR-FRET assay [1]
Cellular pRSK IC₅₀ 0.43 μM BRAF/RAS mutant cancer cell lines [1]
Selectivity Highly selective for ERK1/2 KINOMEscan profiling (456 kinases) [1]
Molecular Weight 452.94 g/mol -
CAS Number 1951483-29-6 -
Mechanism ATP-competitive inhibitor Reversible binding to ATP pocket [1]

This compound exhibits balanced potency and solubility, making it suitable for both in vitro and in vivo applications. In biochemical assays, it demonstrates equivalent potency against both ERK1 and ERK2 isoforms, with IC₅₀ values of 5 nM for each. Cellular potency, as measured by inhibition of the downstream biomarker phospho-RSK1, falls in the submicromolar range (IC₅₀ = 0.43 μM), reflecting factors such as cell permeability, intracellular ATP concentrations, and compensatory signaling pathways. Comprehensive selectivity profiling across 456 kinase targets has confirmed its high specificity for ERK1/2, minimizing concerns about off-target effects in experimental systems. This compound has demonstrated robust antitumor activity in xenograft models harboring various MAPK pathway alterations, including BRAF, KRAS, and NRAS mutations, and has advanced to clinical evaluation (NCT02857270) based on its favorable preclinical profile [1].

Biochemical ERK1/2 IC₅₀ Determination Protocol

Principle and Mechanism

This protocol employs a LanthaScreen TR-FRET (Time-Resolved Förster Resonance Energy Transfer) assay to quantitatively measure this compound inhibition of ERK1 and ERK2 kinase activity toward a fluorescently-labeled substrate. The assay capitalizes on immunoaffinity detection of phosphorylated substrate by a terbium-conjugated antibody, generating a TR-FRET signal proportional to kinase activity. Incubation with increasing concentrations of this compound produces a dose-response curve from which the IC₅₀ value is derived, representing the inhibitor concentration required for half-maximal enzymatic inhibition. This method provides high sensitivity and compatibility with automated high-throughput screening platforms, enabling precise characterization of inhibitor potency under defined biochemical conditions [1].

Reagents and Materials
  • Recombinant Human Enzymes: ERK1 (3.6 nM final concentration) and ERK2 (1.7 nM final concentration)
  • Assay Buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl₂, 0.1 mM EGTA, 0.01% Triton X-100, 1 mM DTT
  • Substrate: GFP-ATF2 (19-96) at 200 nM final concentration
  • Cofactor: ATP at 10 μM final concentration (near Km app)
  • Detection Reagent: Stop buffer containing 10 mM EDTA and 2 nM Tb-anti-pATF2 (pThr71) antibody
  • Inhibitor: this compound prepared as a 10 mM stock in DMSO with serial dilutions
  • Equipment: 384-well Proxi plate, multichannel pipettes, plate centrifuge, Envision plate reader or compatible TR-FRET capable instrument
Step-by-Step Procedure
  • Preparation of inhibitor dilutions: Prepare an 11-point, 3-fold serial dilution of this compound in DMSO, starting from 10 mM stock solution to create concentrations ranging from 10 mM to 0.1 nM. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Reaction setup: In each well of a 384-well Proxi plate, combine:

    • 2.5 μL of ERK1 or ERK2 enzyme diluted in kinase buffer
    • 2.5 μL of this compound dilution or control (final DMSO concentration 4%)
    • Incubate at room temperature for 15 minutes to pre-bind inhibitor with enzyme
  • Kinase reaction initiation: Add 5 μL of substrate/ATP mixture (containing 400 nM GFP-ATF2 and 20 μM ATP in kinase buffer) to each well using a multichannel pipette.

  • Reaction incubation: Incubate the plate at room temperature for 60 minutes to allow phosphorylation reaction to proceed.

  • Reaction termination and detection: Add 10 μL of stop buffer containing EDTA and Tb-anti-pATF2 antibody to each well. The final assay volume will be 20 μL.

  • Signal development: Incubate the plate at room temperature for 60 minutes to allow antibody binding.

  • TR-FRET measurement: Read the plate on an Envision plate reader or compatible instrument using the following settings:

    • Excitation wavelength: 340 nm
    • Emission acquisition: 520 nm (GFP acceptor) and 495 nm (Tb donor)
    • Delay time: 100 μs
    • Integration time: 200 μs
  • Data calculation: For each well, calculate the TR-FRET ratio by dividing the GFP acceptor emission signal (520 nm) by the Tb donor emission signal (495 nm).

Data Analysis and Interpretation
  • Normalization: Normalize TR-FRET ratios to percentage inhibition relative to positive (DMSO-only control, 0% inhibition) and negative (no-enzyme control, 100% inhibition) controls.

  • Curve fitting: Fit the concentration-response data to a four-parameter logistic model using appropriate software (e.g., AAT Bioquest IC₅₀ Calculator, GraphPad Prism):

    [Y = Min + \frac{Max - Min}{1 + 10^{(LogIC_{50} - X) \times HillSlope}}]

    Where Y = % inhibition, X = log[this compound], Min = bottom asymptote, Max = top asymptote, and HillSlope = slope factor [2].

  • IC₅₀ determination: The IC₅₀ value is derived as the concentration of this compound that yields 50% inhibition between the upper and lower plateaus of the fitted curve.

  • Ki calculation: Convert IC₅₀ to apparent inhibition constant (Ki) using the Cheng-Prusoff equation for competitive inhibitors:

    [K_i = \frac{IC_{50}}{1 + \frac{[ATP]}{K_{m,ATP}}}]

    Where [ATP] is the concentration used in the assay (10 μM) and K_{m,ATP} is the Michaelis constant for ATP.

Cellular Target Engagement and Functional Activity Assessment

Cellular Phospho-RSK Inhibition Assay

Principle: This assay evaluates this compound's cellular activity by measuring inhibition of RSK phosphorylation, a direct downstream substrate of ERK1/2, providing a functional readout of pathway inhibition in intact cells.

Procedure:

  • Culture appropriate cancer cell lines (e.g., A375 melanoma, HCT116 colorectal) with MAPK pathway alterations (BRAF, KRAS, or NRAS mutations) in 96-well plates.
  • Treat cells with serial dilutions of this compound (typically 0.1 nM to 10 μM) for 2-4 hours.
  • Lyse cells and quantify phospho-RSK1 (T359/S363) levels via Western blotting or ELISA.
  • Normalize signals to total RSK or loading controls.
  • Generate dose-response curves and calculate IC₅₀ values as described in Section 3.4.

Interpretation: this compound typically demonstrates cellular pRSK IC₅₀ values of approximately 0.43 μM in sensitive cell lines, reflecting its ability to penetrate cells and engage endogenous targets despite high intracellular ATP concentrations [1].

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA measures target engagement in cellular contexts by detecting ligand-induced thermal stabilization of the target protein, providing direct evidence of intracellular binding without requiring enzymatic activity.

Procedure:

  • Treat cells with this compound or vehicle control for 2-4 hours.
  • Heat aliquots of cell suspension to different temperatures (e.g., 37-65°C) for 3 minutes.
  • Lyse cells and separate soluble protein from aggregates by centrifugation.
  • Quantify remaining soluble ERK1/2 in supernatants by Western blotting.
  • Plot denaturation curves and calculate thermal shift (ΔT_m) induced by this compound binding.

Alternative Approach: For quantitative assessment, perform isothermal dose-response (ITDR) CETSA by treating cells with compound dilutions at a fixed temperature near the protein's melting point [3].

Data Interpretation and Correlation with Functional Activity

Table 2: Comparative IC₅₀ Values Across Assay Formats

Assay Type Molecular Target Typical IC₅₀ Value Key Insights Provided
Biochemical Kinase ERK1/2 enzymatic activity 5 nM Direct binding affinity and intrinsic potency
Cellular pRSK Downstream pathway output 0.43 μM Cellular permeability and functional inhibition
Anti-proliferation Cell viability Variable by cell line Overall biological consequence and potency
CETSA Target engagement in cells Dependent on conditions Direct measurement of intracellular binding

The discrepancy between biochemical and cellular IC₅₀ values is expected and reflects the complex intracellular environment, including high ATP concentrations that compete with ATP-competitive inhibitors like this compound, cellular permeability barriers, expression of efflux transporters, and potential engagement of compensatory signaling pathways. Consistent demonstration of concentration-dependent activity across different assay formats strengthens confidence in the compound's mechanism of action and potential therapeutic utility.

For comprehensive characterization, correlate this compound's cellular IC₅₀ values with its anti-proliferative effects across cell lines with different genetic backgrounds. Cells harboring BRAF V600E mutations, KRAS mutations, or other MAPK pathway alterations typically show greater sensitivity, with IC₅₀ values for proliferation inhibition generally aligning with or being slightly higher than pRSK IC₅₀ values. This correlation strengthens the association between pathway inhibition and biological outcome, supporting the use of phospho-RSK as a pharmacodynamic biomarker for in vivo studies [1].

Technical Considerations and Troubleshooting

  • ATP concentration optimization: Use ATP concentrations near the apparent Kₘ for each enzyme to ensure sensitivity to competitive inhibitors while maintaining adequate signal-to-noise ratio.

  • DMSO controls: Maintain consistent DMSO concentrations across all samples (typically ≤1%) to avoid solvent effects on enzyme activity.

  • Cell line selection: Prioritize cell lines with documented MAPK pathway dependencies (e.g., BRAF-mutant A375, KRAS-mutant HCT116) for cellular assays to maximize signal window.

  • Assay validation: Include appropriate controls such as reference ERK inhibitors (e.g., SCH772984) to validate assay performance and enable benchmarking.

  • IC₅₀ calculation methodology: Use appropriate curve-fitting algorithms and ensure adequate data points across the linear portion of the dose-response curve. The four-parameter logistic model typically provides the most accurate IC₅₀ estimates for kinase inhibitors [2].

  • Cellular assay timing: Optimize treatment duration based on the turnover rate of phosphorylation events; shorter incubations (2-4 hours) typically better reflect direct target inhibition rather than downstream adaptive responses.

Conclusion

This compound represents a potent and selective inhibitor of ERK1/2 with demonstrated activity in preclinical cancer models. Rigorous characterization of its IC₅₀ across biochemical and cellular assay formats provides critical insights for lead optimization, dosing regimen design, and biomarker strategy in both preclinical and clinical development. The protocols outlined herein enable comprehensive assessment of this compound's inhibitory activity, supporting its application as a chemical probe for ERK1/2 biology and its development as a therapeutic agent for MAPK-driven cancers.

Visual Overviews

MAPK-ERK Signaling Pathway and this compound Inhibition

MAPK_pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS GTPase RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK1/2 MEK->ERK RSK RSK (Substrate) ERK->RSK Nuclear_Events Transcription Proliferation Survival ERK->Nuclear_Events This compound This compound (LY3214996) This compound->ERK Inhibition

Biochemical IC₅₀ Determination Workflow

IC50_workflow Step1 1. Prepare this compound Serial Dilutions Step2 2. Pre-mix Enzyme with Inhibitor Step1->Step2 Step3 3. Initiate Reaction with Substrate/ATP Mixture Step2->Step3 Step4 4. Incubate at RT for 60 minutes Step3->Step4 Step5 5. Stop Reaction with EDTA & Detection Antibody Step4->Step5 Step6 6. Measure TR-FRET Signal Step5->Step6 Step7 7. Calculate TR-FRET Ratios Step6->Step7 Step8 8. Fit Dose-Response Curve & Determine IC₅₀ Step7->Step8

References

Temuterkib In Vivo Dosing & Efficacy in Mouse Models

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Model (Cell Line) Mutation Type Temuterkib Dose & Schedule Treatment Duration Reported Efficacy
A375 Melanoma (Parental) [1] BRAF V600E 100 mg/kg, once daily (o.g.) 21 days Significant tumor regression; 4/6 complete responses [1]
A375 Melanoma (Vemurafenib-resistant) [1] BRAF V600E 50 mg/kg, twice daily (o.g.) Not specified 95% tumor growth inhibition [1]
HCT116 Colorectal [1] KRAS mutant 100 mg/kg, once daily (o.g.) Not specified 31% tumor regression [1]
HCT116 Colorectal (Combo with LY3009120) [1] KRAS mutant LY3214996 + Pan-RAF inhibitor Not specified 94% tumor growth inhibition (synergistic effect) [1]
MiaPaCa-2 Pancreatic [1] KRAS mutant 100 mg/kg, once daily (o.g.) Not specified 66% tumor regression [1]
Calu-6 NSCLC [1] KRAS mutant 100 mg/kg, once daily (o.g.) Not specified 54% tumor regression [1]
Colo205 Colorectal [1] BRAF mutant 100 mg/kg, once daily (o.g.) Not specified 76% tumor regression [1]
Multiple Xenograft Models [2] BRAF, RAS mutant 100 mg/kg, once daily (o.g.) Not specified Significant tumor growth inhibition or regression [2]

Experimental Protocols for In Vivo Studies

For researchers aiming to replicate these studies, here are detailed methodologies based on the literature.

Animal Model and Administration
  • Model: Typically, immunocompromised mice (e.g., NSG mice) are used for human tumor xenograft studies [2].
  • Dosing Formulation: The compound is often prepared as a homogeneous suspension. For example, it can be suspended in a 0.5% methylcellulose solution or similar vehicle for oral gavage [3] [1].
  • Dosing Schedule: The standard schedule is once-daily oral gavage (o.g.) at 100 mg/kg. In models of acquired resistance, a more intensive schedule of 50 mg/kg twice daily has been used [1].
Efficacy and Pharmacodynamic Assessment
  • Tumor Measurement: Tumor volume is measured regularly using calipers. Tumor growth inhibition (%T/C) and tumor regression are calculated by comparing the treatment group to the vehicle control group [1].
  • Pharmacodynamic (PD) Biomarker Analysis: A key PD marker for target engagement is the phosphorylation of p90RSK1 (phospho-p90RSK1).
    • Protocol: At the end of the study or at specific timepoints post-dosing, tumors are harvested and homogenized.
    • Analysis: Lysates are analyzed via Western blot or similar immunoassays using antibodies specific for phospho-p90RSK1 to confirm pathway inhibition [2] [1].
Combination Therapy Protocols

This compound shows enhanced efficacy in combination with other agents. A noted example is co-administration with the CDK4/6 inhibitor abemaciclib.

  • Procedure: Mice are treated with both this compound and abemaciclib concurrently.
  • Observation: This combination is well-tolerated and results in potent tumor growth inhibition or even regression in KRAS mutant colorectal and non-small cell lung cancer models [1]. Similar vertical inhibition strategies combining this compound with upstream SOS1 or SHP2 inhibitors have also proven highly effective in spheroid models [4].

Key Mechanisms and Workflow

The following diagram illustrates the mechanism of action of this compound and the typical workflow for in vivo efficacy studies.

architecture cluster_workflow Experimental Workflow Mutations Oncogenic Mutations (BRAF, KRAS, NRAS) MAPK_Pathway Constitutive MAPK Pathway Activation Mutations->MAPK_Pathway Tumor_Growth Uncontrolled Tumor Growth MAPK_Pathway->Tumor_Growth This compound This compound (LY3214996) ERK_Inhibition Inhibits ERK1/2 Phosphorylation This compound->ERK_Inhibition PD_Marker Reduces p-RSK1 (Pharmacodynamic Marker) ERK_Inhibition->PD_Marker Efficacy Anti-tumor Efficacy PD_Marker->Efficacy InVivo_Model Establish Xenograft Mouse Model (BRAF, KRAS, or NRAS mutant cells) Dosing Oral Gavage (100 mg/kg, QD) InVivo_Model->Dosing Dosing->this compound Administers Assessment Assess Tumor Volume & Harvest Tumors Dosing->Assessment Analysis Analyze p-RSK1 via Western Blot Assessment->Analysis Analysis->PD_Marker Confirms

Critical Considerations for Protocol Design

  • Dose-Dependent Toxicity: While generally well-tolerated in oncology models, a study investigating anthracycline-induced cardiotoxicity found that This compound induced dose-dependent cardiotoxicity in zebrafish. This highlights the importance of careful dose optimization in preclinical studies [5].
  • Brain Penetrance: this compound has been identified as a brain-active ERK inhibitor using a novel kinase-modulated bioluminescent indicator (KiMBI), which may be relevant for studies involving brain tumors or metastases [6].

References

Temuterkib Drug Profile and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Temuterkib is a novel, selective, ATP-competitive, and orally bioavailable small molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2) [1] [2]. As the final node in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, its inhibition is a strategic approach for treating cancers driven by upstream pathway alterations [2].

The table below summarizes its core characteristics:

Property Description
Alternative Names LY-3214996, LY3518429 [3]
Originator/Developer Eli Lilly and Company; Dana-Farber Cancer Institute; Netherlands Cancer Institute; The Lustgarten Foundation [3]
Mechanism of Action Mitogen-activated protein kinase 1 (MAPK1/ERK2) and MAPK3 (ERK1) inhibitor [3] [4]
Primary Indication Investigation for solid tumors, pancreatic cancer, colorectal cancer, NSCLC, and glioblastoma [3] [5]
Highest Development Phase Phase II (as of September 2025) [3]
Molecular Formula C22H27N7O2S [1]

In biochemical assays, this compound potently inhibits both ERK1 and ERK2 with an IC50 of 5 nM for each [1] [2]. Preclinical studies show it effectively suppresses cellular phosphorylation of downstream targets like RSK1 in BRAF and RAS mutant cancer cell lines, and demonstrates significant antitumor activity in various xenograft models [1] [2].

Rationale for Combination Therapy and Key Strategies

While this compound shows single-agent activity, a primary rationale for combination therapy is to overcome innate and acquired resistance and achieve more durable patient responses [6]. Feedback reactivation within the complex MAPK pathway often limits the efficacy of targeted agents, necessitating vertical or horizontal pathway blockade [7] [6].

The diagram below illustrates the key targets and rationale for this compound combination therapy within the KRAS signaling pathway.

architecture cluster_kras KRAS Signaling Pathway & Combination Targets cluster_combos Combination Therapy Inhibitors RTK Receptor Tyrosine Kinases (RTKs) SOS1 SOS1 RTK->SOS1 Activates KRAS KRAS (Mutant) SOS1->KRAS GEF Activity RAF RAF KRAS->RAF Activates SHP2 SHP2 SHP2->KRAS Promotes Activation MEK MEK RAF->MEK Activates ERK ERK (this compound Target) MEK->ERK Activates CDK4_6 CDK4/6 ERK->CDK4_6 Regulates Cell Cycle PI3K_AKT PI3K/AKT/mTOR Pathway Inhibitor_SOS1 SOS1 Inhibitor (e.g., BI-3406) Inhibitor_SOS1->SOS1 Inhibits Inhibitor_SHP2 SHP2 Inhibitor (e.g., TNO155) Inhibitor_SHP2->SHP2 Inhibits Inhibitor_CDK4_6 CDK4/6 Inhibitor (e.g., Abemaciclib) Inhibitor_CDK4_6->CDK4_6 Inhibits Inhibitor_MEK MEK Inhibitor (e.g., Trametinib) Inhibitor_MEK->MEK Inhibits Inhibitor_PI3K PI3K/AKT/mTOR Inhibitor Inhibitor_PI3K->PI3K_AKT Inhibits

The most advanced and clinically supported combination strategies are summarized below.

Combination Partner Target Rationale & Evidence Development Stage
Abemaciclib CDK4/6 Dual blockade of ERK-driven proliferation & cell cycle progression; well-tolerated, potent tumor growth inhibition/regression in KRAS mutant colorectal & NSCLC models [8] [1] [5]. Phase 0/2 Clinical Trial (NCT04391595) [5]
SHP2 Inhibitors (e.g., Batoprotafib/TNO155) SHP2 (Upstream of RAS) Vertical inhibition of MAPK pathway; highly effective in reducing viability of multicell-type tumor spheroids [7]. Preclinical / Early Clinical
SOS1 Inhibitors (e.g., BI-3406) SOS1 (Upstream of RAS) Prevents KRAS activation; combination with this compound shown highly effective [7]. Preclinical / Early Clinical
MEK Inhibitors (e.g., Trametinib) MEK (Upstream of ERK) Vertical pathway blockade; enhanced efficacy but requires careful management of potential toxicity [7]. Preclinical
Pan-RAF Inhibitors (e.g., LY3009120) RAF (Upstream of MEK) Synergistic effect observed in KRAS-mutant HCT116 colorectal cancer xenograft model [2]. Preclinical

Experimental Protocols and Assays

LC-MS/MS Bioanalytical Method for Quantification

A validated method simultaneously determines this compound, abemaciclib, and its active metabolites (M2, M20) in human plasma, brain tumor tissue, and cerebrospinal fluid (CSF) [8].

  • Instrumentation: SCIEX ExionLC UHPLC system coupled with a Sciex QTRAP 6500+ mass spectrometer [8].
  • Chromatography:
    • Column: Phenomenex Kinetex F5 (100 mm × 2.1 mm, 2.6 μm).
    • Mobile Phase: A) 5 mM ammonium formate with 0.1% formic acid; B) Acetonitrile:Methanol (1:1, v/v).
    • Gradient: Isocratic at 45% B for 1.5 min, followed by a wash at 95% B.
    • Flow Rate & Run Time: 0.5 mL/min; total run time 3.8 min.
    • Injection Volume: 2 μL [8].
  • Mass Spectrometry: Positive electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode [8].
  • Sample Preparation: Simple one-step protein precipitation. For unbound fraction determination, an optimized equilibrium dialysis protocol is used [8].
  • Method Validation:
    • Linearity: 0.2–500 nM for all analytes.
    • Sensitivity: Lower Limit of Quantification (LLOQ) of 0.2 nM.
    • Precision & Accuracy: Intra- and inter-batch accuracy within ±20% (LLOQ) and ±15% (other QC levels); precision ≤20% (LLOQ) and ≤15% (other QC levels) [8].
In Vitro Cell Proliferation and Combination Screening
  • Cell Lines: Utilize panels of cancer cell lines harboring MAPK pathway alterations (e.g., BRAF, NRAS, or KRAS mutations) [1] [2].
  • Compound Treatment: Treat cells with serial dilutions of this compound as a single agent and in combination with other targeted agents.
  • Viability Assay: Measure cell proliferation after a defined period (e.g., 72-96 hours) using assays like CellTiter-Glo.
  • Data Analysis: Calculate IC50 values for single agents and combination indices (CI) to assess synergistic, additive, or antagonistic effects [7].

Clinical Trial Protocol Example: Glioblastoma Combination

A Phase 0/2 study (NCT04391595) investigates this compound with abemaciclib in recurrent glioblastoma patients scheduled for surgical resection [5].

  • Study Design: Open-label, multicenter trial.
  • Patient Population: Adults with recurrent glioblastoma (WHO Grade IV) who have progressed following standard therapy.
  • Dosing Regimen:
    • LY3214996 (this compound): 400 mg, orally, once daily (QD) for 6 doses.
    • Abemaciclib: 100 mg, orally, twice daily (BID) for 11 doses.
    • Treatment is administered over approximately 5.5 days prior to surgery [5].
  • Primary Objective (Phase 0): To assess the central nervous system (CNS) penetration of the drugs by measuring their total and unbound concentrations in resected enhancing and non-enhancing tumor tissue [8] [5].
  • Key Biomarkers: Tumor tissue is analyzed for pharmacodynamic (PD) effects, including changes in pRSK, pERK, pRB, pFOXM1, MIB-1, and Cleaved Caspase 3 levels compared to baseline archival tissue [5].

Formulation and Preclinical Dosing

For in vivo research, this compound is typically administered orally. One published protocol uses a homogeneous suspension [1].

  • Vehicle: 0.5% Methylcellulose (CMC-Na) solution.
  • Preparation:
    • Add this compound powder to the CMC-Na vehicle.
    • Mix thoroughly to achieve a homogeneous suspension.
  • Target Concentration: ≥5 mg/mL.
  • Dosing in Mice: 100 mg/kg, administered orally (o.g.) [1].

This compound demonstrates favorable pharmacokinetic properties in preclinical models, including good oral bioavailability (75.4% in dogs) and significant in vivo efficacy in human cancer xenograft models [1].

Conclusion and Future Directions

This compound represents a promising therapeutic option for cancers driven by MAPK pathway alterations. Rational combination strategies, particularly with CDK4/6 inhibitors like abemaciclib and upstream inhibitors like SHP2 or SOS1, are crucial to overcome resistance and improve clinical outcomes. The ongoing clinical trials will be pivotal in validating these approaches and translating them into patient benefit.

References

Comprehensive Application Notes and Protocols for Temuterkib Dose-Response Studies in MAPK/ERK Pathway Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Profile

Temuterkib is an investigational ERK inhibitor that targets the mitogen-activated protein kinase (MAPK)/ERK signaling pathway, a critical signaling cascade frequently hyperactivated in human cancers. The MAPK/ERK pathway is dysregulated in approximately 85% of all human cancers, driving tumor progression through enhanced cell proliferation, survival, and metastasis. As a downstream component of this pathway, ERK represents a strategic therapeutic target, particularly in tumors that develop resistance to upstream RAF and MEK inhibitors. This compound has demonstrated significant pathway inhibition specificity in preclinical models, with excellent assay performance characteristics (Z-score = 0.86) in high-throughput screening systems, indicating its potential as a promising anticancer therapeutic agent.

The development of this compound addresses several critical challenges in targeted cancer therapy, including paradoxical pathway activation and acquired resistance mechanisms that limit the efficacy of current MAPK/ERK pathway inhibitors. By targeting ERK directly, this compound potentially circumvents some resistance mechanisms that emerge following RAF or MEK inhibition. Furthermore, the compound's favorable toxicity profile in preliminary studies suggests it may avoid the severe adverse effects commonly associated with MAPK/ERK pathway inhibitors, including secondary tumor development due to paradoxical pathway activation. These characteristics position this compound as a valuable candidate for further development, particularly in combination therapy regimens.

Experimental Design

Study Rationale and Design Considerations

The investigation of this compound's dose-response relationship is essential for establishing its therapeutic window and informing clinical translation. This study employs a multidisciplinary approach that integrates in vivo models, high-throughput screening methodologies, and rigorous statistical design to comprehensively characterize the compound's efficacy, toxicity, and mechanism of action. The experimental design is optimized to identify both the minimum effective dose and maximum tolerated dose, critical parameters for subsequent clinical development. Furthermore, the study aims to elucidate this compound's pathway specificity using genetically modified animal models that permit precise assessment of on-target versus off-target effects.

The selection of appropriate dose levels and sample sizes represents a fundamental aspect of the experimental design that significantly impacts the reliability and interpretability of dose-response data. Statistical optimal design theory provides a robust framework for determining experimental conditions that maximize information gain while minimizing resource utilization. For nonlinear dose-response models commonly encountered in pharmacological studies, D-optimal designs ensure precise parameter estimation with optimal efficiency. These designs typically require a control group plus only three strategically chosen dose levels, effectively balancing practical constraints with statistical power, thereby enabling the accurate determination of critical parameters such as ED₅₀ and slope factors.

In Vivo Model Selection and Justification
  • C. elegans MAPK/ERK pathway model: The nematode Caenorhabditis elegans provides an optimal in vivo platform for initial dose-response studies due to the high evolutionary conservation of MAPK/ERK pathway components between nematodes and humans. Specifically, the C. elegans MPK-1 protein demonstrates 81% identity to human ERK, ensuring relevant pharmacological interactions. Additionally, the transparent anatomy and well-characterized vulval development pathway in C. elegans enable facile visualization and quantification of MAPK/ERK pathway inhibition through observable phenotypic changes (vulvaless or Multivulva phenotypes). The small size and short life cycle of C. elegans facilitate high-throughput screening capabilities, with demonstrated throughput of approximately 800 wells per hour.

  • Mammalian HCC models: For secondary validation studies, genetically engineered mouse models of hepatocellular carcinoma (HCC) with defined MAPK/ERK pathway alterations provide translational relevance. Specifically, the NrasG12D/PtenKO model exhibits heightened MAPK/ERK pathway activation and demonstrates appropriate therapeutic responsiveness to pathway inhibition. These models recapitulate key features of human HCC, including immunosuppressive tumor microenvironments and inflammatory profiles, thereby enabling assessment of this compound's efficacy in a more complex mammalian system. The use of such clinically relevant models enhances the predictive value of preclinical findings for human therapeutic applications.

Dose Selection and Statistical Considerations

Table 1: Proposed Dose Levels for this compound Dose-Response Studies

Study Phase Dose Levels (nM) Administration Duration Sample Size (n)
Initial Screening 10, 50, 100, 500, 1000 Oral uptake in liquid medium 48-72 hours 25-30 animals per well
Dose-Response (C. elegans) 5, 25, 50, 100, 250 Incorporated in bacterial suspension Throughout development 30 animals per dose group
Validation (Mouse HCC) 0.5, 2.5, 5, 10 mg/kg Oral gavage 21-28 days 8-10 animals per dose group

The dose levels outlined in Table 1 were selected based on prior efficacy data from high-throughput screening and principles of statistical optimal design. The logarithmic spacing of doses follows recommendations for efficient estimation of parameters in nonlinear dose-response models, particularly for log-logistic functions commonly used in toxicology and pharmacology. For the C. elegans studies, the sample size of 25-30 animals per well provides 90% statistical power to detect a 25% difference in phenotypic response at α = 0.05, based on preliminary data indicating assay Z-scores of 0.86 for this compound. In mammalian studies, sample sizes of 8-10 animals per group enable detection of a 40% reduction in tumor growth with 80% power, accounting for anticipated inter-animal variability.

Table 2: Optimal Design Parameters for Dose-Response Studies

Parameter Symbol Value for this compound Biological Interpretation
Lower Limit c 0 Minimum response (complete pathway inhibition)
Upper Limit d 100 Maximum response (no pathway inhibition)
ED₅₀ e Estimated 50-100 nM Dose producing half-maximal effect
Slope Factor b To be determined from data Steepness of dose-response curve
Error Variance σ² Based on assay variability Unexplained biological/technical variation

Experimental Protocols

Compound Preparation and Formulation

This compound stock solutions should be prepared in DMSO at a concentration of 10 mM and stored in single-use aliquots at -80°C to maintain compound stability and prevent freeze-thaw degradation. For working solutions, dilute the stock solution in S-complete medium to create 2× concentrated solutions at the desired final concentrations, ensuring that the final DMSO concentration does not exceed 0.5% in all experimental conditions. For animal studies, prepare this compound in appropriate vehicle solutions based on the administration route, with oral formulations typically using suspensions in 0.5% methylcellulose with 0.1% Tween-80. Conduct quality control assessments including HPLC analysis to verify compound integrity and concentration before initiating studies, particularly after long-term storage.

The stability testing of this compound under experimental conditions should be performed prior to comprehensive dose-response studies. Incubate the compound in complete medium at the relevant temperature (20°C for C. elegans, 37°C for mammalian cells) for durations equivalent to the planned experiments, followed by LC-MS analysis to quantify degradation products. These studies ensure that observed effects result from the parent compound rather than degradation artifacts. Additionally, container adsorption tests should be conducted to confirm that this compound does not significantly adhere to experimental vessels, which could substantially reduce bioavailable concentrations.

C. elegans Vulval Induction Assay

The C. elegans vulval induction assay provides a quantitative readout of MAPK/ERK pathway activity through visualization of vulval development patterns. Begin by synchronizing C. elegans populations at the L1 larval stage through bleaching and overnight incubation without food. Resuspend synchronized L1 larvae in S-complete medium containing antibiotic solution (50 U/mL penicillin and 50 μg/mL streptomycin) to prevent bacterial contamination. Incubate for one hour at 20°C, then wash twice in S-complete medium. Resuspend the L1 worm pellet in 2× bacterial working solution (UV-killed E. coli OP50 at approximately 5.6 × 10⁹ cells/mL) and dilute to achieve approximately 25 worms per well.

Dispense the worm-bacteria suspension into 96-well plates containing equal volumes of 2× this compound solutions at the desired concentrations, ensuring thorough mixing. Include control wells with vehicle alone (0.5% DMSO) and positive controls with established MEK inhibitors (trametinib, mirdametinib, or AZD8330). Incubate the plates at 20°C for 48-72 hours, allowing the worms to develop to the young adult stage. After incubation, assess vulval development using fluorescence microscopy in strains expressing ajm-1::GFP or similar vulval markers, scoring each animal for normal, vulvaless (Vul), or multivulva (Muv) phenotypes. A minimum of 100 animals should be scored per condition across at least three independent experiments to ensure statistical robustness.

Pathway Specificity Assessment

To confirm that this compound's effects are specifically mediated through MAPK/ERK pathway inhibition, utilize genetically modified C. elegans strains with pathway alterations downstream or independent of ERK. The lin-15(n765) mutant exhibits constitutive upstream pathway activation, while lin-1(e1777) possesses a downstream mutation that renders the pathway activation constitutive. Treat these mutant strains with this compound across the established dose range and assess phenotypic rescue. Specific pathway inhibition is demonstrated when this compound rescues the Multivulva phenotype in lin-15 mutants but shows reduced efficacy in lin-1 mutants, confirming ERK as the primary target.

For additional target engagement validation, implement phospho-ERK immunoblotting in mammalian cell lines following this compound treatment. Harvest cells after 2, 6, and 24 hours of exposure to various this compound concentrations and prepare protein lysates. Separate proteins by SDS-PAGE and transfer to PVDF membranes for immunoblotting with antibodies against phospho-ERK and total ERK. Dose-dependent reduction in phospho-ERK levels without changes in total ERK expression confirms target engagement and pathway modulation. These orthogonal assays provide compelling evidence for this compound's mechanism of action across model systems.

Endpoint Analysis and Data Collection

Primary endpoint quantification should include the percentage of animals displaying normal, Vul, or Muv phenotypes at each this compound concentration. Additionally, document developmental timing and any evidence of toxicity, such as developmental arrest, reduced motility, or morphological abnormalities. For mammalian studies, monitor tumor volume through longitudinal MRI imaging, serum biomarkers (AFP, ALT), and overall survival. Upon study completion, collect tissue samples for histopathological assessment including hematoxylin and eosin staining, immunohistochemistry for proliferation markers (Ki-67), and apoptosis assays (TUNEL staining).

Data collection should be performed by investigators blinded to treatment groups to minimize bias. For C. elegans studies, automated image analysis systems are preferred when possible to ensure objective phenotypic scoring. Record all raw data in electronic laboratory notebooks with detailed metadata regarding experimental conditions. Data quality assessment should include calculation of Z'-factors for each assay plate to confirm robust assay performance, with values >0.5 indicating excellent assay quality suitable for dose-response characterization.

Expected Results and Data Interpretation

Anticipated Outcomes

This compound is expected to demonstrate a concentration-dependent inhibition of MAPK/ERK signaling, manifested as an increasing percentage of animals with Vul phenotype in C. elegans assays. The dose-response relationship should follow a sigmoidal curve characteristic of targeted inhibitors, with minimal effects at low concentrations, progressive inhibition across intermediate concentrations, and maximal effect at higher concentrations. Based on preliminary data, the ED₅₀ for phenotypic response is anticipated to fall within the 50-100 nM range in C. elegans models. In mammalian HCC models, this compound treatment should produce dose-dependent tumor growth inhibition, with higher doses potentially resulting in tumor regression in the NrasG12D-driven model specifically.

The pathway specificity assays should demonstrate that this compound effectively suppresses the Muv phenotype in lin-15 mutants but shows reduced efficacy in lin-1 mutants, confirming its action through the MAPK/ERK pathway rather than non-specific toxicity. Phospho-ERK immunoblotting is expected to reveal rapid and sustained suppression of ERK phosphorylation following this compound treatment, with the concentration required for 50% phospho-ERK reduction correlating with the ED₅₀ observed in phenotypic assays. These concordant findings across multiple experimental platforms would provide compelling evidence for this compound's specific mechanism of action.

Data Analysis and Interpretation

Table 3: Key Parameters for Dose-Response Curve Fitting

Parameter Description Interpretation Acceptance Criteria
ED₅₀ Half-maximal effective dose Potency indicator Coefficient of variation < 25%
Hillslope Steepness of dose-response curve Cooperativity in binding 95% confidence interval excluding zero
Goodness of fit Model adequacy >0.90 for reliable estimates
Top asymptote Response at infinite dose Maximal efficacy Not significantly different from 100% inhibition
Bottom asymptote Response at zero dose Baseline activity Not significantly different from vehicle control

Analyze dose-response data using nonlinear regression with appropriate models such as the four-parameter log-logistic function: Response = Bottom + (Top - Bottom) / (1 + 10((LogED₅₀ - Log[Dose]) × Hillslope)). This model accommodates the sigmoidal nature of dose-response relationships and provides reliable estimates of critical parameters like ED₅₀ and Hillslope. Compare curve fits across different experimental conditions using extra sum-of-squares F tests to determine whether parameters differ significantly between groups. For time-course data, implement repeated measures ANOVA to assess the interaction between dose and treatment duration.

When interpreting results, consider both statistical significance and biological relevance. While a dose-dependent effect with p < 0.05 is desirable, the effect size should also be substantial enough to suggest therapeutic utility. The therapeutic index can be estimated by comparing the ED₅₀ for efficacy endpoints with the TD₅₀ (dose producing 50% of maximal toxicity) from toxicity assessments. A large therapeutic index (TD₅₀/ED₅₀ > 10) suggests a favorable safety profile for further development. Additionally, compare this compound's potency and efficacy to established MEK inhibitors (trametinib, mirdametinib) tested in parallel to contextualize its relative performance.

Visualization of Experimental Workflows and Signaling Pathways

MAPK/ERK Signaling Pathway and this compound Mechanism

MAPK_Pathway Growth_Factor Growth_Factor RTK RTK Growth_Factor->RTK Activation RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Target_Genes Target_Genes ERK->Target_Genes Regulation This compound This compound This compound->ERK Inhibition

Figure 1: MAPK/ERK Signaling Pathway and this compound Mechanism of Action. This diagram illustrates the sequential activation of pathway components from growth factor binding to gene regulation, with this compound specifically targeting ERK phosphorylation and activity.

Experimental Workflow for Dose-Response Assessment

Experimental_Workflow Compound_Prep Compound_Prep Dose_Selection Dose_Selection Compound_Prep->Dose_Selection Defines Worm_Sync Worm_Sync Bacterial_Prep Bacterial_Prep Worm_Sync->Bacterial_Prep Combine with Assay_Setup Assay_Setup Incubation Incubation Assay_Setup->Incubation Initiate Imaging Imaging Incubation->Imaging Process Phenotypic_Scoring Phenotypic_Scoring Imaging->Phenotypic_Scoring Quantify Analysis Analysis Data_Fitting Data_Fitting Analysis->Data_Fitting Dose-Response Plate_Preparation Plate_Preparation Dose_Selection->Plate_Preparation Apply to Bacterial_Prep->Plate_Preparation Add to Plate_Preparation->Assay_Setup Finalize Phenotypic_Scoring->Analysis Statistical

Figure 2: Experimental Workflow for this compound Dose-Response Assessment in C. elegans. The diagram outlines the sequential steps from compound preparation through data analysis, highlighting key decision points and procedures.

Conclusion

The application notes and protocols presented herein provide a comprehensive framework for conducting rigorous dose-response studies with this compound, enabling accurate characterization of its potency, efficacy, and therapeutic potential. The integration of orthogonal assay systems—from high-throughput C. elegans models to translational mammalian HCC systems—ensures robust assessment of the compound's activity across biological complexities. The implementation of statistically optimal design principles maximizes information gain while conserving resources, adhering to the 3R principles (Replacement, Reduction, Refinement) in animal research.

This compound represents a promising addition to the arsenal of MAPK/ERK pathway inhibitors, particularly for tumors resistant to upstream pathway inhibition. The dose-response relationships established through these studies will inform subsequent preclinical development and clinical trial design, potentially benefiting patients with various MAPK/ERK-driven malignancies. Furthermore, the experimental approaches outlined herein may serve as a template for characterizing other targeted therapeutics, contributing to broader advances in oncology drug development.

Protocol for Phospho-RSK1 (p-RSK1) Analysis as a Biomarker

Author: Smolecule Technical Support Team. Date: February 2026

This protocol provides detailed methodologies for detecting and quantifying RSK1 activation, which is applicable for evaluating the pharmacodynamic effects of RSK inhibitors like Temuterkib in preclinical models.

Background and Rationale

The p90 Ribosomal S6 Kinase 1 (RSK1) is a serine/threonine kinase that functions as a key convergence point for the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR signaling pathways [1]. Its activation requires phosphorylation at specific residues [2] [3]:

  • Thr573 in the C-terminal kinase domain (CTKD) by ERK1/2.
  • Ser380 (or Ser221 in rat RSK1) in the linker region by the CTKD.
  • Ser732 in the extreme C-terminus, which regulates binding partners.

Phospho-RSK1 levels, particularly at Ser380, are a direct measure of its activation and serve as a valuable biomarker for monitoring oncogenic signaling and response to targeted therapies [1] [4].

Experimental Workflow for p-RSK1 Biomarker Analysis

The diagram below outlines the core workflow for analyzing p-RSK1 in a preclinical drug study context.

workflow cluster_methods Analysis Methods (Choose One or More) Start Start: Preclinical Study Design S1 Treat Model Cells/Animals with RSK Inhibitor (e.g., this compound) Start->S1 S2 Collect Biological Samples (Cell Lysates, Tissue Homogenates) S1->S2 S3 Protein Quantification and Normalization S2->S3 S4 Analyze RSK1 Phosphorylation S3->S4 S5 Data Analysis & Interpretation Correlate p-RSK1 suppression with efficacy endpoints S4->S5 WB Western Blot S4->WB CyTOF Mass Cytometry (CyTOF) S4->CyTOF RPPA Reverse Phase Protein Array (RPPA) S4->RPPA End Report Biomarker Status S5->End

Title: Workflow for p-RSK1 Biomarker Analysis

Detailed Methodologies for Key Experiments

1. Cell Culture and Treatment

  • Cell Lines: Use relevant models (e.g., HEL, UKE-1, MDA-MB-231) [1] [4].
  • Culture: Maintain in DMEM/RPMI-1640 with 10% FBS [2] [4].
  • Treatment: Serum-starve cells (e.g., overnight) before treatment with RSK inhibitors (e.g., BI-D1870, PMD-026) or vehicle control [3] [4]. For in vivo studies, use patient-derived xenograft (PDX) mouse models treated with the inhibitor [1].

2. Protein Extraction and Quantification

  • Lysis: Use RIPA buffer supplemented with protease and phosphatase inhibitors [3] [4].
  • Quantification: Determine protein concentration using a standard assay (e.g., BCA).

3. Western Blotting for p-RSK1 Detection This is a widely accessible method for detecting changes in p-RSK1 levels.

  • Gel Electrophoresis: Load 20-50 μg of total protein per lane on an SDS-PAGE gel [4].
  • Transfer: Transfer proteins to a nitrocellulose or PVDF membrane.
  • Blocking: Block membrane with 5% non-fat milk or BSA in TBST for 1 hour.
  • Antibody Incubation: Incubate with primary antibodies overnight at 4°C, followed by HRP-conjugated secondary antibodies.
  • Detection: Develop using an ECL substrate and visualize with a chemiluminescence imager [4].

Key Antibodies for Western Blot:

Target Antibody Type Example Vendor (Catalog #) Dilution
p-RSK1 (Ser380) Rabbit Monoclonal Cell Signaling Technology [3] [4] 1:1000
Total RSK1 Rabbit Polyclonal Santa Cruz Biotechnology [3] 1:1000
α-Tubulin Mouse Monoclonal Sigma-Aldrich [4] 1:5000

4. Mass Cytometry (CyTOF) for Phospho-Signaling Profiling CyTOF allows for deep, single-cell analysis of signaling networks in complex samples, such as primary patient cells [1].

  • Sample Preparation: Create single-cell suspensions from bone marrow, blood, or tissue.
  • Cell Staining: Stain cells with metal-tagged antibodies against surface markers (e.g., CD34, CD14) to identify cell populations.
  • Fixation and Permeabilization: Fix cells, then permeabilize with methanol to allow intracellular antibody access.
  • Intracellular Staining: Stain with metal-tagged antibodies against p-RSK1 and other phospho-proteins (e.g., p-ERK, p-S6) [1].
  • Data Acquisition & Analysis: Acquire data on a CyTOF instrument and analyze using specialized software (e.g., Volocity) [5] to quantify p-RSK1 in specific cell subsets.
RSK1 Signaling Pathway and Measurement Points

The following diagram illustrates the RSK1 activation pathway and key points where phosphorylation can be measured.

rsk_pathway GF Growth Factor Stimulation RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS ERK ERK1/2 (Activated) RAS->ERK RSK_CTKD RSK1 C-terminal Kinase Domain (CTKD) ERK->RSK_CTKD Phosphorylates Thr573 p1 Biomarker: p-RSK1 (T573) ERK->p1 RSK_NTKD RSK1 N-terminal Kinase Domain (NTKD) RSK_CTKD->RSK_NTKD Activates p2 Biomarker: p-RSK1 (S380) RSK_CTKD->p2 Substrate Phosphorylation of Substrates (e.g., NF-κB, S6) RSK_NTKD->Substrate p3 Functional Output Substrate->p3

Title: RSK1 Activation Pathway and Key Biomarkers

Data Interpretation and Application

When analyzing p-RSK1 as a biomarker for this compound, consider the data in a broader context:

Quantitative Data from Preclinical Studies:

Model System RSK Inhibitor Key Findings on p-RSK1 & Efficacy Citation
MPN/sAML patient cells & PDX models PMD-026 Suppression of p-RSK1 correlated with reduced pro-inflammatory mediators (TNF) and disease burden [1]. [1]
Breast cancer cell lines (MDA-MB-231) FMK / siRNA Inhibition of p-RSK1 activation increased cisplatin-induced cytotoxicity and reversed EMT markers [4]. [4]
JAK2 V617F-mutant cell lines BI-D1870 Induced apoptosis and G2/M cell cycle arrest, linked to RSK1 inhibition [1]. [1]

Correlate with Functional Endpoints:

  • Efficacy: Link the reduction in p-RSK1 levels to anti-tumor effects, such as decreased cell viability, increased apoptosis, or reduced tumor growth in PDX models [1] [4].
  • Pathway Modulation: Confirm that RSK1 inhibition downregulates downstream signaling, such as NF-κB activation and S6 phosphorylation, and dampens the pro-inflammatory tumor microenvironment [1].
  • Proliferation & Survival: Assess changes in cell cycle progression and survival markers [1].

Important Notes for Researchers

  • Method Selection: Western blot is ideal for initial, bulk protein analysis. CyTOF is superior for complex samples (like primary patient biopsies) as it can detect p-RSK1 specifically in rare cell populations (e.g., CD34+ hematopoietic stem cells) [5] [1].
  • Antibody Validation: Always confirm antibody specificity for the intended phospho-site (e.g., Ser380 vs. Thr573) using appropriate controls.
  • Beyond p-RSK1: A comprehensive biomarker analysis should also monitor the phosphorylation of direct RSK1 substrates and downstream effectors to fully capture the biological impact of this compound [1].

References

Temuterkib experimental cancer models

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile & Mechanism of Action

Temuterkib (also known as LY3214996) is an orally available, selective ATP-competitive inhibitor of the extracellular signal-regulated kinases ERK1 and ERK2 (also known as MAPK3 and MAPK1, respectively) [1] [2]. It targets the terminal kinases in the RAS/RAF/MEK/ERK (MAPK) signaling pathway [3] [1].

  • Primary Mechanism: By inhibiting ERK1 and ERK2, this compound prevents the phosphorylation of downstream nuclear and cytoplasmic substrates (e.g., p90RSK1), disrupting the expression of genes that control cell proliferation and survival [3] [2].
  • Therapeutic Rationale: The MAPK/ERK pathway is dysregulated in approximately 40% of human cancers, often through mutations in upstream components like BRAF, NRAS, or KRAS [3]. Targeting ERK1/2 can overcome resistance to upstream inhibitors (e.g., BRAF or MEK inhibitors) and is a promising strategy for tumors dependent on this pathway [2].

The following diagram illustrates the signaling pathway and the site of this compound's action:

G Extracellular_Stimuli Extracellular Stimuli (Growth Factors) RTK Receptor Tyrosine Kinase (RTK) Extracellular_Stimuli->RTK RAS RAS (GTPase) RTK->RAS RAF RAF (MAP3K) RAS->RAF MEK MEK (MAP2K) RAF->MEK ERK ERK1/2 (MAPK) MEK->ERK Nuclear_Events Proliferation Survival Differentiation ERK->Nuclear_Events This compound This compound (LY3214996) ERK1/2 Inhibitor This compound->ERK

Diagram 1: this compound inhibits the terminal kinases (ERK1/2) in the MAPK pathway.

Quantitative Profiling & Preclinical Efficacy

Table 1: Biochemical and Cellular Potency of this compound
Assay Type Target IC₅₀ Value Context / Notes
Biochemical Assay [2] ERK1 5 nM Cell-free system
Biochemical Assay [2] ERK2 5 nM Cell-free system
Cellular Assay [2] phospho-RSK1 0.43 µM BRAF and RAS mutant cell lines
Table 2: In Vivo Efficacy in Human Tumor Xenograft Models
Tumor Model Genetic Background Dosing Key Findings
Various Xenografts [2] BRAF or RAS mutant (Melanoma, Colorectal, Lung, Pancreatic cancer) 100 mg/kg, o.g. Significant tumor growth inhibition; well-tolerated.
A375 Melanoma [2] BRAF mutant Not Specified Anti-tumor activity, including in context of MAPK reactivation post-BRAF therapy.
Combination Therapy [2] KRAS mutant (Colorectal, NSCLC) This compound + CDK4/6 inhibitor Potent tumor growth inhibition or regression; well-tolerated.

Experimental Protocols

In Vitro Cell Proliferation Inhibition Assay

This protocol assesses the sensitivity of cancer cell lines to this compound [2].

  • Cell Lines: Utilize a panel of tumor cell lines with known MAPK pathway alterations (e.g., BRAF, NRAS, or KRAS mutations).
  • Compound Treatment: Treat cells with a serial dilution of this compound. A common final DMSO concentration is 0.1-0.5%.
  • Proliferation Readout: Incubate for 3-5 days and measure cell viability/proliferation using a standard assay (e.g., CellTiter-Glo).
  • Data Analysis: Calculate IC₅₀ values for cell proliferation inhibition using non-linear regression curve fitting.
In Vivo Efficacy Study in Xenograft Models

This protocol evaluates the anti-tumor activity and pharmacokinetics of this compound in mouse models [2].

  • Animal Models: Use immunocompromised NSG mice implanted with human cancer cell lines or patient-derived xenografts (PDX) harboring MAPK pathway mutations.
  • Formulation:
    • Option 1 (Solution): Prepare a clear solution using 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O. The final concentration can be up to 3 mg/mL (6.61 mM) [2].
    • Option 2 (Suspension): Prepare a homogeneous suspension in 0.5% carboxymethyl cellulose (CMC-Na) at a concentration of ≥5 mg/mL [2].
  • Dosing Regimen: Administer this compound orally (o.g.) at a dose of 100 mg/kg. The frequency (e.g., once or twice daily) and duration (e.g., until tumor volume reaches a limit) should be defined in the study protocol.
  • Endpoints:
    • Tumor Volume: Measure regularly with calipers. Calculate tumor volume and report mean ± SEM.
    • Pharmacodynamics (PD): Analyze tumor homogenates via Western Blot to measure inhibition of phospho-RSK1 or other downstream targets.
    • Tolerability: Monitor mouse body weight and overall health throughout the study.

High-Throughput Screening Model

A high-throughput screening pipeline using Caenorhabditis elegans has been validated for discovering MAPK/ERK pathway inhibitors and showed an excellent response to this compound [4]. The workflow is as follows:

G cluster_1 Phenotype Scoring Start Synchronize C. elegans (L1 Larvae Stage) Compound_Exp Compound Exposure (96-well plate) ~25 worms/well Start->Compound_Exp Phenotype_Readout Image-based Phenotype Analysis (48-72 hours) Compound_Exp->Phenotype_Readout Data_Analysis Data Analysis (Z-score calculation) Phenotype_Readout->Data_Analysis Vul Vulvaless (Vul) Indicates Pathway Inhibition Phenotype_Readout->Vul Muv MultiVulva (Muv) Indicates Pathway Overactivity Phenotype_Readout->Muv

Diagram 2: Workflow for high-throughput screening of ERK inhibitors in C. elegans.

  • Procedure:
    • Synchronization: Generate synchronized L1 larval populations by bleaching adult worms to isolate embryos [4].
    • Exposure: Incubate L1 larvae in 96-well plates with S-complete medium containing E. coli OP50 as a food source and the test compound (this compound). A final DMSO concentration of 0.5% is typical [4].
    • Phenotype Scoring: After 48-72 hours of development at 20°C, score the vulval phenotype using fluorescence microscopy (e.g., in a strain with ajm-1::GFP to mark seam cells).
      • Vulvaless (Vul): Indicates successful MAPK/ERK pathway inhibition [4].
      • Multivulva (Muv): Indicates pathway overactivity [4].
  • Validation: This assay yielded a Z'-score of 0.86 for this compound, demonstrating high robustness for high-throughput screening [4].

Clinical Trial Landscape

As of the latest data, this compound has been investigated in 7 clinical trials for various cancers [1].

  • Most Frequent Biomarkers: BRAF Mutation, BRAF Fusion, and BRAF V600E [1].
  • Common Investigated Cancers: Acute Myeloid Leukemia, Chronic Lymphocytic Leukemia, and other solid tumors [1].
  • Trial Status: 6 trials are currently open, and 1 is completed. The active trials include phases 1 and 2, investigating this compound as both a monotherapy and in combination regimens [1].

Key Considerations for Researchers

  • Model Selection: The high conservation of the MAPK/ERK pathway between C. elegans and humans offers a powerful, cost-effective in vivo model for initial compound screening and mechanistic studies [4].
  • Combination Potential: Preclinical data strongly suggests investigating this compound in combination with other agents, especially CDK4/6 inhibitors, for treating KRAS-mutant cancers [2].
  • Biomarker Strategy: Prioritize in vitro and in vivo models with mutations in the MAPK pathway (BRAF, NRAS, KRAS) as they show the greatest sensitivity to this compound [3] [2].

References

Temuterkib (LY3214996) Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Drug Overview and Mechanism of Action

Temuterkib is an orally available inhibitor of extracellular signal-regulated kinase (ERK) 1 and 2, which are key components of the mitogen-activated protein kinase (MAPK) pathway [1]. This pathway is a critical signaling cascade regulating cell growth, proliferation, and survival, and its deregulation is implicated in approximately 40% of human cancers [2]. By inhibiting ERK1/2, this compound prevents the activation of MAPK/ERK-mediated signal transduction, leading to the inhibition of ERK-dependent tumor cell proliferation and survival [1].

Current Clinical Development Status

This compound has been investigated in multiple clinical trials. The following table summarizes the known indications and their corresponding development phases as identified in the search results.

Indication Highest Phase Status Location/Identifier
Non-Small Cell Lung Cancer [3] Phase 2 Open (as of 2020) United States
Advanced Cancer [3] Phase 2 Open (as of 2020) United States
Metastatic Pancreatic Cancer [3] Phase 2 Open (as of 2020) United States
Acute Myeloid Leukemia [3] Phase 1 Open (as of 2020) United States
Glioblastoma Multiforme [3] Phase 1 Open (as of 2020) United States
Recurrent Glioblastoma [3] Phase 1 Open (as of 2020) United States
Chronic Lymphocytic Leukemia [1] Phase 1 Information Missing -
Mantle-Cell Lymphoma [3] Phase 1 Information Missing -
Marginal Zone B-Cell Lymphoma [3] Phase 1 Information Missing -
Waldenstrom Macroglobulinemia [3] Phase 1 Information Missing -

Biomarker Focus: The development of this compound is heavily focused on specific genetic biomarkers. BRAF Mutation, BRAF Fusion, and BRAF V600E are the most frequent biomarker inclusion criteria for its clinical trials [1]. This suggests a targeted therapeutic strategy for patient populations with these specific genetic alterations.

Scientific Context & Preclinical Models

The following diagram illustrates the MAPK/ERK pathway that this compound is designed to target, providing context for its mechanism of action.

ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS (e.g., NRAS) RTK->RAS Activates RAF RAF (e.g., BRAF) RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to Prolif Cell Proliferation & Survival Nucleus->Prolif Gene Expression This compound This compound This compound->ERK Inhibits

Diagram 1: this compound Inhibition of the MAPK/ERK Pathway. This compound directly targets ERK1/2, the final kinases in the cascade, blocking signal transduction to the nucleus. [2] [1]

Insights from Relevant Preclinical Models

While specific protocols for this compound's Phase I trials are not detailed in the public search results, research into ERK pathway inhibition offers valuable methodological insights.

  • In Vivo Modeling of MAPK/ERK Inhibition: A high-throughput screening pipeline using Caenorhabditis elegans has demonstrated excellent assay performance for detecting ERK inhibition, with a Z-score of 0.86 for this compound itself [4]. This model uses fluorescence-based image analysis of vulva development, a process governed by the evolutionarily conserved MAPK/ERK pathway, as a readout for drug efficacy and toxicity [4].
  • Genetic Context of MAPK Activation: Studies in hepatocellular carcinoma (HCC) mouse models show that the specific mutation activating the MAPK pathway (e.g., NrasG12D vs. NrasG12V) can profoundly alter the tumor microenvironment and the disease's histopathological features [5]. This underscores the importance of precise genetic stratification in trial design, as the effectiveness of a drug like this compound may depend on the specific oncogenic driver and the resulting tumor ecosystem.

References

Temuterkib Overview and Development Status

Author: Smolecule Technical Support Team. Date: February 2026

Temuterkib (also known as LY-3214996) is an investigational, orally available small molecule that acts as a selective inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2) [1] [2]. It targets the terminal kinases in the MAPK/ERK signaling pathway, a key cascade frequently dysregulated in human cancers [3].

Key Development Details:

  • Mechanism of Action: Inhibits ERK1 and ERK2 (MAPK1 and MAPK3), preventing MAPK/ERK-mediated signal transduction and inhibiting ERK-dependent tumor cell proliferation and survival [1] [2].
  • Pharmacological Activity: Biochemical IC₅₀ of 5 nM for both ERK1 and ERK2 [4].
  • Current Status: Phase I/II clinical development for various solid tumors, including pancreatic cancer, colorectal cancer, and non-small cell lung cancer [5] [6].

Pharmacological and Preclinical Data

Table 1: this compound Preclinical Pharmacological Profile

Parameter Details Source/Context
Molecular Weight 453.57 g/mol [1]
Chemical Formula C₂₂H₂₇N₇O₂S [1]
Targets ERK1 (MAPK3), ERK2 (MAPK1) [1] [2]
Biochemical IC₅₀ 5 nM (both ERK1 and ERK2) [4]
Cellular Activity (pRSK IC₅₀) 0.43 µM [4]
Primary Indications (Under Investigation) Pancreatic cancer, colorectal cancer, NSCLC, AML, glioblastoma [5] [6] [2]

Table 2: In Vivo Efficacy Models for this compound

Cancer Model Type Genetic Context Reported Outcome
Tumor Xenograft BRAF or NRAS mutant melanoma Significant tumor growth inhibition [4]
Tumor Xenograft BRAF or KRAS mutant colorectal, lung, pancreatic Significant tumor growth inhibition [4]
PDX Models Various Anti-tumor activity [4]
A375 Melanoma Xenograft MAPK reactivation Anti-tumor activity [4]

Experimental Protocols for Preclinical Research

While direct tissue distribution protocols are not available, here are detailed methodologies from studies that have effectively utilized this compound in preclinical models.

1. In Vitro Cell Proliferation/Viability Assay This protocol is used to assess the sensitivity of cancer cell lines to this compound [4].

  • Cell Lines: Utilize a panel of tumor cell lines with known MAPK pathway alterations (e.g., BRAF, NRAS, or KRAS mutations).
  • Compound Preparation: Prepare this compound stock solution in DMSO. Further dilute in cell culture medium for treatment, ensuring the final DMSO concentration is non-cytotoxic (typically ≤0.1%).
  • Dosing and Incubation: Plate cells and allow to adhere. Treat with a concentration range of this compound (e.g., 1 nM to 10 µM) for 48-72 hours.
  • Viability Readout: Measure cell proliferation or viability using standard assays like MTT, MTS, or CellTiter-Glo.
  • Data Analysis: Calculate IC₅₀ values using non-linear regression analysis of dose-response curves.

2. In Vivo Efficacy Study in Xenograft Models This protocol evaluates the anti-tumor activity and pharmacodynamics of this compound in animal models [4].

  • Animal Models: Use immunocompromised mice (e.g., NSG or nude mice) implanted with human cancer cell lines or patient-derived xenografts (PDX) harboring relevant mutations.
  • Formulation: Prepare a homogeneous suspension of this compound in a vehicle such as 0.5% methylcellulose or a clear solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O [4].
  • Dosing Regimen: Administer this compound orally (e.g., by oral gavage) at a typical dose of 100 mg/kg, once or twice daily. Include a vehicle control group.
  • Tumor Monitoring: Measure tumor volumes regularly with calipers. Calculate volume using the formula: (Length × Width²) / 2.
  • Pharmacodynamic Analysis: At the end of the study, harvest tumors and analyze lysates by western blot to confirm target engagement, typically showing a reduction in phospho-p90RSK levels [4].
  • Toxicity Monitoring: Monitor animal body weight and overall health throughout the study as indicators of compound tolerance.

3. High-Throughput In Vivo Screening in C. elegans This novel model can be used for early-stage inhibitor screening and characterization [7].

  • Strain: Use C. elegans strains with a visible phenotype (e.g., multivulva) linked to MAPK/ERK overactivity.
  • Compound Exposure: Synchronize L1 larval worms and expose them to this compound in liquid culture or on agar plates.
  • Phenotypic Readout: After development, score for phenotype rescue (e.g., reduction in multivulva incidence) using fluorescence-based image analysis.
  • Data Analysis: Calculate Z-scores to quantify assay robustness. A reported Z-score for this compound in this model is 0.86 [7].

MAPK/ERK Pathway and this compound's Role

The diagram below illustrates the MAPK/ERK signaling pathway and the strategic position of this compound as a terminal inhibitor, which is the basis for its use in vertical inhibition strategies.

MAPK_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK Binds Grb2 Grb2 RTK->Grb2 Recruits Inhibition Inhibition SHP2 Inhibitor\n(e.g., Batoprotafib) SHP2 Inhibitor (e.g., Batoprotafib) Inhibition->SHP2 Inhibitor\n(e.g., Batoprotafib) Upstream Inhibition [8] SOS1 Inhibitor\n(e.g., BI-3406) SOS1 Inhibitor (e.g., BI-3406) Inhibition->SOS1 Inhibitor\n(e.g., BI-3406) Upstream Inhibition [8] SOS1 SOS1 RAS RAS SOS1->RAS Activates (GDP/GTP) Grb2->SOS1 Recruits RAF RAF RAS->RAF Activates P P P->SOS1 Phosphorylation Feedback P->RAF Phosphorylation Feedback SHP2 SHP2 P->SHP2 Dephosphorylates Negative Regulators [8] MEK MEK RAF->MEK Phosphorylates SHP2->RAS Increases GTP-bound RAS [8] ERK ERK MEK->ERK Phosphorylates Cell Proliferation Survival Cell Proliferation Survival ERK->Cell Proliferation Survival Promotes Transcription This compound [8] [1] [4] This compound [8] [1] [4] This compound [8] [1] [4]->ERK Direct Inhibition

Research Implications and Combination Strategies

The positioning of this compound at the terminus of the MAPK/ERK pathway makes it a strategic candidate for overcoming resistance to upstream inhibitors. Research indicates several promising combination strategies [8]:

  • Vertical Pathway Inhibition: Combining this compound with upstream inhibitors (e.g., SHP2 or SOS1 inhibitors) provides a more comprehensive blockade of the MAPK/ERK pathway, preventing reactivation via feedback loops [8].
  • Cross-Pathway Inhibition: Dual inhibition of the MAPK/ERK and PI3K/AKT/mTOR pathways (e.g., this compound with AKT or mTOR inhibitors) is being explored, particularly in KRAS-mutant models, to address common compensatory mechanisms [8].
  • Other Novel Combinations: Preclinical data also suggest potential for combining this compound with BCL-2 inhibitors (e.g., venetoclax) or CDK4/6 inhibitors, showing additive or synergistic cytotoxicity in various cancer models [8] [4].

References

Temuterkib (LY3214996): Introduction and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Temuterkib (LY3214996) is a selective, ATP-competitive, and orally bioavailable inhibitor of ERK1 and ERK2, which are the terminal kinases of the MAPK signaling pathway [1] [2]. Its primary mechanism is the potent inhibition of ERK1/2 activity, with an IC₅₀ of 5 nM for both enzymes in biochemical assays [3] [1]. This pathway is a critical driver of cell proliferation and survival, and its hyperactivation, often due to BRAF mutations, is a hallmark of many cancers [4] [2].

By targeting the final node in the MAPK pathway, this compound aims to suppress oncogenic signaling and overcome resistance that can develop from upstream inhibitor treatments, such as BRAF inhibitors [1]. The diagram below illustrates the position of ERK within the MAPK pathway and the point of inhibition by this compound.

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTP-bound) RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to Proliferation Cell Proliferation & Survival Nucleus->Proliferation Drives Inhibitor This compound Inhibitor->ERK Inhibits

Key Quantitative Data on this compound

The following tables summarize critical biochemical and cellular data for this compound, which are essential for designing experiments.

Table 1: Biochemical and In Vitro Profiling of this compound [3] [1]

Parameter Description / Value
Primary Target ERK1/2
IC₅₀ (ERK1) 5 nM
IC₅₀ (ERK2) 5 nM
Cellular IC₅₀ (pRSK1) 0.43 µM
Key Sensitive Mutations BRAF, NRAS, KRAS
Solubility (DMSO) 27.5 mg/mL (~60.63 mM)

Table 2: Exemplary In Vivo Efficacy in BRAF-Mutant Models [1]

Cancer Model Mutation Type Treatment Regimen Efficacy Outcome
A375 Melanoma (Parental) BRAF V600E 100 mg/kg, qd, oral Significant tumor regression; complete responses in 4/6 animals
A375 Melanoma (Vemurafenib-resistant) BRAF V600E 50 mg/kg, bid, oral 95% tumor growth inhibition (%dT/C = 5)
Colorectal Cancer PDX (CTG-0652) BRAF V600E Not Specified 83% tumor growth inhibition (%dT/C = 17)

General Experimental Workflow and Protocol Guidance

While a detailed cell culture protocol is not available in the search results, the general workflow for a cell-based assay can be inferred from the described methodologies [5] [1] [6]. You will need to optimize critical parameters such as cell seeding density, treatment duration, and DMSO concentration based on your specific cell lines.

G Start Culture BRAF-Mutant Cell Lines A Seed Cells in Multi-Well Plates Start->A B Allow Cell Adherence (~24 hours) A->B C Prepare this compound Dilution Series B->C D Treat Cells (72 hours typical) C->D E Assay Endpoint: Viability/Apoptosis/etc. D->E F Analyze Data (IC₅₀, Synergy) E->F

Reagent Preparation
  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-30 mM) in high-quality, sterile DMSO. Aliquot and store at -20°C or -80°C.
  • Dilution Series: On the day of the experiment, prepare a serial dilution of this compound in complete cell culture medium. Ensure the final concentration of DMSO is the same in all wells, including the vehicle control (typically ≤0.1%). A suggested starting range for a dose-response is 0.1 nM to 10 µM.
Cell Treatment and Assay
  • Cell Seeding: Seed your BRAF-mutant cells (e.g., A375) in 96-well or 384-well plates at an optimized density to ensure logarithmic growth throughout the assay. Allow cells to adhere for ~24 hours.
  • Treatment: Remove the old medium and add the fresh medium containing this compound or vehicle control. The studies cited often used a treatment period of 72 hours to assess cell growth and viability [5] [6].
  • Endpoint Analysis:
    • Cell Viability: Assess using colorimetric assays like MTT or CellTiter-Glo.
    • Apoptosis: Measure using flow cytometry with Annexin V/PI staining.
    • Cell Cycle: Analyze distribution via flow cytometry (PI staining). Research indicates this compound can induce G0/G1 arrest [6].
    • Mechanistic Validation: Perform immunoblotting to confirm inhibition of downstream signaling. Key biomarkers include reduced phosphorylation of p90RSK1 and MYC protein downregulation [3] [1] [6].
Combination Therapy (Optional)

Preclinical data suggests this compound has synergistic effects with other agents. For example, one study combined it with the pan-RAF inhibitor LY3009120 in a KRAS-mutant model, showing enhanced efficacy [1]. You could explore combinations with BRAF or MEK inhibitors relevant to your research.

Important Considerations for Your Research

  • Confirmation of Activity: Always include a BRAF wild-type cell line as a negative control to confirm the specificity of the effect in your mutant models.
  • Validation is Key: The most crucial step in confirming this compound's activity in your system is demonstrating target engagement via Western blot, specifically showing a reduction in p-RSK1 levels.
  • Handling and Safety: this compound is for research use only. Please consult its Safety Data Sheet (SDS) and follow all appropriate safety guidelines for handling small molecules.

Reference List

  • [3] Selleckchem. (n.d.). This compound (LY3214996) | ERK inhibitor. Retrieved 2025-11-13.
  • [1] InvivoChem. (2024). This compound (LY3214996). Retrieved 2025-11-13.
  • [6] Anticancer Research. (2024). Effects of ERK1/2 Inhibitors on the Growth of Acute Leukemia Cells. Retrieved 2025-11-13.
  • [4] PMC. (2022). Molecular Pathways and Mechanisms of BRAF in Cancer. Retrieved 2025-11-13.
  • [2] PMC. (2025). Advances in ERK1/2 inhibition: a medicinal chemistry perspective. Retrieved 2025-11-13.

References

Temuterkib solubility issues DMSO concentration

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Specifications

The table below summarizes the quantitative solubility data for Temuterkib in various solvents.

Solvent Solubility Notes & Recommendations
DMSO 27.5 mg/mL (60.63 mM) [1] [2] Ideal for preparing high-concentration stock solutions.
DMSO (Alternative Batch) 7 mg/mL (15.43 mM) [1] Check specific batch data from your supplier due to potential variations.
Ethanol 15-16 mg/mL (approx. 33 mM) [1] [2] A suitable alternative if DMSO is incompatible with your assay.
Water Insoluble [1] [2] [3] Not recommended for direct dissolution.
In Vivo Formulation (Clear Solution) 3.0 mg/mL (6.61 mM) [1] [2] 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O. Validated for animal studies.

Experimental Preparation Protocols

In Vitro Stock Solution Preparation (using DMSO)
  • Calculate the mass of this compound needed to achieve your desired stock concentration, using the molecular weight of 453.56 g/mol [1] [2].
  • Add the calculated amount of this compound powder to a vial containing a precise volume of fresh, anhydrous DMSO [1].
  • Vortex and/or sonicate the mixture briefly to ensure complete dissolution and to obtain a clear solution [3].
  • Aliquot and store the stock solution at -80°C for long-term stability [3].
In Vivo Dosing Formulation (Clear Solution)

This protocol, validated by Selleck, is designed for oral administration in animal models and minimizes the final DMSO concentration [1] [2]:

  • Prepare a clarified DMSO stock solution at 60 mg/mL [1].
  • To 400 μL of PEG300, add 50 μL of the 60 mg/mL DMSO stock solution. Mix evenly until clear.
  • Add 50 μL of Tween 80 to the mixture. Mix evenly until clear.
  • Finally, add 500 μL of double-distilled water (ddH₂O) to bring the total volume to 1 mL. Mix thoroughly.
  • The final concentration is 3 mg/mL, and the mixture should be a clear solution. Use it immediately for the best results [1].

Troubleshooting Guide: Frequently Asked Questions

  • Q: The final DMSO concentration in my cell culture assay is too high. How can I reduce it? A: Prepare a highly concentrated stock solution in DMSO (e.g., 27.5 mg/mL) so that the volume added to your cell culture medium is minimal, typically keeping the final DMSO concentration below 0.1%. Always include a vehicle control with the same DMSO concentration in your experiments.

  • Q: Why is my solution cloudy or precipitating when I dilute the DMSO stock into an aqueous buffer? A: This is a common issue. This compound may precipitate upon dilution from DMSO into water-based solutions. To mitigate this, ensure you add the DMSO stock to the buffer while vortexing to mix rapidly. Using a solubilizing agent like cyclodextrins or formulating with co-solvents (like the in vivo formulation above) can also help maintain solubility.

  • Q: I am concerned about batch-to-batch variability in solubility. What should I do? A: The data shows different solubility values for different batches (27.5 mg/mL vs. 7 mg/mL) [1]. Always refer to the Certificate of Analysis (CoA) provided with your specific batch of this compound for the most accurate solubility information.

  • Q: What is the significance of this compound in research? A: this compound is a potent, selective, and orally available inhibitor of ERK1 and ERK2, which are key kinases in the MAPK signaling pathway. This pathway is frequently mutated in cancers, making this compound a compound of interest in oncology research, particularly for tumors with BRAF or RAS mutations [1] [3].

To better understand its mechanism, the following diagram illustrates the MAPK/ERK signaling pathway and where this compound acts:

Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS (GTP-bound) RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Cell_Proliferation Cell Proliferation & Survival ERK->Cell_Proliferation This compound This compound (LY3214996) Inhibits Inhibits This compound->Inhibits Inhibits->ERK

Key Takeaways for Your Research

  • DMSO is Primary Solvent: DMSO is the recommended solvent for preparing concentrated stock solutions of this compound.
  • Mind the DMSO Concentration: For cell-based assays, keep the final DMSO concentration as low as possible (≤0.1%) to avoid cytotoxicity.
  • Prevent Precipitation: Be cautious when diluting the DMSO stock into aqueous buffers; use rapid mixing and consider co-solvents.
  • Check Batch-Specific Data: Always consult the solubility data provided with your specific batch of the compound.

References

Temuterkib off-target effects screening

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Screening for Off-Target Effects

Here are answers to common questions about screening for off-target effects of small-molecule inhibitors like Temuterkib.

  • Q: What are the primary strategies for identifying off-target effects?

    • A: There are two main computational approaches. Network Pharmacology builds a network of drug-gene interactions to predict which biological pathways might be unintentionally affected [1]. Reverse Docking is an in silico method that docks the 3D structure of a small molecule (like this compound) into the binding sites of many protein targets to predict which ones it might bind to besides its primary target [1].
  • Q: What is the general workflow for a network pharmacology analysis?

    • A: This systems biology approach typically involves the following steps [1]:
      • Data Collection: Gather gene expression data (e.g., from microarrays) from cells or tissues treated with the drug.
      • Network Construction: Map the differentially expressed genes onto a reconstructed human signaling network.
      • Module and Pathway Analysis: Use tools like ClusterONE and DAVID to identify dense clusters (modules) within the network and to perform Gene Ontology (GO) and pathway enrichment analysis. This helps uncover biological processes and signaling pathways that are significantly affected by the drug treatment.

Experimental Protocols for Off-Target Identification

While the specific protocol for this compound is not public, the following methodologies are standard in the field. The workflow for a comprehensive screening strategy can be visualized as follows:

G Start Start Off-Target Screening NetworkPharm Network Pharmacology & Pathway Analysis Start->NetworkPharm ReverseDock In Silico Reverse Docking Start->ReverseDock NP_Step1 1. Obtain gene expression data from drug-treated cells NetworkPharm->NP_Step1 RD_Step1 1. Prepare 3D structure of this compound ReverseDock->RD_Step1 ExpValidation Experimental Validation NP_Step2 2. Map genes to a human signaling network NP_Step1->NP_Step2 NP_Step3 3. Identify key network modules and enriched pathways NP_Step2->NP_Step3 NP_Step3->ExpValidation Generates Hypheses RD_Step2 2. Dock against a library of potential off-target receptors RD_Step1->RD_Step2 RD_Step3 3. Rank targets by calculated binding affinity RD_Step2->RD_Step3 RD_Step3->ExpValidation Predicts Potential Direct Targets

Protocol 1: Network Pharmacology & Pathway Analysis

This method uses systems biology to understand the drug's effect in a broader context [1].

  • 1. Data Input: Use publicly available or generate your own microarray or RNA-seq gene expression data from adrenal carcinoma cells or other relevant cell lines treated with this compound and a control. Identify significantly over-expressed genes.
  • 2. Network Construction:
    • Tools: Use Cytoscape with plugins like BisoGenet.
    • Method: Integrate data from human protein interaction databases (e.g., HPRD, BIND, BIOGRID) to build a background network. Map the list of over-expressed genes onto this network to create a this compound-specific interaction network.
  • 3. Module and Pathway Analysis:
    • Module Detection: Use the ClusterONE plugin in Cytoscape to find highly interconnected regions (modules) within the this compound-specific network.
    • Functional Enrichment: Input the genes from key modules into functional annotation tools like DAVID for Gene Ontology analysis and ToppFun for pathway enrichment analysis. This identifies biological processes and signaling pathways (e.g., PDGFR, IL-2 receptor) that are statistically over-represented.
Protocol 2: Reverse Docking

This computational method predicts which proteins this compound could physically bind to [1].

  • 1. Preparation:
    • Ligand: Obtain or draw the 2D/3D chemical structure of this compound (CAS: 1951483-29-6, C₂₂H₂₇N₇O₂S) [2] and perform energy minimization.
    • Receptor Library: Prepare a library of 3D protein structures from the Protein Data Bank (PDB). This library can be based on proteins from enriched pathways identified in Protocol 1.
  • 2. Docking Simulation:
    • Software: Use a docking program like CDOCKER in Discovery Studio or AutoDock Vina.
    • Method: Dock the this compound structure into the binding pocket of each protein in your library. The software will generate multiple binding poses and score them.
  • 3. Analysis:
    • Scoring: Rank the potential off-target proteins based on the calculated binding energy (or docking score). A high binding affinity suggests a higher probability of interaction.
    • Validation: The top-ranked predicted off-targets become candidates for in vitro experimental validation.

This compound Data Summary

The table below summarizes the core known information about this compound, which serves as a starting point for any off-target investigation.

Property Value Source / Comment
Primary Target ERK1/2 (MAPK3/MAPK1) IC₅₀ of 5 nM in biochemical assays [2] [3].
Mechanism Inhibits phosphorylation of downstream substrates like RSK1 [2]. --
Chemical Formula C₂₂H₂₇N₇O₂S [4] Molecular Weight: 453.56 g/mol [2].
Known Specificity No specific off-targets are listed in sources. Sensitive in tumor cells with BRAF, NRAS, or KRAS mutations [2].

Key Considerations for Your Research

The MAPK pathway, which this compound targets, is complex and interconnected. When designing your experiments, consider these points visualized in the pathway diagram below:

G GrowthFactor Growth Factor (e.g., EGFR, PDGFR) KRAS KRAS (GTP-bound) GrowthFactor->KRAS Activates RAF RAF (Dimerizes & Activates) KRAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK1/2 (this compound Target) MEK->ERK Phosphorylates RSK p90RSK1 (Proliferation) ERK->RSK Phosphorylates OtherTrans c-Myc, Elk1, etc. (Cell Survival & Division) ERK->OtherTrans Phosphorylates Transcription Factors SHP2 SHP2 SHP2->KRAS Regulates SOS1 SOS1 SOS1->KRAS Activates PDGFR PDGFR (Predicted Off-target) PDGFR->KRAS Upstream Activator IL2R IL-2 Receptor (Predicted Off-target) IL2R->MEK Alternative Activator

  • Focus on Upstream and Parallel Regulators: The pathway shows that proteins upstream of ERK (like EGFR, PDGFR) or its regulators (like SHP2, SOS1) are common candidates for off-target effects because inhibiting them can produce similar downstream consequences [1] [5].
  • Leverage Clinical Trial Designs: Note that clinical trials for this compound (like NCT04391595) often include pharmacodynamic (PD) analysis of tumor tissue [6]. This involves measuring changes in phosphorylation levels of key biomarkers like pRSK, pERK, and pRB. You can adopt similar PD markers in your in vitro models to confirm on-target activity and hint at off-target pathway disturbances.

References

Temuterkib resistance mechanisms in cancer

Author: Smolecule Technical Support Team. Date: February 2026

Temuterkib & MAPK/ERK Pathway Overview

This compound (also known as LY-3214996) is a small molecule, ATP-competitive inhibitor that selectively targets ERK1 (MAPK3) and ERK2 (MAPK1), which are core components of the MAPK signaling cascade [1] [2]. As of September 2025, its highest development phase is Phase II for solid tumours and pancreatic cancer [2].

The diagram below illustrates the MAPK/ERK signaling pathway and this compound's site of action.

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS (e.g., KRAS) RTK->RAS Activates RAF RAF (e.g., BRAF) RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK1/2 MEK->ERK Activates Nucleus Nucleus ERK->Nucleus Translates to Proliferation Cell Proliferation & Survival Nucleus->Proliferation This compound This compound (ERK1/2 Inhibitor) This compound->ERK Inhibits

Potential Resistance Mechanisms to MAPK/ERK Inhibition

While direct evidence for this compound is limited, resistance to targeted therapies like ERK inhibitors is common. The table below summarizes potential mechanisms inferred from the broader field of MAPK/ERK pathway inhibition [1] [3] [4].

Mechanism Category Specific Example Proposed Experimental Validation Method

| Upstream Pathway Activation | Mutations in upstream components (e.g., KRAS, BRAF), or activation of Receptor Tyrosine Kinases (RTKs) [1] [4]. | - Genomic Sequencing (NGS panel for RAS/RAF).

  • Western Blot to assess phosphorylation of upstream nodes (e.g., MEK). | | Bypass Track Activation | Activation of parallel signaling pathways such as PI3K-AKT-mTOR or CDK4/6-cyclin D-Rb that sustain cell proliferation [3] [4]. | - Phospho-RTK Array.
  • Western Blot for p-AKT, p-S6RP, and cyclin D1 levels. | | Tumor Microenvironment (TME) & Immunity | Changes in the immune landscape or induction of an immunosuppressive microenvironment [5] [3]. | - Flow Cytometry for tumor-infiltrating lymphocytes (TILs).
  • Multiplex IHC/IF for PD-L1 and other immune markers. | | Pharmacologic Limitations | Issues with drug delivery, metabolism, or target protein alterations [6]. | - Pharmacokinetic (PK) Studies (measuring drug concentration in plasma/tumors). |

Experimental Troubleshooting Guide

Here are answers to common technical questions you might encounter when investigating resistance.

FAQ 1: How do I confirm my cell line model has acquired resistance to this compound?

Begin by establishing a robust and reproducible resistance model.

  • Protocol: Generating a this compound-Resistant Cell Line
    • Starting Culture: Use a parental cell line known to be sensitive to MAPK/ERK pathway inhibition (e.g., a BRAF-mutant line).
    • Dosing Strategy: Culture cells in increasing concentrations of this compound, starting at around its IC50 value. Use resources like AdisInsight to find published potency data [2].
    • Maintenance: Maintain cells in each dose for 2-4 cell passages, or until they resume normal proliferation rates.
    • Characterization: Once a stable, resistant pool is established, confirm resistance by comparing the IC50 of the resistant line to the parental line using a cell viability assay (e.g., CellTiter-Glo). A significant right-ward shift in the dose-response curve confirms acquired resistance.

FAQ 2: My data suggests bypass track activation. How can I identify which alternative pathway is involved?

A phospho-protein array is an excellent tool for an unbiased initial screen.

  • Protocol: Interrogating Bypass Track Signaling
    • Sample Preparation: Prepare protein lysates from three conditions:
      • Parental cell line (control)
      • Resistant cell line (untreated)
      • Resistant cell line treated with this compound (to see if inhibition re-activates the bypass track)
    • Screening: Use a commercial phospho-RTK array to simultaneously screen for the phosphorylation status of dozens of RTKs.
    • Validation: Identify any RTKs that are hyperphosphorylated in the resistant line. Validate these hits and their downstream pathways (e.g., PI3K-AKT) using Western blot with phospho-specific antibodies.

FAQ 3: How can I model and test drug combinations in vivo to overcome resistance?

The C. elegans model offers a high-throughput in vivo system for initial combination screening due to the high conservation of the MAPK/ERK pathway [6].

  • Protocol: High-Throughput In Vivo Screen in C. elegans
    • Strain Selection: Use a transgenic strain with a gain-of-function mutation in the MAPK pathway (e.g., LET-60G13E, the C. elegans KRAS homolog) that displays a multivulva (Muv) phenotype [6].
    • Assay Setup: Synchronize L1 larval worms and distribute them into multi-well plates containing:
      • This compound alone.
      • Potential combination drugs alone (e.g., a PI3K or CDK4/6 inhibitor).
      • The combination of this compound and the other drug.
      • DMSO vehicle control.
    • Phenotypic Readout: After development, score the animals for rescue of the Muv phenotype using fluorescence microscopy (e.g., with an ajm-1::GFP marker for vulval morphology) [6]. A combination that significantly enhances phenotype rescue over single agents indicates a synergistic effect.
    • Downstream Analysis: Promising combinations from the worm screen can then be advanced to more complex and costly mammalian xenograft models for validation.

The experimental workflow for this screen is visualized below.

G Start Start with MAPK/ERK Activated C. elegans Strain Sync Synchronize L1 Larvae Start->Sync Plate Plate in 384-Well Format with Drug Conditions Sync->Plate Incubate Incubate until Adulthood Plate->Incubate Image Image Vulval Phenotype Incubate->Image Score Score for Muv Phenotype Rescue Image->Score Analyze Analyze for Synergistic Combinations Score->Analyze

Key Takeaways for Researchers

  • Focus on the Pathway: Direct clinical data on this compound resistance is not yet available. Your research should be guided by well-established resistance paradigms for the MAPK/ERK pathway.
  • Validate Experimentally: The mechanisms listed are hypotheses. Use the suggested experimental protocols to confirm which ones are relevant to your specific cellular or in vivo model.
  • Explore Combinations: The most promising strategy to overcome resistance will likely involve rational drug combinations, such as pairing this compound with inhibitors of PI3K, AKT, or CDK4/6 [5] [3].

References

Temuterkib (LY3214996) Overview & Assay Context

Author: Smolecule Technical Support Team. Date: February 2026

Temuterkib (developmental code LY3214996) is a potent and selective inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2) [1]. It is being investigated in clinical trials for various cancers, including glioblastoma (GBM), often in combination with other agents like abemaciclib [2].

The most detailed analytical method for this compound is a Liquid Chromatography tandem Mass Spectrometry (LC-MS/MS) assay, developed for a clinical trial to measure its concentration in human plasma, brain tumor tissue, and cerebrospinal fluid [2]. This method's key parameters are summarized below.

Parameter Detail
Analytical Technique Liquid Chromatography tandem Mass Spectrometry (LC-MS/MS)
Matrices Validated Human plasma, brain tumor tissue, cerebrospinal fluid (CSF)
Quantification Range 0.2 - 500 nM
Sample Preparation One-step protein precipitation
Chromatographic Column Phenomenex Kinetex F5 (100 mm × 2.1 mm, 2.6 μm)
Total Run Time 3.8 minutes

Potential Interference Scenarios & Solutions

Assay interference can lead to false results. Below are common types and general mitigation strategies relevant to drug assays.

Interference Type Description Suggested Mitigation Strategies

| Rheumatoid Factor (RF) | IgM autoantibodies that can bridge capture/detection antibodies in sandwich immunoassays, causing false-positive signals [3]. | 1. Use recombinant Fab fragments lacking Fc regions [3]. 2. Include RF-blocking reagents in the assay buffer [3]. 3. Use LC-MS/MS for superior specificity [2] [4]. | | Heterophilic Antibodies | A broad class of antibodies that can bind animal immunoglobulins, interfering with immunoassays [3] [5]. | 1. Use commercial blocking reagents (e.g., mouse IgG, HAMA blockers) [3]. 2. Use animal-free or species-specific antibody fragments [3]. | | Other Endogenous Interferences | Includes autoantibodies against analytes (e.g., T4, T3), macro-complexes (e.g., macroTSH), and high levels of structurally similar molecules (e.g., myoglobin interfering in a hemoglobin assay) [5] [4]. | 1. Dilute the sample and check for linearity. 2. Re-analyze using a different, orthogonal method (e.g., send to a reference lab). 3. Use techniques like polyethylene glycol (PEG) precipitation to remove antibodies [5]. |

A Systematic Troubleshooting Workflow

This workflow provides a logical path to identify the source of interference.

G Start Suspected Assay Interference Step1 Verify Assay Reproducibility (Repeat analysis of sample) Start->Step1 Step2 Result Reproducible? Step1->Step2 Yes1 Yes Step2->Yes1   No1 No Step2->No1   Step3 Check Clinical Correlation (Does result match patient status?) Yes2 Yes Step3->Yes2 Matches No2 No Step3->No2 Mismatch Step4 Perform Sample Dilution (Check for non-linearity) Step5 Analyze with Orthogonal Method (e.g., different platform, LC-MS/MS) Step4->Step5 Step6 Interference Confirmed Step5->Step6 Step7 Investigate Interferent Source (Review patient meds/history, test for specific interferents) Step6->Step7 Step8 Result is accurate Step9 Check for technical errors (Pipetting, reagent quality, calibration) Step9->Step1 Correct and re-run Yes1->Step3 No1->Step9 Yes2->Step8 No2->Step4

Key Recommendations for Researchers

  • Prioritize Specificity in Assay Design: For critical pharmacokinetic studies, especially in complex matrices like brain tissue, the high specificity of LC-MS/MS makes it the preferred method to avoid antibody-based interferences [2].
  • Validate with Real-World Samples: Assay validation should include panels from patients with relevant conditions (e.g., post-COVID, autoimmune diseases) to uncover interferences that might not be present in healthy donor samples [3].
  • Maintain Open Communication: If a result seems clinically inconsistent, communicate with the clinical team and laboratory personnel. A persistent, reproducible result is not necessarily an accurate one [4].

References

Analytical Methods for Temuterkib and Metabolites

Author: Smolecule Technical Support Team. Date: February 2026

The most detailed analytical method available is for determining temuterkib and other drugs in biological samples, which can be adapted for metabolite investigation [1].

Aspect Specification
Technique Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS)
Analytes LY3214996 (this compound), Abemaciclib, M2, M20
Chromatography Column Phenomenex Kinetex F5 (100 mm × 2.1 mm, 2.6 μm)
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid; B: Acetonitrile:Methanol (1:1, V/V)
Mass Spectrometer Sciex QTRAP 6500+
Ionization Mode Positive Electrospray Ionization (ESI+)
Lower Limit of Quantification (LLOQ) 0.2 nM
Detailed Protocol: LC-MS/MS Analysis

This protocol is summarized from a published method for quantifying this compound in human plasma, brain tumor, and cerebrospinal fluid [1].

  • Sample Preparation: Perform a simple one-step protein precipitation using an appropriate solvent like acetonitrile or methanol. Include stable isotope-labeled internal standards (e.g., LY3214996-D4) if available to correct for matrix effects and recovery losses.
  • Chromatographic Separation:
    • Column Temperature: 40 °C
    • Flow Rate: 0.5 mL/min
    • Injection Volume: 2 μL
    • Gradient Program:
      • 0 - 1.5 min: 45% B (Isocratic)
      • 1.5 - 1.8 min: Increase to 95% B (Linear gradient)
      • 1.8 - 2.6 min: 95% B (Isocratic, for washing)
      • 2.6 - 2.9 min: Decrease to 45% B (Linear gradient)
      • 2.9 - 3.8 min: 45% B (Isocratic, for re-equilibration)
  • Mass Spectrometric Detection:
    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
    • Optimize the source parameters (gas flows, temperature, ionization voltages) for maximum sensitivity.
    • For any potential metabolites, identify precursor ions and characteristic product ions by comparing fragment patterns to the parent drug.

The experimental workflow for this analytical method can be visualized as follows:

G This compound LC-MS/MS Analysis Workflow cluster_1 Sample Preparation cluster_2 Chromatographic Separation cluster_3 Mass Spectrometric Detection Sample Biological Sample (Plasma, Tissue, CSF) Precipitate Protein Precipitation Sample->Precipitate Supernatant Collect Supernatant Precipitate->Supernatant Inject LC Injection (2 µL) Supernatant->Inject Column F5 Column (40°C, 0.5 mL/min) Inject->Column Gradient Gradient Elution (3.8 min run time) Column->Gradient Ionize ESI+ Ionization Gradient->Ionize Analyze MRM Detection (QTRAP 6500+) Ionize->Analyze Quantify Data Analysis (LLOQ: 0.2 nM) Analyze->Quantify

Frequently Asked Questions & Troubleshooting

Q1: What are the key physicochemical properties of this compound that influence its analytical method development? The properties in the table below are crucial for predicting metabolic soft spots and optimizing LC-MS/MS conditions [1].

Property Value for this compound
Molecular Weight 453.6 g/mol
Calculated LogP (CLogP) 2.53
Distribution Coefficient (LogD at pH 7.4) 1.88
Polar Surface Area (PSA) 117.0 Ų
H-bond Donors 1
pKa (Strongest Basic) 6.21

Q2: I cannot detect any this compound metabolites in my in vitro hepatocyte assay. What could be wrong?

  • Check Hepatocyte Viability and Function: Ensure your hepatocytes are metabolically competent. Use positive control compounds (e.g., Testosterone) to confirm CYP450 activity.
  • Optimize Sample Preparation: Metabolites can be more polar than the parent drug. Your protein precipitation step might be discarding them. Consider using a weaker organic solvent or implementing solid-phase extraction (SPE) to capture a broader range of analytes.
  • Expand Your MS Scan Range: Do not rely solely on MRM for unknown metabolite identification. Use precursor ion scans or neutral loss scans to hunt for ions that fragment like the parent drug or show characteristic neutral losses (e.g., glucuronide loss of 176 Da).

Q3: The chromatographic separation of this compound from its internal standard is poor. How can I improve it?

  • Fine-tune the Mobile Phase: The published method uses a F5 (pentafluorophenyl) column, which offers different selectivity compared to traditional C18 columns [1]. You can try:
    • Adjusting the pH of mobile phase A (within a stable range for your column, e.g., pH 3-5).
    • Varying the concentration of ammonium formate (e.g., from 2 mM to 10 mM).
    • Changing the organic modifier ratio in mobile phase B.
  • Modify the Gradient Program: The published isocratic step (45% B) may not be optimal for your system. Implement a shallower gradient around the expected retention time to improve resolution.

The Role of ERK Signaling

Understanding the target of this compound provides context for its use in research. The following diagram illustrates the Ras-Raf-MEK-ERK signaling pathway, which this compound is designed to inhibit [2] [3].

G RAS-RAF-MEK-ERK Signaling Pathway GF Growth Factor Signal RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., SP1) ERK->TF Phosphorylates Outcome Cell Proliferation & Survival TF->Outcome Inhibitor This compound (LY3214996) ERK Inhibitor Inhibitor->ERK Inhibits

References

Temuterkib combination therapy synergy analysis

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is Temuterkib and which signaling pathway does it target?

A: this compound (also known as LY-3214996) is a small molecule, orally available inhibitor that selectively targets both ERK1 and ERK2 (Extracellular signal-Regulated Kinases) [1]. It acts on the MAPK/ERK pathway (also known as the RAS-RAF-MEK-ERK pathway), which is a critical signaling cascade that regulates cell growth, proliferation, and survival. This pathway is frequently hyperactivated in many cancers [2]. By inhibiting ERK1/2, this compound blocks downstream signaling, making it a promising candidate for treating cancers driven by MAPK/ERK pathway mutations.

The diagram below illustrates the MAPK/ERK pathway and where this compound and other combination partners act.

G cluster_legend Inhibitor Key ORANGE ORANGE RED RED BLUE BLUE GREEN GREEN Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) SOS1 SOS1 Receptor Tyrosine Kinase (RTK)->SOS1 KRAS (e.g., G12C) KRAS (e.g., G12C) SOS1->KRAS (e.g., G12C) RAF RAF KRAS (e.g., G12C)->RAF MEK MEK RAF->MEK ERK (this compound) ERK (this compound) MEK->ERK (this compound) ERK (this compound)->RED ERK (this compound)->ERK (this compound) Cell Growth & Proliferation Cell Growth & Proliferation ERK (this compound)->Cell Growth & Proliferation SOS1 Inhibitor (e.g., BI-3406) SOS1 Inhibitor (e.g., BI-3406) SOS1 Inhibitor (e.g., BI-3406)->ORANGE SOS1 Inhibitor (e.g., BI-3406)->SOS1 KRAS G12C Inhibitor (e.g., Sotorasib) KRAS G12C Inhibitor (e.g., Sotorasib) KRAS G12C Inhibitor (e.g., Sotorasib)->BLUE KRAS G12C Inhibitor (e.g., Sotorasib)->KRAS (e.g., G12C) MEK Inhibitor (e.g., Trametinib) MEK Inhibitor (e.g., Trametinib) MEK Inhibitor (e.g., Trametinib)->GREEN MEK Inhibitor (e.g., Trametinib)->MEK LEGEND This compound (ERK Inhibitor)MEK InhibitorKRAS G12C InhibitorSOS1 Inhibitor

Diagram: MAPK/ERK Pathway and Inhibitor Targets. This diagram shows the sequential signaling cascade and the points where different inhibitors, including this compound, exert their effect.

Q2: Which drug combinations with this compound have shown promising synergistic activity in preclinical models?

A: Preclinical studies, particularly those using multi-cell type tumor spheroid models, have identified several promising synergistic combinations involving this compound. Synergy means the combined effect of the drugs is greater than the sum of their individual effects. The table below summarizes key active combinations.

Combination Partner Class Example Drug(s) Observed Effect / Synergy Type Key Context (e.g., Cancer Type/Model)
MEK Inhibitor Trametinib [3] [2] Highly effective vertical pathway inhibition [3]. KRAS-driven cancers; multi-cell type tumor spheroids [3].
SHP2 Inhibitor Batoprotafib (TNO155) [3] Effective upstream inhibition; combination activity observed [3]. Spheroids harboring KRAS G12C [3].
SOS1 Inhibitor BI-3406 [3] Effective upstream inhibition; varying activity across KRAS variants [3]. Various KRAS variants; multi-cell type tumor spheroids [3].
BCL-2 Inhibitor Venetoclax [3] Additive and synergistic cytotoxicity [3]. Various solid tumors; multi-cell type tumor spheroids [3].
mTOR Inhibitor Sapanisertib [3] Improved results via dual pathway inhibition [3]. Spheroids with KRAS G12C [3].

Q3: What is a standard experimental workflow for high-throughput screening of this compound drug combinations?

A: A robust pipeline for screening drug combinations involves automated plate design, a dose-response matrix assay, and computational synergy scoring. The workflow below is adapted from established high-throughput screening (HTS) methodologies [4].

G 1. Plate Design & \nCompound Dispensing 1. Plate Design & Compound Dispensing 2. Cell Seeding & \nIncubation 2. Cell Seeding & Incubation 1. Plate Design & \nCompound Dispensing->2. Cell Seeding & \nIncubation Use FIMMcherry software\nfor dose-response matrix Use FIMMcherry software for dose-response matrix 1. Plate Design & \nCompound Dispensing->Use FIMMcherry software\nfor dose-response matrix Acoustic dispenser\n(e.g., Labcyte Echo) Acoustic dispenser (e.g., Labcyte Echo) 1. Plate Design & \nCompound Dispensing->Acoustic dispenser\n(e.g., Labcyte Echo) 3. Viability & Cytotoxicity \nReadout 3. Viability & Cytotoxicity Readout 2. Cell Seeding & \nIncubation->3. Viability & Cytotoxicity \nReadout Seed patient-derived cells\nor cancer cell lines Seed patient-derived cells or cancer cell lines 2. Cell Seeding & \nIncubation->Seed patient-derived cells\nor cancer cell lines Incubate for 72 hours\nat 37°C with 5% CO₂ Incubate for 72 hours at 37°C with 5% CO₂ 2. Cell Seeding & \nIncubation->Incubate for 72 hours\nat 37°C with 5% CO₂ 4. Data Processing & \nSynergy Scoring 4. Data Processing & Synergy Scoring 3. Viability & Cytotoxicity \nReadout->4. Data Processing & \nSynergy Scoring CellTiter-Glo (Viability) CellTiter-Glo (Viability) 3. Viability & Cytotoxicity \nReadout->CellTiter-Glo (Viability) CellTox Green (Cytotoxicity) CellTox Green (Cytotoxicity) 3. Viability & Cytotoxicity \nReadout->CellTox Green (Cytotoxicity) 5. Hit Confirmation & \nValidation 5. Hit Confirmation & Validation 4. Data Processing & \nSynergy Scoring->5. Hit Confirmation & \nValidation Normalize data to\npositive/negative controls Normalize data to positive/negative controls 4. Data Processing & \nSynergy Scoring->Normalize data to\npositive/negative controls Calculate synergy scores using\nBliss, Loewe, ZIP, or HSA models Calculate synergy scores using Bliss, Loewe, ZIP, or HSA models 4. Data Processing & \nSynergy Scoring->Calculate synergy scores using\nBliss, Loewe, ZIP, or HSA models Dose-response matrix\nvalidation in secondary assays Dose-response matrix validation in secondary assays 5. Hit Confirmation & \nValidation->Dose-response matrix\nvalidation in secondary assays Mechanistic studies\nin advanced models Mechanistic studies in advanced models 5. Hit Confirmation & \nValidation->Mechanistic studies\nin advanced models

Diagram: High-Throughput Drug Combination Screening Workflow. This outlines the key stages from experimental setup to data analysis for identifying synergistic combinations.

Q4: What are the critical steps for the dose-response matrix assay?

A: The dose-response matrix is the core of a robust combination screening. Here is a detailed protocol [4]:

  • Plate Design: Use software like FIMMcherry to design assay plates. This compound and the combination partner are serially diluted and combined in a matrix format, covering a range of concentrations for both drugs (e.g., 4x4 or 6x6). This design is crucial for capturing the full interaction landscape.
  • Compound Dispensing: Use an acoustic dispenser (e.g., Labcyte Echo) to transfer nanoliter volumes of compounds directly into the assay plates (e.g., 384-well) with high precision. Pre-dispensed plates can be stored for future use.
  • Cell Seeding:
    • Prepare a single-cell suspension of your cancer cell line or patient-derived sample.
    • Determine the optimal seeding density to ensure cells are in the log phase of growth after 72 hours (typically 500-2,000 cells/well for a 384-well plate).
    • Use a reagent dispenser to add cells in medium directly to the pre-drugged assay plates.
  • Incubation: Culture the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
  • Viability & Cytotoxicity Readout:
    • Viability: Use the CellTiter-Glo assay. This is a luminescent method that quantifies ATP, which is directly proportional to the number of metabolically active cells.
    • Cytotoxicity (Optional): Use the CellTox Green assay. This is a fluorescent dye that binds to DNA released from dead cells with compromised membranes.

Q5: How is synergy calculated and interpreted from the dose-response matrix data?

A: After collecting viability data, you must analyze it with specialized models to quantify synergy. The SynergyFinder R package is a widely used tool that implements several reference models [4]. The table below compares the most common ones.

Model Principle (Null Hypothesis / "Non-interaction") Interpretation of Synergy Score
Bliss Independence The two drugs act independently through different mechanisms. The expected effect is the probability of independent events. A positive score indicates synergy; a negative score indicates antagonism.
Loewe Additivity The two drugs are assumed to be the same drug (or mutually exclusive). It is based on the concept of dose equivalence. A positive score indicates synergy; a negative score indicates antagonism.
Zero Interaction Potency (ZIP) Compares the observed response to the expected response if the two drugs did not affect each other's potency. A positive score indicates synergy; a negative score indicates antagonism.
Highest Single Agent (HSA) The expected effect of the combination is the effect of the most active single drug at each dose combination. A positive score indicates the combination is better than the best single agent.

Troubleshooting Guide & FAQs

Issue: High variability in replicate wells during combination screening.

  • Solution: Ensure a homogeneous single-cell suspension before seeding. Use automated liquid handlers (e.g., MultiFlo FX, Multidrop Combi) for consistent cell and reagent dispensing across the plate. Calibrate dispensers regularly.

Issue: No synergy detected, even with promising drug pairs.

  • Solution:
    • Check Concentration Range: The chosen doses might be outside the therapeutic window. Perform a preliminary single-agent dose-response curve for each drug to determine the IC10-IC90 range and use this to design your matrix.
    • Explore Different Models: A combination might show synergy in one model but not another. Analyze your data with multiple models (Bliss, Loewe, ZIP) in SynergyFinder, as they are based on different null hypotheses.
    • Confirm Target Engagement: Verify that this compound is effectively inhibiting phospho-ERK in your specific cell model via Western blot.

Issue: The combination shows strong cytotoxicity in control (non-cancer) cells.

  • Solution: This indicates potential general toxicity and a narrow therapeutic index. Run the same combination assay on a relevant non-malignant cell line to assess selectivity. A promising combination should have a greater effect on cancer cells.

Q: What is the current clinical development status of this compound? A: As of the latest information in 2025, this compound is in Phase II clinical trials for investigating its use in cancer and pancreatic cancer, as well as in Phase I/II for colorectal cancer. It has also been explored in other solid tumors, acute myeloid leukemia, and glioblastoma, though no recent development has been reported for these indications [1].

References

Temuterkib cell permeability optimization

Author: Smolecule Technical Support Team. Date: February 2026

Temuterkib in the RAS-ERK Pathway

This compound is a highly selective inhibitor of ERK1 and ERK2, which are the terminal kinases in the RAS-ERK pathway, a key signaling cascade often dysregulated in cancer [1]. The diagram below illustrates where this compound acts in this pathway.

G StartColor StartColor ProcessColor ProcessColor InhibitorColor InhibitorColor EndColor EndColor GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS GTPase RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Processes Cell Proliferation, Survival, Differentiation ERK->Processes SOS1_Inhib SOS1 Inhibitors (e.g., BI-3406) SOS1_Inhib->RAS Blocks SHP2_Inhib SHP2 Inhibitors (e.g., TNO155) SHP2_Inhib->RAS Blocks This compound This compound (LY3214996) ERK1/2 Inhibitor This compound->ERK Inhibits

Diagram Title: RAS-ERK Pathway and this compound Mechanism of Action

Key Molecular Characteristics of this compound

The table below summarizes the core biochemical data available for this compound. These properties are foundational for understanding its potential interactions with cellular membranes [2].

Property Value / Description
Molecular Weight 453.56 g/mol [2]
CAS Number 1951483-29-6 [2]
Primary Target ERK1 / ERK2 [2]
IC₅₀ (ERK1/2) 5 nM (in biochemical assays) [2]
Chemical Formula C₂₂H₂₇N₇O₂S [2]
Solubility ≥ 16.67 mg/mL in DMSO (recommended solvent for stock solutions) [2]

Evidence of Permeability and Assessment Strategies

Although direct permeability coefficients are not published, there is strong evidence for this compound's ability to cross biological barriers.

  • Confirmed Brain Penetrance: A 2023 study used a novel biosensor (ERK KiMBI) to non-invasively measure the activity of kinase inhibitors in the brain. This research identified this compound as a brain-penetrant ERK inhibitor, a property not predicted by its chemical characteristics alone [3]. This is a crucial finding, as the blood-brain barrier is highly selective, and this penetration indicates a favorable permeability profile.

For researchers needing to quantify permeability, here are standard experimental approaches. The workflow for such an assessment can be visualized as follows:

G StartColor StartColor ModelColor ModelColor MethodColor MethodColor AnalysisColor AnalysisColor Start Permeability Assessment Model1 Caco-2 Cell Model (Intestinal Barrier) Start->Model1 Model2 MDCK Cell Model (Renal/General Barrier) Start->Model2 Model3 PAMPA (Artificial Membrane) Start->Model3 Method Experimental Method: - Transport Assay - LC-MS/MS Analysis Model1->Method Model2->Method Model3->Method Analysis Data Analysis: - Calculate Papp (Apparent Permeability) - Assess Efflux Ratio Method->Analysis

Diagram Title: Workflow for Cell Permeability Assessment

  • Commonly Used Models:
    • Caco-2 Cell Line: A human colon carcinoma cell line that, upon differentiation, forms a monolayer with properties similar to the intestinal epithelial barrier. It is a gold standard for predicting oral absorption [4].
    • Madin-Darby Canine Kidney (MDCK) Cell Line: Another widely used epithelial cell model for permeability screening [4].
    • Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free method that uses an artificial membrane to assess passive diffusion [4].

Frequently Asked Questions

Q1: Has the cell permeability of this compound been directly measured and published? As of the latest available scientific literature, there are no published studies that report specific quantitative cell permeability coefficients (like Papp) for this compound in standard models like Caco-2. The primary evidence for its permeability is its proven efficacy in cellular assays and, importantly, its demonstrated ability to cross the blood-brain barrier in vivo [3].

Q2: What is the best practice for reconstituting this compound for cell-based assays? The recommended solvent for preparing stock solutions is DMSO. A typical stock concentration is 10-20 mM. For example, to achieve a 10 mM solution, dissolve 4.54 mg of this compound in 1 mL of DMSO [2]. It is critical to use freshly opened, anhydrous DMSO to prevent compound degradation and ensure solubility. Further dilution into aqueous assay buffers should be performed, ensuring the final DMSO concentration is non-cytotoxic (typically ≤0.1%).

Q3: Are there any known combination therapies involving this compound? Yes, preclinical research suggests this compound has been evaluated in combination with other agents. Notably, it has shown synergistic effects when combined with the CDK4/6 inhibitor abemaciclib in KRAS mutant colorectal and non-small cell lung cancer models [2]. Furthermore, vertical inhibition of the RAS-ERK pathway—for instance, combining upstream inhibitors (like SHP2 or SOS1 inhibitors) with the downstream ERK inhibitor this compound—is a recognized strategy to enhance efficacy and overcome feedback reactivation [5].

References

Temuterkib pharmacokinetic parameters improvement

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Method & Quantification

A highly sensitive and rapid Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) method has been developed and validated for the simultaneous determination of Temuterkib and other analytes in biological matrices. This is crucial for obtaining reliable pharmacokinetic data [1].

Key Experimental Protocol: LC-MS/MS for this compound Quantification

This methodology provides a detailed protocol for measuring drug concentrations, which is the foundation for calculating all other pharmacokinetic parameters [1].

  • Sample Preparation: A simple one-step protein precipitation is used.
  • Chromatography:
    • Column: Phenomenex Kinetex F5 (100 mm × 2.1 mm, 2.6 μm).
    • Mobile Phase: A) 5 mM ammonium formate with 0.1% formic acid; B) Acetonitrile:Methanol (1:1, V/V).
    • Elution: Isocratic (45% B for 1.5 min), followed by a gradient wash.
    • Flow Rate: 0.5 mL/min.
    • Injection Volume: 2 μL.
    • Total Run Time: 3.8 min.
  • Detection:
    • Instrument: Sciex QTRAP 6500+ mass spectrometer.
    • Ionization: Positive electrospray ionization (ESI+).
    • Mode: Multiple Reaction Monitoring (MRM).
  • Method Validation: The assay was validated over a range of 0.2–500 nM. Key performance metrics are summarized in the table below.
Validation Parameter Performance Note
Lower Limit of Quantification (LLOQ) 0.2 nM At least 10-fold better sensitivity than previous assays for similar drugs [1]
Dynamic Range 0.2–500 nM [1]
Intra-/Inter-batch Accuracy (at LLOQ) Within ±20% [1]
Intra-/Inter-batch Precision (at LLOQ) ≤20% [1]
Accuracy (Other QC levels) Within ±15% [1]
Precision (Other QC levels) ≤15% [1]

The following diagram illustrates the experimental workflow for the sample analysis and determination of unbound fraction:

G cluster_chromatography Chromatography cluster_detection Detection (Sciex QTRAP 6500+) label Experimental Workflow for this compound Analysis start Biological Sample (Plasma, Brain Tumor, CSF) prep Sample Preparation (One-step Protein Precipitation) start->prep equil_dialysis For Unbound Fraction: Optimized Equilibrium Dialysis start->equil_dialysis Dialysate lc_msms LC-MS/MS Analysis prep->lc_msms equil_dialysis->lc_msms Dialysate chrom1 Column: Kinetex F5 lc_msms->chrom1 chrom2 Mobile Phase: Isocratic/Gradient chrom1->chrom2 chrom3 Run Time: 3.8 min chrom2->chrom3 det1 Ionization: Positive ESI chrom3->det1 det2 Mode: Multiple Reaction Monitoring (MRM) det1->det2 data Data Output: Total & Unbound Drug Concentration det2->data

Improving CNS Penetration & Tumor Exposure

A major challenge in treating brain tumors like glioblastoma (GBM) is ensuring drugs cross the blood-brain barrier and reach the tumor at therapeutic concentrations. The following strategies and tools are relevant to this compound.

1. Utilize a Mechanistic Modeling Platform A nine-compartment CNS (9-CNS) physiologically-based pharmacokinetic (PBPK) model has been developed and validated. This model can predict the spatial heterogeneity of drug exposure in different regions of the human CNS and brain tumors (e.g., tumor rim, bulk tumor, tumor core) based on plasma concentration-time profiles and drug properties [2].

  • Application: This platform allows researchers to simulate and optimize this compound's dosing regimen for brain cancer treatment before clinical trials, helping to overcome the limitation of direct measurement [2].

2. Consider Rational Drug Combinations this compound is being clinically evaluated in combination with Abemaciclib (a CDK4/6 inhibitor) for recurrent GBM. The rationale is that these two drugs target convergent pathways (ERK and RB) that are frequently dysregulated in GBM [1] [3].

  • Experimental Protocol (Clinical Trial Dosing): In a Phase 0/2 trial (NCT04391595), patients received 400 mg of this compound orally once daily for 6 doses, alongside 100 mg of Abemaciclib twice daily for 11 doses, prior to surgical tumor resection [3].
  • Outcome Measurement: The trial successfully used the LC-MS/MS method to measure total and unbound concentrations of both drugs in plasma, brain tumor tissue, and cerebrospinal fluid, confirming CNS penetration [1].

The diagram below summarizes the strategy for enhancing CNS drug exposure:

G cluster_combination This compound + Abemaciclib label Strategy for Improving CNS Drug Exposure goal Goal: Therapeutically Relevant CNS/Tumor Drug Levels strategy1 Use a 9-Compartment CNS PBPK Model strategy2 Employ Rational Combination Therapy strategy3 Quantify Exposure with Validated LC-MS/MS Method desc1 Predicts spatial PK in: - Tumor Rim, Bulk, Core - Brain Parenchyma - CSF combo1 Target: ERK Pathway combo2 Target: CDK4/6 → RB Pathway

Safety & Tolerability Considerations

When designing experiments and dosing regimens, it is critical to be aware of this compound's non-linear safety profile.

Key Finding: Dose-Dependent Cardiotoxicity

  • Evidence: Preclinical studies in a zebrafish model of anthracycline-induced cardiotoxicity (AIC) found that aberrant ERK activation contributes to the condition. While low-dose this compound was therapeutic, higher doses induced dose-dependent cardiotoxicity [4].
  • Mechanism: The study suggested that excessive inhibition of ERK signaling is detrimental to cardiac function [4].
  • Troubleshooting Implication: This highlights that more drug is not always better. Dosing must be carefully optimized within a therapeutic window to maximize efficacy while minimizing cardiotoxic risk [4].

Frequently Asked Questions (FAQs)

Q1: What is the latest phase of clinical development for this compound? As of late 2025, this compound has been in Phase II trials for various cancers, including solid tumours and pancreatic cancer. Its development in other areas, such as glioblastoma and non-small cell lung cancer, has been reported but with no recent updates [5].

Q2: How can I determine the unbound (free) fraction of this compound in a biological sample? The validated method uses an optimized equilibrium dialysis technique to separate unbound drug from protein-bound drug, followed by LC-MS/MS analysis of the dialysate to determine the unbound concentration [1].

Q3: Why is the Kinetex F5 column used for this analysis? The method uses a Kinetex F5 column, which is a pentafluorophenyl (PFP) stationary phase. This phase can offer different selectivity compared to traditional C18 columns, potentially providing better separation of the analytes (this compound, Abemaciclib, and its metabolites) from matrix components in a short run time, which is critical for high-throughput bioanalysis [1].

References

Temuterkib analytical method development

Author: Smolecule Technical Support Team. Date: February 2026

Temuterkib Scientific Profile

The table below summarizes the core information about this compound based on the current search results.

Aspect Details
Drug Name This compound (also known as LY-3214996) [1] [2]
Developer Eli Lilly and Company [1] [2]
Mechanism of Action Inhibitor of extracellular-signal-regulated kinases 1 and 2 (ERK1/2) [1] [3]
Administration Oral [1]

| Relevant Development Findings | - A specific ERK KiMBI (kinase-modulated bioluminescent indicator) was used to identify this compound as a brain-active ERK inhibitor [4].

  • Studies in a zebrafish model showed that this compound's inhibition of ERK is dose-dependent, offering therapeutic benefit at low doses but showing cardiotoxic effects at higher doses [3]. |

A Path Forward for Method Development

The search results highlight a sophisticated analytical technique used in this compound's development, which can serve as a model for your own work.

  • A Model Technology: ERK KiMBI: The identified literature describes the use of an ERK KiMBI (kinase-modulated bioluminescent indicator). This is a genetically encoded biosensor based on the NanoLuc luciferase, engineered to report ERK inhibition through a change in bioluminescent signal [4]. This technology itself represents a powerful pharmacodynamic assay for measuring target engagement of ERK inhibitors like this compound in complex biological systems, including the brain.

To help visualize the core mechanism of action of this compound, which is foundational for developing any analytical method, the following diagram illustrates the ERK signaling pathway and the drug's point of intervention.

Growth_Factor Growth Factor Signal RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Cell_Process Cell Proliferation & Survival ERK->Cell_Process This compound This compound (ERK Inhibitor) ERK->this compound This compound->ERK  Inhibits

References

Temuterkib sample preparation best practices

Author: Smolecule Technical Support Team. Date: February 2026

Bioanalytical Method for Quantification

For the simultaneous determination of Temuterkib and other analytes in biological matrices, the following liquid chromatography tandem mass spectrometry (LC-MS/MS) method has been developed and validated [1].

Parameter Specification
Analytes LY3214996 (this compound), Abemaciclib, Metabolites M2, M20 [1]
Matrices Human plasma, brain tumor tissue, cerebrospinal fluid (CSF) [1]
Linearity Range 0.2 - 500 nM [1]
Sample Preparation Simple one-step protein precipitation [1]
Chromatography Column Phenomenex Kinetex F5 (100 mm × 2.1 mm, 2.6 μm) [1]
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid; B: Acetonitrile:Methanol (1:1, V/V) [1]
Run Time 3.8 minutes [1]
Detection Sciex QTRAP 6500+ Mass Spectrometer [1]

Determining Protein Binding (Unbound Fraction)

The unbound fraction of a drug, which is pharmacologically active, can be determined using an optimized equilibrium dialysis method [1].

  • Principle: Equilibrium dialysis separates a protein-containing biological sample (e.g., plasma) from a buffer compartment using a semi-permeable membrane. The free drug diffuses across the membrane until equilibrium is reached [1].
  • Procedure:
    • Sample Preparation: Spike the analyte into the biological matrix or use patient-derived samples [1].
    • Dialysis: Use a 96-well equilibrium dialyzer plate. Load the sample into one chamber and PBS (pH 7.4) into the other [1].
    • Incubation: Incubate the plate with constant shaking at 37°C for a predetermined time (e.g., 4-6 hours) to reach equilibrium [1].
    • Post-Dialysis Processing: After dialysis, transfer aliquots from both chambers and mix with blank matrix or buffer to maintain a uniform matrix for analysis [1].
    • Analysis: Quantify the drug concentrations in the dialysate and buffer chambers using the validated LC-MS/MS method. The unbound fraction (f_u) is calculated as the concentration in the buffer chamber divided by the concentration in the dialysate chamber [1].

Basic Physicochemical & Handling Data

The following table summarizes key data relevant for handling the compound in a laboratory setting [2].

Property Value / Information
Molecular Weight 453.56 g/mol [2]
Molecular Formula C₂₂H₂₇N₇O₂S [2]
Solubility (DMSO) ~27.5 mg/mL (~60.63 mM) [2]
Solubility (Ethanol) ~15-16 mg/mL [2]
Solubility (Water) Insoluble [2]
Storage As provided, store at the recommended temperature. Protect from moisture. Moisture-absorbing (wet) DMSO significantly reduces solubility; always use fresh, dry DMSO [2].
Mechanism of Action Selective ERK1/2 inhibitor (IC₅₀ = 5 nM for both in cell-free assays) [2]

Troubleshooting Common Scenarios

Based on general principles and the specific data above, here are potential solutions to common challenges.

Issue Potential Cause Suggested Solution
Low Analytical Recovery Protein binding in biological samples. Ensure thorough protein precipitation. Validate the recovery as part of the LC-MS/MS method [1].
Poor Solubility in Vehicle Using wet DMSO or incorrect formulation. Use fresh, dry DMSO. For in vivo studies, use a validated homogeneous suspension formulation like CMC-Na [2].
Inconsistent In Vivo Results Low brain penetration or rapid metabolism. Measure total and unbound drug concentrations in the target tissue (e.g., brain tumor) using the described LC-MS/MS and equilibrium dialysis methods [1].

Signaling Pathway and Experimental Workflow

The diagrams below illustrate this compound's mechanism of action and a general bioanalytical workflow based on the cited research.

G cluster_pathway This compound (LY3214996) Mechanism of Action Growth Factor\nReceptors Growth Factor Receptors RAS (GTP-bound) RAS (GTP-bound) Growth Factor\nReceptors->RAS (GTP-bound) RAF RAF RAS (GTP-bound)->RAF MEK MEK RAF->MEK ERK1/2 ERK1/2 MEK->ERK1/2 p90RSK1\n(and other substrates) p90RSK1 (and other substrates) ERK1/2->p90RSK1\n(and other substrates) Cell Proliferation\n& Survival Cell Proliferation & Survival p90RSK1\n(and other substrates)->Cell Proliferation\n& Survival This compound This compound This compound->ERK1/2 Inhibits Phosphorylation

G cluster_workflow Bioanalytical Workflow for Tissue/Plasma Samples Sample Collection\n(Plasma, Tumor, CSF) Sample Collection (Plasma, Tumor, CSF) Homogenization\n& Protein Precipitation Homogenization & Protein Precipitation Sample Collection\n(Plasma, Tumor, CSF)->Homogenization\n& Protein Precipitation LC-MS/MS Analysis LC-MS/MS Analysis Homogenization\n& Protein Precipitation->LC-MS/MS Analysis Equilibrium Dialysis\n(Unbound Fraction) Equilibrium Dialysis (Unbound Fraction) Homogenization\n& Protein Precipitation->Equilibrium Dialysis\n(Unbound Fraction) Data Analysis\n(Concentration, Kp, Kp,uu) Data Analysis (Concentration, Kp, Kp,uu) LC-MS/MS Analysis->Data Analysis\n(Concentration, Kp, Kp,uu) Equilibrium Dialysis\n(Unbound Fraction)->LC-MS/MS Analysis

Key Guidance for Researchers

  • For formal protocols, consult the primary literature from Eli Lilly and Company or the Ivy Brain Tumor Center, as they are the sponsors of the cited clinical trial (NCT04391595) [1].
  • Handle with care, as this compound is for research use only. Always refer to the manufacturer's detailed instructions for preparing stock solutions and in vivo formulations to ensure stability and safety [2].

References

Temuterkib versus other ERK inhibitors efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Temuterkib at a Glance

The table below summarizes the core characteristics of this compound in direct comparison with other prominent ERK inhibitors in development.

Inhibitor Name Molecular Target Biochemical Potency (IC₅₀) Key Mechanism Development Stage
This compound (LY3214996) ERK1 & ERK2 5 nM (both) [1] [2] [3] ATP-competitive [3] Phase I/II Clinical Trials [4]
Ulixertinib (BVD-523) ERK1 & ERK2 Information not covered in search results Binds phosphorylated (active) ERK1/2 [5] Phase I Clinical Trials [6]
SCH772984 ERK1 & ERK2 Information not covered in search results Information not covered in search results Preclinical [6]

Preclinical Efficacy and Experimental Data

The following table consolidates key experimental findings that highlight the efficacy profile of this compound across various models.

Experimental Model Genetic Background Key Experimental Findings Cited Source
Biochemical Assay - IC₅₀ of 5 nM for both ERK1 and ERK2; high kinase selectivity (tested against 456 kinases) [1] [7] [3]. [7] [3]
In Vitro Cell Proliferation Broad panel with MAPK pathway alterations (BRAF, NRAS, or KRAS mutations) Tumor cells with MAPK alterations were generally sensitive to this compound [1] [2] [7]. [1]
In Vitro Cell Proliferation Acute leukemia cell lines (OCI/AML3, HL-60, THP-1) with NRAS mutations This compound suppressed growth via G0/G1 cell cycle arrest and induced apoptosis in OCI/AML3 cells [8]. [8]
In Vivo Xenograft BRAF-mutant (A375 melanoma), KRAS-mutant (HCT116 colorectal, MiaPaCa-2 pancreatic), NRAS-mutant (SK-MEL-30 melanoma) models Significant tumor growth inhibition and regression; overcame resistance to BRAF inhibitor vemurafenib in A375 model [7] [3]. [7] [3]
In Vivo Combination KRAS-mutant HCT116 colorectal cancer xenograft Combination with pan-RAF inhibitor LY3009120 showed synergistic effect (94% tumor growth inhibition vs. 52% or 29% with single agents) [7] [3]. [3]

Detailed Experimental Protocols

To assist in experimental design, here are the methodologies for key assays cited in the results above.

  • Biochemical Kinase Assay (TR-FRET) [3]

    • Objective: Determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified human ERK1 and ERK2 enzymes.
    • Method: A LanthaScreen TR-FRET assay was used. Reactions contained ERK1 or ERK2 enzyme, kinase buffer (50 mM HEPES pH 7.4, 10 µM ATP, 5 mM MgCl₂, 200 nM GFP-ATF2 substrate, 0.1 mM EGTA, 0.01% Triton X-100, 1 mM DTT), and a concentration range of this compound.
    • Procedure: Reactions were incubated for 60 minutes at room temperature and stopped with EDTA. A terbium-labeled anti-pATF2 antibody was added, and after a 60-minute incubation, the TR-FRET ratio (520 nm / 495 nm emission) was measured. IC₅₀ values were calculated from the concentration-response curve.
  • In Vitro Cell Proliferation Assay [8]

    • Objective: Assess the effect of ERK inhibitors on the growth of acute leukemia cell lines.
    • Cell Lines: Four acute myeloid leukemia (OCI/AML3, HL-60, THP-1, U-937) and two T-lymphoblastic leukemia (Jurakt, KOPT-K1) cell lines were used.
    • Treatment: Cells were treated with three ERK1/2 inhibitors: SCH772984, this compound, and Ulixertinib.
    • Analysis: Cell growth was assessed using a colorimetric assay. Cell-cycle progression and apoptosis were analyzed using flow cytometry.
  • In Vivo Efficacy Study [7] [3]

    • Objective: Evaluate the antitumor activity of this compound in animal models.
    • Models: NSG mice implanted with human tumor xenografts (e.g., HCT116, A375, MiaPaCa-2).
    • Dosing: this compound was administered orally, often at 100 mg/kg once daily or 50 mg/kg twice daily.
    • Endpoint: Tumor volume was measured over time and compared to vehicle-treated controls to calculate percent tumor growth inhibition or regression.

The ERK Pathway and Inhibitor Mechanism

The ERK1/2 proteins are the terminal kinases in the RAS/RAF/MEK/ERK (MAPK) pathway, which is dysregulated in approximately 30-40% of human cancers [6] [9] [7]. This pathway regulates crucial cellular processes like proliferation, survival, and differentiation. This compound is a selective, ATP-competitive inhibitor that directly targets ERK1 and ERK2, blocking the phosphorylation of their downstream substrates, such as p90RSK1 [1] [7] [3].

G cluster_pathway RAS/RAF/MEK/ERK (MAPK) Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binding RAS RAS GTPase (HRAS, KRAS, NRAS) RTK->RAS Activation RAF RAF Kinase (ARAF, BRAF, CRAF) RAS->RAF Activation RAS->RAF MEK MEK RAF->MEK Phosphorylation RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylation MEK->ERK Nuclear_Events Proliferation Survival Differentiation ERK->Nuclear_Events Translocation & Substrate Phosphorylation This compound This compound Inhibition This compound->ERK ATP-competitive Inhibition

A significant challenge in targeting the MAPK pathway is acquired resistance, often through pathway reactivation [7] [10]. Recent research highlights a key resistance mechanism: inhibition of ERK1/2 can lead to compensatory activation of ERK5, sustaining cancer cell proliferation [5]. This underscores the rationale for developing single agents, like the investig molecule SKLB-D18, that can simultaneously target both ERK1/2 and ERK5 to overcome this resistance [5].

Key Considerations for Researchers

  • Therapeutic Rationale: Targeting ERK1/2 is a promising strategy, particularly for tumors with upstream MAPK alterations (e.g., BRAF, RAS mutations) that have developed resistance to BRAF or MEK inhibitors [7] [10].
  • Combination Potential: Preclinical data strongly suggests that this compound has synergistic effects when combined with other agents, such as CDK4/6 or RAF inhibitors, especially in KRAS-mutant cancers, which remain a major therapeutic challenge [1] [7] [3].
  • Ongoing Clinical Evaluation: As of late 2024, this compound is under investigation in several early-phase clinical trials for various cancers, including pancreatic cancer, colorectal cancer, and non-small cell lung cancer, often with a focus on KRAS-mutant tumors [1] [4].

References

Temuterkib Selectivity and Key Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core quantitative data defining Temuterkib's selectivity and activity.

Parameter Value / Finding Experimental Context
ERK1/2 Inhibition (IC₅₀) 5 nM [1] [2] In vitro biochemical kinase assay [1].
Cellular Target Engagement (IC₅₀) 0.43 µM (pRSK) [1] Inhibition of phospho-RSK1 in cancer cell lines [1].
Kinase Selectivity Screening Highly selective across 456 kinases [1] Tested at 20, 2, and 0.2 µM in the KINOMEscan platform [1].
Cellular Sensitivity Active in BRAF, NRAS, or KRAS mutant lines [1] Cell proliferation inhibition in a tumor cell panel [1].
In Vivo Efficacy Tumor growth inhibition & regression [1] Demonstrated in BRAF-, KRAS-, and NRAS-mutant xenograft models [1].

Detailed Experimental Protocols

The key experiments that established this compound's profile used the following methodologies:

  • Biochemical Kinase Assay & Selectivity Screening: The potency (IC₅₀) for ERK1 and ERK2 was determined using a LanthaScreen TR-FRET assay [1]. The reaction included ERK1/2 enzyme, kinase buffer, ATP, a GFP-ATF2 substrate, and increasing concentrations of this compound. After incubation, the reaction was stopped, and the signal was measured to determine IC₅₀ and the apparent Ki [1]. Broad selectivity was confirmed by testing this compound at three concentrations (20 µM, 2 µM, and 0.2 µM) against 456 kinase targets in the KINOMEscan platform [1].

  • Cellular Target Engagement and Proliferation Assay: Inhibition of the downstream MAPK pathway signal was measured by the reduction of cellular phospho-RSK1 levels in BRAF and RAS mutant cancer cell lines [1]. For anti-proliferative effects, this compound was tested against a broad panel of tumor cell lines; sensitivity was strongly associated with BRAF, NRAS, or KRAS mutations [1].

MAPK/ERK Pathway and Drug Action

The diagram below illustrates the MAPK/ERK signaling pathway and the specific point where this compound acts. This pathway is frequently dysregulated in human cancers.

Interpretation and Research Context

  • Mechanism of Action: this compound is a selective, ATP-competitive inhibitor that binds directly to ERK1 and ERK2, the final kinases in the MAPK/ERK pathway [1].
  • Therapeutic Rationale: Inhibiting this central node (ERK1/2) is a strategy to overcome resistance that can develop against upstream inhibitors (like BRAF or MEK inhibitors) in cancers [1].
  • Research Application: The high selectivity profile makes this compound a valuable tool compound for basic research on ERK signaling and for designing combination therapies, such as with CDK4/6 inhibitors [1].

References

Temuterkib clinical response versus standard care

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Contexts for Temuterkib

Trial Identifier & Phase Regimen(s) Under Investigation Patient Population Key Objectives & Reported Data

| NCT04534283 (Phase 2) [1] Intervention Model: Single Group | This compound + Abemaciclib [1] | Advanced solid tumors with pathogenic alterations in BRAF, RAF1, MEK1/2, ERK1/2, or NF1 [1] | Objective: Assess clinical efficacy of the combination. Dosing: LY3214996 200 mg daily + Abemaciclib 150 mg twice daily until disease progression. [1] | | NCT04391595 (Phase 0/2) [2] [3] Intervention Model: Single Group | This compound + Abemaciclib [3] | Recurrent Glioblastoma (GBM) [2] [3] | Primary Objective (Phase 0): Evaluate CNS penetration of the drugs in tumor tissue. [3] Method: A validated LC-MS/MS assay measures total/unbound drug and metabolite concentrations. [2] | | Preclinical Study (Not a clinical trial) | This compound (Low-dose vs. High-dose) | Zebrafish model of Anthracycline-Induced Cardiotoxicity (AIC) [4] | Finding: Low-dose this compound was therapeutic, but high-dose induced dose-dependent cardiotoxicity. [4] Implication: Highlights a narrow therapeutic window in this non-cancer context. [4] |

Experimental Protocols in Trials

The clinical trials for this compound employ specific, rigorous methodologies:

  • Dosing and Administration: In the active trials, this compound is administered orally on a daily schedule (200 mg daily) in combination with Abemaciclib (150 mg twice daily). Treatment continues until disease progression, unacceptable toxicity, or patient withdrawal [1].
  • Pharmacokinetic (PK) Assessment: A core component of the Phase 0 glioblastoma trial is to measure how much of the drug reaches the tumor. This involves using a sensitive and validated Liquid Chromatography tandem Mass Spectrometry (LC-MS/MS) method to determine the total and unbound concentrations of this compound, Abemaciclib, and its active metabolites in patient plasma, brain tumor tissue, and cerebrospinal fluid [2].
  • Pharmacodynamic (PD) Analysis: To confirm that the drug is hitting its intended target, the Phase 0 trial also includes analysis of surgical tumor tissue. This involves quantifying changes in biomarkers like pERK and pRSK after treatment, which indicates successful inhibition of the ERK signaling pathway [3].

The Mechanistic Rationale: Targeting the ERK Pathway

This compound is an investigational inhibitor of extracellular signal-regulated kinase (ERK), a key component in the RAS-RAF-MEK-ERK signaling pathway (often called the MAPK pathway) [5] [4]. This pathway is a major driver of cell proliferation and survival in many cancers. The rationale for its use, particularly in combinations, is based on vertical inhibition of this pathway to overcome resistance mechanisms [5].

The following diagram illustrates this pathway and where this compound acts:

G cluster_legend Inhibition Strategies GF Growth Factor Receptors RAS KRAS (e.g., G12C) GF->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Target_Genes Cell Proliferation & Survival ERK->Target_Genes SOS1_inhib SOS1 Inhibitors (e.g., BI-3406) SOS1_inhib->RAS Upstream Inhibition SHP2_inhib SHP2 Inhibitors (e.g., Batoprotafib) SHP2_inhib->RAS KRAS_inhib KRAS G12C Inhibitors (e.g., Sotorasib) KRAS_inhib->RAS MEK_inhib MEK Inhibitors (e.g., Trametinib) MEK_inhib->MEK Vertical Pathway Inhibition ERK_inhib ERK Inhibitor (this compound) ERK_inhib->ERK Vertical Pathway Inhibition L1 Direct/Targeted Inhibition

The experimental workflow for evaluating this compound in clinical trials, particularly for complex diseases like glioblastoma, can be summarized as follows:

G Step1 Patient Selection & Consent Step2 Pre-Treatment: Archival Tissue Analysis Step1->Step2 Step3 Drug Administration: This compound + Abemaciclib (5.5 days pre-surgery) Step2->Step3 Step4 Surgical Resection Step3->Step4 Step5 Sample Analysis Step4->Step5 PK Pharmacokinetics (PK): LC-MS/MS assay on Tumor, Plasma, CSF Step5->PK PD Pharmacodynamics (PD): IHC for pERK, pRB, etc. Step5->PD Step6 Phase 2 Expansion: Efficacy & Safety Monitoring Step5->Step6

References

Potency and Efficacy Comparison of ERK Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes experimental data for temuterkib and other ERK inhibitors, focusing on a standardized high-throughput screening assay.

Inhibitor Name Molecular Target Reported Potency (IC₅₀ or other) Assay Model & Key Finding Source Citation
This compound ERK1/2 Excellent assay Z-score: 0.86 [1] In vivo C. elegans vulva development model; high-throughput pipeline with 800 wells/hour throughput [1]. [1]
Ulixertinib (BVD-523) ERK1/ERK2 IC₅₀ for ERK2: < 0.3 nM [2] Cell-based assays; has demonstrated acceptable safety profiles in clinical trials and can overcome resistance to BRAF/MEK inhibitors [3]. [2] [3]
Ravoxertinib (GDC-0994) ERK1/ERK2 IC₅₀: 1.1 nM (ERK1) / 0.3 nM (ERK2) [2] Cell-based assays; has been evaluated in clinical trials [4] [2]. [4] [2]
SCH772984 ERK1/ERK2 IC₅₀: 4 nM (ERK1) / 1 nM (ERK2) [2] Cell-based assays; highly selective and ATP-competitive; exhibits antitumor activity in BRAF or RAS mutant cells [2]. Resistance mutations (e.g., G186D) can arise with long-term exposure [3]. [2] [3]
MK8353 ERK1/2 IC₅₀ for SCC-7 cells: 155 ng/mL [5] Oral squamous cell carcinoma (OSCC) cell lines; novel oral selective inhibitor under clinical evaluation [5]. [5]

Detailed Experimental Data and Context

  • This compound Experimental Context: The potency data for this compound (Z-score = 0.86) comes from a high-throughput in vivo pipeline using Caenorhabditis elegans [1]. This model exploits the evolutionary conservation of the MAPK/ERK pathway between C. elegans and humans. The assay uses fluorescence-based image analysis of vulva development as a readout for MAPK/ERK activity. The high Z-score indicates a robust and specific signal, validating the model's ability to identify clinically relevant inhibitors. The same study identified trametinib (MEK inhibitor, Z-score=0.95), mirdametinib (MEK inhibitor, Z-score=0.93), and AZD8330 (MEK inhibitor, Z-score=0.87) with a similar approach [1].

  • Other Noted ERK Inhibitors: The search results also mention several other ERK inhibitors for which direct, comparable potency metrics were not available in the context of this analysis. These include CC-90003 [4], BI-78D3 (a covalent inhibitor targeting the D-recruitment site of ERK) [3], and the covalent inhibitor 5-7-Oxozeaenol [6].

ERK Signaling Pathway and Inhibitor Targets

The ERK inhibitors mentioned above primarily target the terminal kinases of the canonical Ras/Raf/MEK/ERK pathway. The following diagram illustrates this signaling cascade and the points of inhibition.

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS (e.g., KRAS) RTK->RAS Activates RAF RAF (e.g., BRAF) RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nuclear_Processes Cell Proliferation Survival Differentiation ERK->Nuclear_Processes Regulates Inhibitors Key Inhibitor Classes RAF_Inhib RAF Inhibitors (e.g., Vemurafenib) RAF_Inhib->RAF  Inhibits MEK_Inhib MEK Inhibitors (e.g., Trametinib) MEK_Inhib->MEK  Inhibits ERK_Inhib ERK Inhibitors (e.g., this compound) ERK_Inhib->ERK  Inhibits

A key challenge in targeting this pathway is acquired resistance. For instance, inhibition of ERK1/2 can lead to compensatory activation of the related kinase ERK5, sustaining cancer cell proliferation [4]. This has driven the development of dual-target inhibitors like SKLB-D18, designed to simultaneously inhibit both ERK1/2 and ERK5 to overcome this resistance mechanism [4].

Interpretation Guide for Researchers

  • Assay Context is Critical: The provided Z-score for this compound reflects its performance in a specific phenotypic in vivo model. Direct comparison with IC₅₀ values from cell-free or cell-based assays for other inhibitors should be done with caution, as these values are highly dependent on the experimental system.
  • Look Beyond Potency: For a complete comparison, other factors are essential for profiling inhibitors. These include kinase selectivity, cellular activity in relevant cancer models (e.g., BRAF or RAS mutant lines), pharmacokinetic properties, and clinical data on efficacy and adverse effects [4] [7] [8].

References

Temuterkib Preclinical and Clinical Profile

Author: Smolecule Technical Support Team. Date: February 2026

Temuterkib (also known as LY3214996) is a novel, highly selective oral inhibitor of ERK1 and ERK2 (also known as MAPK3 and MAPK1), which are key components of the MAPK/ERK signaling pathway. This pathway is frequently hyperactivated in many cancers [1] [2].

The table below summarizes the core characteristics of this compound:

Attribute Details
Mechanism of Action Inhibitor of ERK1 and ERK2 (IC50 of 5 nM for each in biochemical assays) [3] [4].
Primary Indication (Under Investigation) Cancers with alterations in the MAPK pathway (e.g., BRAF, NRAS, or KRAS mutations) [3] [1].
Key Preclinical Findings Potently inhibits tumor growth in BRAF or RAS mutant xenograft models (melanoma, colorectal, lung, pancreatic cancer). Shows synergy in combination with CDK4/6 inhibitors (e.g., abemaciclib) [3] [4].

| Clinical Trial Status (Examples) | Phase II: Pancreatic Cancer, Solid Tumors [5]. Phase I/II: Colorectal Cancer [5]. Phase 0/2: Recurrent Glioblastoma (in combination with Abemaciclib, NCT04391595) [6]. | | Reported Tolerability | Preclinical studies indicate it is "well tolerated" in animal models [3] [4]. Specific adverse event profiles from clinical trials are not detailed in the searched literature. |

Experimental Data and Methodologies

For research purposes, here are key experimental details from the literature:

  • In Vitro Potency Assay: The IC50 value of 5 nM for ERK1/2 was determined in biochemical assays. Cellular potency was demonstrated by inhibiting phosphorylation of the downstream biomarker RSK1 (p-RSK1) in cancer cell lines with MAPK pathway alterations [3] [4].
  • In Vivo Efficacy Models: Anti-tumor activity was evaluated in human cancer xenograft models in immunocompromised (NSG) mice. Animals were typically administered this compound orally at doses such as 100 mg/kg, with tumor growth inhibition and biomarker modulation (e.g., p-RSK1 levels in tumors) as key readouts [3].
  • Analytical Method for Quantification: A sensitive LC-MS/MS method has been validated for determining this compound concentrations in biological specimens like human plasma, brain tumor tissue, and cerebrospinal fluid. This method has a dynamic range of 0.2–500 nM and is used in clinical trials to assess drug penetration, particularly in brain tumors [7].

The MAPK/ERK Pathway and this compound's Role

The following diagram illustrates the signaling pathway targeted by this compound and its logical position within the cellular signaling cascade, which is frequently dysregulated in cancer.

architecture Growth_Factor Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS (GTP-bound) RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Nuclear_Events Cell Proliferation Survival Differentiation ERK->Nuclear_Events Translocates to Nucleus This compound This compound This compound->ERK Inhibits

Research Considerations

  • Therapeutic Index Context: The therapeutic index (TI) is a quantitative measure of a drug's safety, comparing the dose that causes toxicity to the dose that produces the therapeutic effect [8]. While specific TI values for this compound are not published, its documented preclinical tolerability and efficacy provide initial, qualitative insights into its therapeutic window [3] [4].
  • Combination Therapy Potential: A prominent research direction is the combination of this compound with other agents, especially CDK4/6 inhibitors like abemaciclib. Preclinical data suggests this combination is well-tolerated and leads to potent tumor growth inhibition or regression in KRAS mutant models [3] [7] [6].

References

Mechanism of Action and Preclinical Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key mechanistic and preclinical data for Temuterkib:

Aspect Details
Drug Class ERK inhibitor; Serine/threonine kinase inhibitor [1]
Primary Targets MAPK1 (ERK2) and MAPK3 (ERK1) [1]
Biochemical Potency (IC₅₀) 5 nM for both ERK1 and ERK2 [2]
Cellular Activity Potently inhibits phospho-RSK1 in BRAF and RAS mutant cancer cell lines [2]
Key Biomarker Context Tumors with MAPK pathway alterations (e.g., BRAF, NRAS, or KRAS mutations) [2]

The following diagram illustrates the RAS-RAF-MEK-ERK signaling pathway and the site of this compound's inhibitory action:

architecture GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS (GTPase) RTK->RAS RAF RAF (MAP3K) RAS->RAF MEK MEK (MAP2K) RAF->MEK ERK ERK1/2 (MAPK) MEK->ERK Target Cellular Response (Proliferation, Survival) ERK->Target This compound This compound This compound->ERK Inhibits

Key Experimental Evidence and Biomarker Context

This compound has shown activity in preclinical models of various solid tumors, particularly those with mutations upstream in the MAPK pathway.

Relevant Biomarker Contexts in Preclinical Studies: Tumor cells with MAPK pathway alterations, including BRAF, NRAS, or KRAS mutations, are generally more sensitive to this compound. [2] In vivo, it has demonstrated antitumor activity in xenograft models of BRAF or NRAS mutant melanoma, as well as BRAF or KRAS mutant colorectal, lung, and pancreatic cancers. [2]

Evidence from a Novel Biomarker Technique: A significant piece of evidence for this compound's activity comes from a study using Kinase-modulated Bioluminescent Indicators (KiMBIs). [3]

  • Experimental Protocol: Researchers used an ERK-specific KiMBI, a genetically encoded biosensor based on NanoLuc luciferase, to non-invasively visualize and quantify ERK inhibition directly in the brains of living mice. [3]
  • Finding: This technology identified this compound as a brain-active ERK inhibitor, a characteristic that was not predicted from its chemical properties alone. This demonstrates its potential to cross the blood-brain barrier and target cancers with central nervous system involvement. [3]

Comparison with Other ERK Inhibitors

I was unable to locate head-to-head comparative data between this compound and other ERK inhibitors (like ulixertinib) in the search results. The available information suggests that this compound has shown similar or superior anti-tumor activity compared to other published ERK inhibitors in certain BRAF or RAS mutant xenograft models, but the specific data supporting this claim is not detailed. [2]

How to Proceed with Your Research

The lack of direct comparative data in the public domain is common in early-stage drug development. To build a more complete picture for your comparison guide, I suggest you:

  • Check Clinical Trial Registries: Search for this compound (LY3214996) on sites like ClinicalTrials.gov. While results may not be published, the trial protocols can indicate the biomarkers being validated.
  • Consult Scientific Publications: Use academic databases to find peer-reviewed papers on other ERK inhibitors like ulixertinib (BVD-523). Understanding their published profiles will allow for an indirect comparison.
  • Review Conference Abstracts: Professional meeting abstracts (e.g., from AACR or ASCO) often contain the latest, though sometimes preliminary, efficacy and biomarker data.

References

Temuterkib's Resistance Profile vs. Other MAPK Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Resistance to targeted therapies in the MAPK pathway (RAF → MEK → ERK) often occurs through upstream reactivation of the signaling cascade. Temuterkib, by targeting the terminal node (ERK), can circumvent this resistance.

Inhibitor Class Example Drugs Common Resistance Mechanisms This compound's Differentiating Profile
BRAF Inhibitors Vemurafenib, Dabrafenib Reactivation of MAPK signaling via upstream events (e.g., NRAS mutations) or MEK mutations [1]. Potent antitumor activity in BRAF inhibitor-resistant melanoma and colorectal cancer models, both acquired and intrinsic [1].
MEK Inhibitors Trametinib, Cobimetinib Similar upstream reactivation, leading to bypass of MEK blockade. Exhibits comparable or superior anti-tumor activity to MEK inhibitors in various BRAF or RAS mutant xenograft models [1].
Upstream Pathway Inhibitors (SHP2/SOS1) Batoprotafib (SHP2i), BI-3406 (SOS1i) Can be limited by feedback loops and downstream mutations. Vertical inhibition combinations (SHP2i + this compound) are highly effective, showing synergistic or greater-than-additive effects in tumor spheroids [2].

Experimental Data and Protocols

The promising profile of this compound is supported by robust preclinical experimental data.

Key Experimental Findings

  • In BRAF inhibitor-resistant models: In an A375 melanoma xenograft model with acquired resistance to Vemurafenib, this compound (50 mpk b.i.d.) showed 95% tumor growth inhibition, whereas tumors grew in the control group treated with Vemurafenib [1].
  • In KRAS-mutant models: As a single agent, this compound caused significant tumor regression in KRAS-mutant xenografts (e.g., 31% in HCT116 colorectal, 66% in MiaPaCa-2 pancreatic) [1].
  • In combination therapy: Combining this compound with the pan-RAF inhibitor LY3009120 in a KRAS-mutant HCT116 model resulted in 94% tumor growth inhibition, significantly outperforming either agent alone and suggesting a synergistic effect [1].

Detailed Experimental Protocol (Biochemical Assay) The following methodology, used to determine the IC50 of this compound, is adapted from published research [1]:

  • Assay Type: LanthaScreen TR-FRET assay.
  • Enzymes: Human ERK1 (final concentration 3.6 nM) or ERK2 (final concentration 1.7 nM).
  • Reaction Buffer: 50 mM HEPES (pH 7.4), 10 µM ATP, 5 mM MgCl2, 200 nM GFP-ATF2 (19-96), 0.1 mM EGTA, 0.01% Triton X-100, 1 mM DTT.
  • Inhibitor Incubation: ERK1/2 enzyme is added to the reaction buffer containing a serial dilution of this compound (in DMSO). The reaction is incubated in a 384-well Proxi plate for 60 minutes at room temperature.
  • Reaction Stop & Detection: The reaction is stopped by adding a buffer containing 10 mM EDTA and 2 nM Tb-anti-pATF2 (pThr71) antibody. The plate is incubated for another 60 minutes.
  • Reading & Analysis: The plate is read on a TR-FRET-capable reader (e.g., Envision). The IC50 value is determined from the concentration-response curve of the TR-FRET ratio (520 nm/495 nm emissions).

Research Workflow and Pathway Diagram

The diagram below illustrates the MAPK/ERK pathway, the site of action for this compound and other inhibitors, and the logical flow for evaluating its efficacy in overcoming resistance.

temuterkib_workflow cluster_pathway MAPK/ERK Signaling Pathway & Inhibitor Targets cluster_resistance Resistance Mechanism cluster_strategy Therapeutic Strategy cluster_assay Experimental Evaluation RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 RTK->SOS1 RAS RAS (KRAS, NRAS) SOS1->RAS SHP2 SHP2 SHP2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 (this compound Target) MEK->ERK Nuclear_Events Cell Proliferation & Survival ERK->Nuclear_Events Res_Event Upstream Reactivation (e.g., after BRAFi/MEKi) Res_Event->RTK bypass Strat Target Terminal Node (ERK) with this compound Strat->ERK Combo Vertical Pathway Inhibition (e.g., SHP2i + this compound) Combo->SOS1 Combo->SHP2 Combo->ERK In_Vitro In Vitro Assays (Biochemical IC50, Cell Viability) In_Vivo In Vivo Models (Resistant Xenografts) In_Vitro->In_Vivo Combo_Screen High-Throughput Combination Screening (Tumor Spheroids) In_Vivo->Combo_Screen

Research Implications and Future Directions

The data indicates that this compound is a compelling candidate for treating MAPK-altered cancers, particularly where resistance to upstream inhibitors has developed.

  • Single-Agent Activity: Its efficacy as a single agent in resistant models provides a strong rationale for its clinical development [1].
  • Synergistic Combinations: The observed synergy with agents like SHP2 inhibitors, SOS1 inhibitors, and CDK4/6 inhibitors (e.g., abemaciclib) highlights a powerful strategy to enhance efficacy and potentially delay the onset of new resistance mechanisms [1] [2].
  • Ongoing Clinical Trials: Researchers should note the active clinical trials (e.g., NCT02857270) to understand the evolving clinical translation of this agent [1].

References

Temuterkib Profile and Key Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics and available safety-related data for Temuterkib.

Attribute Details for this compound (LY3214996)
Primary Target ERK1/2 (MAPK1/MAPK3) [1] [2]
Reported IC50 5 nM (for both ERK1 and ERK2 in biochemical assays) [1]
Mechanism of Action Orally available inhibitor of ERK1 and ERK2; prevents MAPK/ERK pathway signaling, inhibiting tumor cell proliferation and survival [1] [2].
Key Safety Findings Preclinical and early clinical data indicate a dose-dependent cardiotoxicity. Low doses showed therapeutic potential, while higher doses worsened cardiac function [3].
Clinical Trial Phase Investigated in Phase 1 and Phase 2 trials (as of 2025) [2].
Noted Tolerability Well-tolerated as a single agent in certain xenograft models; shown to be combinable with other agents (e.g., CDK4/6 inhibitors) in preclinical models [1].

Detailed Experimental Methodologies

The key experiments that generated the above data employed the following methodologies:

  • In Vitro Potency Assays: The IC50 value of 5 nM was determined through biochemical assays measuring the inhibition of purified ERK1 and ERK2 enzymes. Cellular potency was further confirmed by assessing the inhibition of phospho-RSK1 (a downstream substrate of ERK) in various BRAF and RAS mutant cancer cell lines [1].
  • In Vivo Efficacy & Tolerability Studies: Anti-tumor activity and initial tolerability were evaluated in immunocompromised (NSG) mice bearing human cancer xenografts. Mice were administered this compound orally at doses such as 100 mg/kg, with tumor growth inhibition and general animal health monitored over time [1].
  • Cardiotoxicity Assessment: The dose-dependent safety concern was identified in a zebrafish model of anthracycline-induced cardiotoxicity (AIC). In this model, this compound was administered at varying doses. Cardiac function was assessed by measuring the ejection fraction, and the therapeutic window was defined by comparing low (therapeutic) and high (toxic) doses [3].

ERK Signaling Pathway and Drug Action

The following diagram illustrates the MAPK/ERK pathway that this compound targets, which is frequently dysregulated in cancers.

Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS (e.g., KRAS) RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Cell_Processes Cell Proliferation & Survival ERK->Cell_Processes This compound This compound This compound->ERK Inhibits

Implications for Research and Development

The available data highlights several key points for professionals:

  • Therapeutic Potential: this compound is a potent and selective ERK1/2 inhibitor with demonstrated anti-tumor activity in preclinical models, particularly those with BRAF or RAS mutations [1]. Its oral bioavailability and potential for combination therapy make it a candidate for overcoming resistance in MAPK pathway-driven cancers [4] [1].
  • Critical Safety Consideration: The finding of dose-dependent cardiotoxicity in a zebrafish model is a crucial safety signal [3]. This underscores the necessity for careful dose optimization in clinical development to maximize efficacy while minimizing cardiac risks.
  • Knowledge Gap: A comprehensive, direct comparison of this compound's safety profile against other ERK inhibitors in development (like ulixertinib) is not yet available in the public literature. Further data from clinical trials is needed to fully understand its relative standing.

References

A Framework for Validating Drugs in Patient-Derived Organoids

Author: Smolecule Technical Support Team. Date: February 2026

While direct data on Temuterkib is unavailable, the general workflow for validating any drug in PDOs is well-established. The diagram below illustrates this multi-stage process.

architecture Start Patient Tumor Sample PDO_Gen PDO Generation & Expansion Start->PDO_Gen Char PDO Characterization PDO_Gen->Char Drug_Test Drug Treatment Testing Char->Drug_Test Data_Ana Data Analysis & Validation Drug_Test->Data_Ana

The key to a successful validation lies in the details of each step. The table below outlines the core experimental protocols and validation criteria used in PDO drug testing.

Validation Aspect Experimental Protocols & Key Parameters

| PDO Establishment | Sample Source: Surgical specimens, biopsies, malignant effusions [1] [2]. Culture Method: Cells embedded in ECM (e.g., Matrigel) dome and cultured with tissue-specific growth factors (e.g., EGF, Noggin, R-Spondin) [3] [1]. Quality Control: Ensure genotypic and phenotypic stability over passages [1]. | | Drug Treatment & Viability Assay | Dosing: Treatment with a range of drug concentrations (e.g., 4-dose scheme) to generate a dose-response curve [4]. Viability Readout: Measure cell viability using assays like CellTiter-Glo, which quantifies ATP levels as a proxy for metabolically active cells [1]. Phenotypic Tracking: Use high-content imaging to monitor cell death (e.g., with DRAQ7 vital dye) and morphological changes [3]. | | Key Quantitative Parameters | IC50: Concentration that inhibits 50% of cell viability. Inhibition Rate: Percentage reduction in viability at a specific dose [4]. Growth Rate Calculation: Linear growth rates can be calculated based on organoid volume or live cell counts over time [3]. |

Key Considerations for Robust Experimental Design

To ensure your validation study is clinically relevant and robust, consider these advanced aspects:

  • Test in Combination Therapies: Since resistance to monotherapy is common, a critical application of PDOs is to validate rational drug combinations. For instance, combining a MAPK pathway inhibitor like this compound with other targeted agents (e.g., PI3KCA or SHP2 inhibitors) can be tested to overcome resistance [5] [4].
  • Incorporate the Tumor Microenvironment (TME): Standard PDOs lack stromal and immune cells. To increase predictive power, consider advanced co-culture models, such as Air-Liquid Interface (ALI) cultures, which better retain the original TME, or by adding autologous immune cells to the assay [1] [4].
  • Benchmark Against Known Data: Even without direct PDO data, you can benchmark this compound's performance in your PDO models against existing clinical and preclinical data. The diagram below shows its primary known mechanism of action within the MAPK signaling pathway.

architecture RTK Receptor Tyrosine Kinase (RTK) RAS RAS (e.g., KRAS) RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK 1/2 MEK->ERK Inhibition This compound Inhibition ERK->Inhibition Proliferation Cell Proliferation & Survival ERK->Proliferation

I hope this structured framework provides a solid foundation for your validation work on this compound.

References

Temuterkib computational docking studies

Author: Smolecule Technical Support Team. Date: February 2026

ERK Inhibitors in Development

The table below lists several ERK1/2 inhibitors under investigation, though specific docking studies for Temuterkib are not found in public sources [1].

Inhibitor Name Development Stage Key Characteristics / Notes
Ulixertinib (BVD-523) Clinical Trials One of the most advanced ERK inhibitors in clinical development [1].
SCH772984 Preclinical A well-characterized preclinical inhibitor; often used in research [1].
CC-9003 Clinical Trials -
KO-947 Clinical Trials -
AZD0364 Clinical Trials -
Norathyriol Preclinical A naturally occurring compound with ERK inhibitory activity [1].
FR180204 Preclinical -

Computational Docking Protocol for ERK Inhibitors

This workflow adapts established methods from Nature Protocols for docking small molecules like ERK inhibitors [2] [3] [4]. The process is divided into four main phases, with preparation being the most critical for success.

Detailed Methodological Steps
  • Phase 1: System Preparation 1.1 Obtain ERK Structure: Download a crystal structure of ERK2 (e.g., PDB ID: 5NHJ) from the Protein Data Bank [1]. Using a structure from a receptor-ligand complex is recommended as it often represents a biologically relevant conformation [3]. 1.2 Prepare Protein File: Use a tool like AutoDockTools (ADT) to add polar hydrogen atoms and Gasteiger charges. Remove water molecules and original ligands unless they are part of a specific study [3] [4]. Save the final prepared file in PDBQT format. 1.3 Prepare Ligand File: Generate a 3D structure of your ligand (e.g., this compound). In ADT, define "root" and set rotatable bonds to allow flexibility during docking [3]. 1.4 Define Docking Grid: Create a 3D search box centered on the ERK2 active site, which includes key residues like the gatekeeper Gln105 and the catalytic Asp167 from the DFG motif [1]. The box should be large enough (e.g., 20x20x20 Å) to accommodate ligand movement.

  • Phase 2: Docking Execution Run the docking simulation using software like AutoDock Vina or AutoDock 4 [3]. A critical control is re-docking: extract the native ligand from the PDB file, then run it through your protocol. A successful reproduction of the original binding pose (low Root-Mean-Square Deviation, or RMSD) validates your setup [2].

  • Phase 3: Post-Processing Analyze the output poses, typically clustered by spatial orientation. Prioritize poses that form specific interactions with key ERK2 residues, such as hydrogen bonds with the hinge region or hydrophobic contacts near the gatekeeper [1]. The binding affinity score (in kcal/mol) is the primary metric for ranking compounds [3].

MAPK/ERK Signaling Pathway

Understanding the biological context of ERK (also known as MAPK1) within the larger signaling cascade is crucial for interpreting docking results. The pathway transmits signals from growth factors to the nucleus [5].

MAPKPathway GF Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Ras Ras (GTP-bound) RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK (MAPK1/MAPK3) MEK->ERK Phosphorylates T185/Y187 TF Transcription Factors ERK->TF Phosphorylates & Activates NucEffect Proliferation Survival Differentiation TF->NucEffect

Interpretation Guide for Researchers

  • Contextualize Docking Scores: A good computational docking score alone is not sufficient. Correlate your findings with experimental data like kinase activity assays (IC₅₀) and cellular efficacy (e.g., inhibition of ERK phosphorylation in western blots) [6].
  • Evaluate the Binding Mode: The most critical aspect is the specific binding mode. A compound that effectively occupies the ATP-binding pocket and forms key interactions is a more promising candidate than one with a slightly better score but a non-productive binding pose [1].
  • Acknowledge Limitations: Docking typically uses a rigid receptor model. Be cautious, as side-chain flexibility in the active site can impact results. For more advanced studies, consider using molecular dynamics simulations to account for protein flexibility [3].

References

Temuterkib head-to-head clinical trials

Author: Smolecule Technical Support Team. Date: February 2026

Temuterkib (LY3214996) Profile

This table summarizes the key characteristics of the ERK inhibitor this compound based on current literature.

Attribute Description
Drug Name This compound (development code: LY3214996) [1]
Classification ERK inhibitor; Serine/threonine kinase inhibitor [1]
Primary Targets Extracellular signal-regulated kinase 1 and 2 (ERK1/2, encoded by MAPK3 and MAPK1 genes) [1]
Mechanism of Action Orally available inhibitor of ERK1 and ERK2, preventing activation of MAPK/ERK-mediated signal transduction pathways, leading to inhibition of ERK-dependent tumor cell proliferation and survival [1]
Clinical Trial Status (as of 2025) Investigational; has not received FDA approval [2]. As of early 2025, it had been investigated in 7 clinical trials (6 open, 1 closed), including early phase 1, phase 1, phase 1/2, and phase 2 studies [1].
Common Investigated Biomarkers BRAF Mutation, BRAF Fusion, and BRAF V600E are the most frequent biomarker inclusion criteria in its clinical trials [1].

Experimental Protocol: Measuring CNS Penetration

A sensitive liquid chromatography tandem mass spectrometry (LC-MS/MS) method was developed and validated for quantifying this compound in biological samples, which is critical for assessing its penetration into the central nervous system (CNS) [3]. This is a key experimental protocol for studies in glioblastoma.

  • Application: This method is used to determine total and unbound concentrations of this compound in human plasma, brain tumor tissue, and cerebrospinal fluid (CSF) samples [3].
  • Key Parameters: The method was validated over a concentration range of 0.2–500 nM with a total run time of 3.8 minutes. It uses a Phenomenex Kinetex F5 column and detection with a Sciex QTRAP 6500+ mass spectrometer [3].
  • Sample Processing: The unbound fraction of the drug is determined using an optimized equilibrium dialysis technique [3].

The MAPK/ERK Signaling Pathway

This compound acts at the end of the Ras-Raf-MEK-ERK signaling cascade, a key pathway frequently dysregulated in cancer. The diagram below illustrates this pathway and the site of this compound's action.

Growth_Factor Growth Factor Stimulus RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Nuclear_Events Cell Proliferation & Survival ERK->Nuclear_Events Inhibitor This compound (ERK1/2 Inhibitor) Inhibitor->ERK

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

453.19469430 Da

Monoisotopic Mass

453.19469430 Da

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V0Q46LFE6F

Dates

Last modified: 08-15-2023
1: Wang M, Zhang L, Liu Z, Zhou J, Pan Q, Fan J, Zang R, Wang L. AGO1 may influence the prognosis of hepatocellular carcinoma through TGF-β pathway. Cell Death Dis. 2018 Feb 27;9(3):324. doi: 10.1038/s41419-018-0338-y. PubMed PMID: 29487329; PubMed Central PMCID: PMC5832432.

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